3BP-3940
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C66H98N14O18S3 |
|---|---|
分子量 |
1471.8 g/mol |
IUPAC名 |
(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid |
InChI |
InChI=1S/C66H98N14O18S3/c1-3-4-16-69-66(98)73-49-40-100-38-45-29-44(37-99-28-17-68-54(83)33-75-20-22-76(34-55(84)85)24-26-78(36-57(88)89)27-25-77(23-21-75)35-56(86)87)30-46(31-45)39-101-41-50(65(96)97)72-60(91)48(32-43-10-6-5-7-11-43)71-59(90)47(14-15-53(67)82)70-62(93)58(42(2)81)74-61(92)51-12-8-18-79(51)64(95)52-13-9-19-80(52)63(49)94/h5-7,10-11,29-31,42,47-52,58,81H,3-4,8-9,12-28,32-41H2,1-2H3,(H2,67,82)(H,68,83)(H,70,93)(H,71,90)(H,72,91)(H,74,92)(H,84,85)(H,86,87)(H,88,89)(H,96,97)(H2,69,73,98)/t42-,47+,48+,49+,50+,51+,52+,58+/m1/s1 |
InChIキー |
YIDMKSPNGLLPRM-YRXFYUGDSA-N |
異性体SMILES |
CCCCNC(=O)N[C@H]1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C1=O)[C@@H](C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O |
正規SMILES |
CCCCNC(=O)NC1CSCC2=CC(=CC(=C2)CSCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C5CCCN5C1=O)C(C)O)CCC(=O)N)CC6=CC=CC=C6)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of 3BP-3940: A Targeted Radionuclide Therapy Approach to Cancer
For Immediate Release
A deep dive into the mechanism of action of 3BP-3940, a promising peptide-based radiopharmaceutical, reveals a highly targeted approach to cancer therapy by selectively delivering radiation to the tumor microenvironment. This in-depth guide synthesizes the current understanding of this compound for researchers, scientists, and drug development professionals, detailing its mode of action, preclinical and clinical data, and the experimental protocols underpinning its evaluation.
This compound is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2][3] This differential expression makes FAP an attractive target for cancer diagnosis and therapy.[4][5] The "theranostic" capability of this compound allows it to be labeled with different radionuclides for either diagnostic imaging (e.g., Gallium-68) or targeted radionuclide therapy (e.g., Lutetium-177), enabling both visualization and treatment of FAP-positive tumors.[1][6][7]
The fundamental mechanism of action of this compound lies in its ability to act as a delivery vehicle for cytotoxic radiation directly to the tumor stroma. By binding to FAP on CAFs, the attached radionuclide emits radiation that induces cellular damage and death in the immediate vicinity, thereby disrupting the supportive tumor microenvironment and inhibiting tumor growth.[2] This targeted approach aims to maximize anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.[3][7]
Signaling and Therapeutic Pathway
The therapeutic strategy of this compound revolves around the specific targeting of FAP-expressing CAFs. The following diagram illustrates the proposed signaling and therapeutic pathway.
Quantitative Preclinical and Clinical Data
The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of FAP-Targeting Radioligands
| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Dose | Reference |
| PNT3087 | Mouse | 24% | 10 MBq | [8] |
| PNT3087 | Mouse | 57% | 40 MBq | [8] |
Note: PNT3087 is presented as a next-generation FAP-targeting radioligand with improved tumor retention, providing context for the therapeutic potential of this class of compounds.
Table 2: First-in-Human Study of [¹⁷⁷Lu]Lu-3BP-3940 in Patients with Advanced Solid Tumors
| Parameter | Value | Patient Cohort | Reference |
| Number of Patients | 28 | Advanced metastatic cancers (pancreas, breast, lung, etc.) | [2] |
| Administered Activity (¹⁷⁷Lu) | 12.6 ± 11.5 GBq (up to 43.1 GBq) | n=21 | [2] |
| Administered Activity (⁹⁰Y) | 9.8 ± 7.2 GBq (up to 25.7 GBq) | n=10 | [2] |
| Administered Activity (²²⁵Ac) | 15.2 ± 8.5 MBq (up to 33 MBq) | n=23 | [2] |
| Treatment Response | Objective responses observed in advanced metastatic adenocarcinomas and sarcomas | 28 | [2] |
| Safety | Well-tolerated without significant adverse effects | 28 | [2] |
Key Experimental Protocols
The development and validation of this compound as a radiopharmaceutical involve several critical experimental procedures.
Radiolabeling of this compound with Gallium-68
This protocol outlines the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 for PET imaging.
Methodology:
-
Elution: A ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Trapping and Elution of ⁶⁸Ga³⁺: The eluted ⁶⁸Ga³⁺ is trapped on a cation exchange cartridge and subsequently eluted with a small volume of 5 M NaCl / 5.5 M HCl.
-
Labeling Reaction: The eluted ⁶⁸Ga³⁺ is added to a solution of this compound in a suitable buffer (e.g., sodium acetate) and heated at 85°C for a specified time.[7]
-
Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga³⁺ and impurities. The labeled peptide is retained on the cartridge.
-
Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 is eluted from the SPE cartridge with ethanol and formulated in sterile saline for injection.
-
Quality Control: The final product undergoes rigorous quality control, including High-Performance Liquid Chromatography (HPLC) to determine radiochemical purity, thin-layer chromatography (TLC) to assess for free gallium, pH measurement, and sterility testing.[6][7]
In Vitro Stability Assay
The stability of the radiolabeled this compound is crucial for its in vivo application.
Methodology:
-
Incubation: [¹⁷⁷Lu]Lu-3BP-3940 is incubated in human serum and saline at 37°C.[1]
-
Time Points: Aliquots are taken at various time points over a period corresponding to at least two half-lives of the radionuclide.[1]
-
Analysis: The percentage of intact radiolabeled peptide is determined at each time point using analytical techniques such as HPLC.
-
Results: Stability is typically expressed as the percentage of the radiopharmaceutical complex that remains intact over time. For [¹⁷⁷Lu]Lu-3BP-3940, complex stability was demonstrated to be >90% in human serum and saline.[1]
Biodistribution Studies in Animal Models
These studies are essential to understand the uptake and clearance of the radiopharmaceutical in vivo.
Methodology:
-
Animal Model: Typically, immunocompromised mice bearing xenograft tumors that express FAP are used.
-
Injection: A known amount of the radiolabeled this compound is injected, usually intravenously.
-
Tissue Harvesting: At predefined time points post-injection, animals are euthanized, and various organs and the tumor are excised and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ and the tumor is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the determination of tumor-to-background ratios.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
The Role of 3BP-3940 in FAP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3BP-3940 is a highly potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. Its unique expression pattern makes FAP an attractive target for "theranostics," a combined therapeutic and diagnostic approach. This compound is designed for this purpose, capable of being chelated with radionuclides for both PET imaging (e.g., Gallium-68) and targeted radionuclide therapy (e.g., Lutetium-177). Preclinical and early clinical data suggest that this compound exhibits prolonged tumor retention and favorable biodistribution, positioning it as a promising candidate for the diagnosis and treatment of a wide array of FAP-positive malignancies. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase family. Under normal physiological conditions, FAP expression is minimal in adult tissues. However, it is significantly upregulated on activated fibroblasts, particularly CAFs, which are integral components of the tumor microenvironment in over 90% of epithelial cancers.[1] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to the degradation of the extracellular matrix (ECM), promoting tumor invasion, metastasis, and angiogenesis. Its selective expression on CAFs makes it an ideal target for anticancer therapies with a potentially high therapeutic index.
This compound: A Potent and Selective FAP Inhibitor
This compound is a cyclic peptide-based FAP inhibitor designed for high-affinity binding and prolonged retention within the tumor microenvironment.[2] Structurally similar to FAP-2286, this compound's design allows for stable chelation of various radionuclides.[3] This "theranostic" capability enables its use as both a diagnostic imaging agent when labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and as a therapeutic agent when armed with a beta- or alpha-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu).[4]
Quantitative Analysis of FAP Inhibitor Potency
The potency of FAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce FAP enzymatic activity by 50%. While a specific IC50 value for this compound is not yet publicly available, its high potency is consistently reported. For comparative purposes, the IC50 values of other key FAP inhibitors are presented in Table 1.
| Inhibitor | IC50 (nM) | Target Species | Notes |
| UAMC1110 | 3.2[5] | Human FAP | A highly potent and selective small molecule inhibitor, often used as a reference compound. |
| FAPI-46 | 1.2 - 13.5[6] | Human FAP | A quinoline-based small molecule inhibitor developed for theranostic applications. |
| FAP-2286 | 2.7 - 3.2[6] | Human FAP | A cyclic peptide-based inhibitor structurally similar to this compound. |
| This compound | Not explicitly stated | Human FAP | Described as a "highly potent" peptide inhibitor with a structure related to FAP-2286. |
Table 1: Comparative Potency of FAP Inhibitors
Mechanism of Action and Downstream Signaling
This compound exerts its therapeutic effect by binding to and inhibiting the enzymatic activity of FAP on the surface of CAFs. This inhibition disrupts the remodeling of the tumor microenvironment and can interfere with key signaling pathways that promote cancer progression.
FAP-Mediated Signaling Pathways
FAP is implicated in the activation of several critical signaling cascades within the tumor microenvironment. By inhibiting FAP, this compound can modulate these pathways to suppress tumor growth and metastasis.
-
Transforming Growth Factor-β (TGF-β) Signaling: FAP can influence the activation of TGF-β, a potent cytokine that regulates cell growth, differentiation, and immune responses. In advanced cancers, TGF-β often promotes tumor progression by inducing epithelial-mesenchymal transition (EMT) and suppressing anti-tumor immunity. FAP inhibition can disrupt this pro-tumorigenic signaling.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. FAP has been shown to modulate this pathway, and its inhibition can lead to decreased cancer cell survival and proliferation.
-
Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and invasion. FAP can influence FAK activity, thereby promoting cancer cell motility and metastasis. Inhibition of FAP can disrupt these processes.
Visualizing the Signaling Network
The following diagrams illustrate the key signaling pathways influenced by FAP and the inhibitory role of this compound.
Experimental Protocols
This section details the methodologies for key experiments related to the evaluation of this compound.
FAP Enzyme Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory potency of a compound against FAP enzymatic activity.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[7]
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader (excitation ~380 nm, emission ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add a solution of recombinant human FAP to each well containing the inhibitors and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity over time using a plate reader.
-
The rate of increase in fluorescence is proportional to FAP activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[8]
Radiolabeling of this compound
4.2.1. Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol describes the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 for PET imaging.
Procedure:
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
In an automated synthesis module, combine the ⁶⁸GaCl₃ eluate with this compound (typically 30-50 µg) in a suitable buffer (e.g., sodium acetate).[9][10]
-
Heat the reaction mixture at 85-98°C for 8-15 minutes.[9][10]
-
Purify the resulting [⁶⁸Ga]Ga-3BP-3940 using a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis HLB+).[10]
-
Perform quality control using radio-HPLC and radio-TLC to determine radiochemical purity and yield.[9]
4.2.2. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the automated synthesis of [¹⁷⁷Lu]Lu-3BP-3940 for radionuclide therapy.[2]
Procedure:
-
In an automated synthesis module, combine ¹⁷⁷LuCl₃ with this compound in an ascorbic acid buffer containing gentisic acid.[2][11]
-
Heat the reaction mixture at approximately 85°C for 30 minutes.[2][11]
-
The final product is typically formulated in a saline solution.
-
Quality control is performed using radio-HPLC and radio-TLC to ensure high radiochemical purity.[2][11]
In Vivo Biodistribution Studies in Murine Models
These studies assess the distribution, accumulation, and clearance of radiolabeled this compound in a living organism.
Materials:
-
Tumor-bearing mice (e.g., xenograft models with FAP-positive tumors)
-
Radiolabeled this compound ([⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940)
-
Anesthetic
-
Gamma counter or PET/SPECT imaging system
Procedure:
-
Administer a known activity of radiolabeled this compound to tumor-bearing mice via intravenous injection.
-
At various time points post-injection, mice can be imaged using PET or SPECT to visualize the biodistribution of the tracer.
-
For quantitative ex vivo analysis, mice are euthanized at predefined time points.
-
Harvest tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Preclinical and Clinical Findings
Preclinical studies have demonstrated that radiolabeled this compound exhibits high tumor uptake and prolonged retention in FAP-positive tumor models.[3][11] First-in-human studies have confirmed these findings, showing intense accumulation of [⁶⁸Ga]Ga-3BP-3940 in primary tumors and metastases with a high tumor-to-background ratio.[11] The therapeutic counterpart, [¹⁷⁷Lu]Lu-3BP-3940, has also shown significant uptake and retention in tumor lesions in patients with various advanced cancers, with treatments being well-tolerated.[2] A phase 1 study of ¹⁷⁷Lu-FO-004, developed with this compound as the imaging agent, is ongoing in patients with advanced solid tumors (ACTRN12625000361404).[12]
| Parameter | [⁶⁸Ga]Ga-3BP-3940 (Imaging) | [¹⁷⁷Lu]Lu-3BP-3940 (Therapy) |
| Application | Positron Emission Tomography (PET) | Targeted Radionuclide Therapy |
| Tumor Uptake | High and rapid accumulation in FAP-positive tumors.[11] | Significant and prolonged retention in tumor lesions.[2] |
| Biodistribution | Favorable, with low uptake in non-target organs.[3] | Favorable, with manageable accumulation in clearance organs.[2] |
| Clinical Status | Used as an imaging agent in early-phase clinical trials.[12] | Investigated in early-phase clinical trials for various solid tumors.[2] |
Table 2: Summary of Preclinical and Clinical Data for Radiolabeled this compound
Conclusion
This compound represents a significant advancement in the field of FAP-targeted theranostics. Its high potency, selectivity, and favorable pharmacokinetic profile make it a promising candidate for both the diagnosis and treatment of a broad range of FAP-expressing cancers. The ability to use the same targeting molecule for both imaging and therapy allows for a personalized medicine approach, where patients can be selected for therapy based on the imaging results. As further clinical data becomes available, the role of this compound in the management of solid tumors will be more clearly defined, potentially offering a new and effective treatment modality for patients with high unmet medical needs.
References
- 1. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
3BP-3940: A Technical Guide to a Potent FAP-Targeting Peptide for Theranostics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-3940 is a novel, highly potent cyclic peptide antagonist of Fibroblast Activation Protein (FAP), a promising theranostic target in oncology. Its design for prolonged tumor retention and minimal uptake in healthy tissues makes it a compelling candidate for both diagnostic imaging and targeted radionuclide therapy. This technical guide provides a comprehensive overview of the structure, synthesis, and biological context of this compound, intended to support researchers and drug development professionals in their exploration of this and similar FAP-targeting agents.
Peptide Structure and Composition
This compound is a cyclic peptide with a complex structure designed for high affinity and specificity to FAP. The core of the peptide is a cyclic heptapeptide, modified with a chelating agent for radiolabeling and an N-terminal capping group.
Amino Acid Sequence: nBu-CAyl-[Cys(tMeBn(DOTA-AET)-Pro-Pro-Thr-Gln-Phe-Cys]-OH
Molecular Formula: C₆₆H₉₈N₁₄O₁₈S₃
Molecular Weight: 1471.76 g/mol
The structure incorporates several key features:
-
Cyclic Core: The cyclic structure, formed by a disulfide bond between the two cysteine residues, provides conformational rigidity, which can contribute to higher binding affinity and stability in vivo compared to linear peptides.
-
DOTA Chelator: A 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moiety is conjugated to the N-terminus. DOTA is a versatile chelator capable of stably coordinating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.
-
Hydrophobic and Polar Residues: The amino acid sequence includes a mix of hydrophobic (Pro, Phe) and polar (Thr, Gln) residues, which likely contribute to the specific binding interactions with the FAP active site.
Synthesis of this compound
The synthesis of a complex cyclic peptide like this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS), cyclization, and conjugation of the chelator. While a specific, detailed protocol for this compound is not publicly available, a general methodology can be inferred from standard practices in peptide chemistry.
Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is chosen to anchor the C-terminal amino acid (Cysteine).
-
Chain Elongation: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. This involves repeated cycles of:
-
Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the growing peptide chain.
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus. Common coupling reagents include HBTU, HATU, or DIC/Oxyma.
-
-
Cleavage from Resin: Once the linear peptide sequence is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains.
-
Cyclization: The linear peptide is subjected to conditions that promote the formation of a disulfide bond between the two cysteine residues, leading to the cyclic structure. This is often achieved through oxidation in a dilute aqueous solution.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Chelator Conjugation: The purified cyclic peptide is then reacted with a suitable derivative of the DOTA chelator to form the final this compound conjugate.
-
Final Purification and Characterization: The final product is purified by RP-HPLC and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Mechanism of Action: Targeting the FAP Signaling Pathway
This compound exerts its effect by targeting Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its expression in healthy adult tissues is very limited. This differential expression makes FAP an attractive target for cancer therapy and imaging.
The enzymatic activity of FAP is implicated in the degradation of the extracellular matrix (ECM), which facilitates tumor invasion and metastasis. FAP can also influence tumor growth and angiogenesis through various signaling pathways. By binding to FAP, this compound can inhibit its enzymatic activity and, when radiolabeled, deliver a cytotoxic payload directly to the tumor microenvironment.
Key signaling pathways influenced by FAP include:
-
PI3K/AKT Pathway: FAP expression has been shown to activate the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[1]
-
TGF-β Signaling: FAP can modulate the tumor microenvironment by influencing TGF-β signaling, a key pathway in fibrosis and immune suppression.
-
ECM Remodeling: FAP's proteolytic activity on components of the extracellular matrix, such as gelatin and type I collagen, directly contributes to tissue remodeling that supports tumor invasion and metastasis.[1]
Quantitative Data
The following tables summarize key quantitative data related to the radiolabeling and performance of this compound.
Table 1: Radiolabeling Efficiency of this compound
| Radiometal | Precursor Amount | Reaction Temperature (°C) | Radiochemical Purity (RCP) | Radiochemical Yield (RCY) | Reference |
| ⁶⁸Ga | 50 µg | 85 | ≥97% | 93.1 ± 5.7% | [2] |
| ¹⁷⁷Lu | 37-50 µg/GBq | 85 | 96.8 ± 1.2% | 91.5 ± 9.1% | [2] |
Table 2: In Vitro Stability of Radiolabeled this compound
| Compound | Medium | Incubation Time | Stability | Reference |
| [⁶⁸Ga]Ga-3BP-3940 | Human Serum | 2 hours | >90% | [3] |
| [¹⁷⁷Lu]Lu-3BP-3940 | Human Serum | Two half-lives | >90% | [3] |
Conclusion
This compound is a promising FAP-targeting peptide with significant potential for both cancer diagnosis and therapy. Its robust chemical structure, efficient radiolabeling characteristics, and high affinity for its target make it a valuable tool for researchers and clinicians. Further investigation into its detailed binding kinetics and in vivo efficacy will continue to elucidate its full therapeutic potential.
References
The Discovery and Development of 3BP-3940: A Theranostic Agent Targeting Fibroblast Activation Protein
Introduction
3BP-3940 is a novel, highly potent, and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target in oncology.[1] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide array of solid tumors, while its expression in healthy adult tissues is limited.[2][3] This differential expression profile makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound has been specifically engineered for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting agents.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to FAP on the surface of CAFs within the tumor microenvironment. CAFs play a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the anti-tumor immune response. By targeting FAP, this compound can be used to deliver diagnostic or therapeutic radionuclides directly to the tumor stroma, thereby enabling both visualization of FAP-expressing tumors and targeted destruction of the supportive tumor microenvironment.
The signaling pathways influenced by FAP are complex and contribute to a pro-tumorigenic environment. FAP's enzymatic activity and its interaction with other cell surface proteins can activate downstream signaling cascades that promote cell proliferation, migration, and invasion.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Study of Therapeutic Efficacy of a New Russian Radiopharmaceutical 177Lu-DOTA-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of 3BP-3940: A FAP-Targeted Theranostic Agent
Disclaimer: Publicly available preclinical data on the direct anti-proliferative or cytotoxic efficacy of 3BP-3940, such as IC50 values from in vitro studies or quantitative tumor growth inhibition from in vivo models, is limited. The following technical guide summarizes the available preclinical and manufacturing data for this compound, focusing on its development as a theranostic agent for targeting Fibroblast Activation Protein (FAP).
Introduction
This compound is a highly potent and selective peptide inhibitor targeting Fibroblast Activation Protein (FAP), a cell surface protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications, embodying the "theranostic" paradigm of simultaneous diagnosis and treatment.[1]
Mechanism of Action
The therapeutic and diagnostic efficacy of this compound is predicated on its ability to specifically bind to FAP on CAFs.
-
Diagnostic (⁶⁸Ga-3BP-3940): When labeled with ⁶⁸Ga, a positron-emitting radionuclide, this compound allows for the non-invasive visualization of FAP-expressing tumors throughout the body using PET imaging. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner to generate a three-dimensional image of tracer distribution.
-
Therapeutic (¹⁷⁷Lu-3BP-3940): Labeled with ¹⁷⁷Lu, a beta- and gamma-emitting radionuclide, this compound delivers a localized cytotoxic radiation dose to FAP-expressing cells and the surrounding tumor microenvironment. The beta particles emitted by ¹⁷⁷Lu have a short tissue penetration range, leading to DNA damage and cell death in the targeted cancer cells while minimizing damage to healthy tissues. The co-emitted gamma photons can be used for single-photon emission computed tomography (SPECT) to monitor the biodistribution of the therapeutic agent.
CAFs, and by extension FAP, are implicated in promoting tumor growth, invasion, metastasis, and immunosuppression through various signaling pathways, including the STAT3-CCL2 signaling axis.[2] By targeting FAP, this compound-based radioligand therapy aims to disrupt the tumor-promoting functions of the stroma.
Data Presentation
Table 1: Automated Radiosynthesis Parameters and Quality Control for ⁶⁸Ga-3BP-3940
| Parameter | Value | Reference |
| Radiolabeling | ||
| Precursor Amount | 50 µg | Greifenstein et al., 2023 |
| Buffer | 0.7 M Sodium Acetate (pH 5.5) | Greifenstein et al., 2023 |
| Reaction Temperature | 85°C | Greifenstein et al., 2023 |
| Reaction Time | 20 minutes | Greifenstein et al., 2023 |
| Quality Control | ||
| Radiochemical Purity (RCP) | ≥97% | Greifenstein et al., 2023 |
| Mean RCP (Routine Production, n=25) | 97.7 ± 0.9% | Greifenstein et al., 2023 |
| Radiochemical Yield (RCY), decay-corrected | ≥90% | Greifenstein et al., 2023 |
| Mean RCY (Validation, n=3) | 94.8 ± 4.5% | Greifenstein et al., 2023 |
| Molar Activity | 9 - 29 MBq/nmol | Greifenstein et al., 2023 |
Table 2: Automated Radiosynthesis Parameters and Quality Control for ¹⁷⁷Lu-3BP-3940
| Parameter | Value | Reference |
| Radiolabeling | ||
| Precursor Amount | 37-50 µg/GBq | Greifenstein et al., 2023 |
| Buffer | 0.1 M Ascorbic Acid with Gentisic Acid (pH 4.5) | MedChemExpress |
| Reaction Temperature | 85°C | MedChemExpress |
| Reaction Time | 30 minutes | MedChemExpress |
| Quality Control | ||
| Mean RCP (Routine Production, n=14) | 96.8 ± 1.2% | Greifenstein et al., 2023 |
| Mean RCY (Routine Production, n=14) | 91.5 ± 9.1% | Greifenstein et al., 2023 |
| Starting Activity Range | 5.7 - 35 GBq | Greifenstein et al., 2023 |
Table 3: In Vitro Stability of Radiolabeled this compound
| Compound | Medium | Incubation Time | Stability | Reference |
| ⁶⁸Ga-3BP-3940 | Human Serum | 2 hours | >90% | MedChemExpress |
| ⁶⁸Ga-3BP-3940 | Saline | 2 hours | >90% | MedChemExpress |
| ¹⁷⁷Lu-3BP-3940 | Human Serum | Two half-lives of ¹⁷⁷Lu | >90% | MedChemExpress |
| ¹⁷⁷Lu-3BP-3940 | Saline | Two half-lives of ¹⁷⁷Lu | >90% | MedChemExpress |
Experimental Protocols
Automated Synthesis of [⁶⁸Ga]Ga-3BP-3940
The radiosynthesis of [⁶⁸Ga]Ga-3BP-3940 was performed in an automated process utilizing a cassette-based module. The process was optimized to achieve high radiochemical yields and purity.
-
Elution: ⁶⁸Ge/⁶⁸Ga generator was eluted with 0.1 M HCl.
-
Trapping: The eluate containing ⁶⁸GaCl₃ was passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elution of ⁶⁸Ga: The trapped ⁶⁸Ga³⁺ was eluted from the cartridge into a reaction vessel.
-
Radiolabeling: 50 µg of the this compound precursor in a sodium acetate buffer (0.7 M, pH 5.5) was added to the reaction vessel. The mixture was heated to 85°C for 20 minutes.
-
Purification: The reaction mixture was passed through a C18 cartridge to trap the labeled peptide, while unreacted ⁶⁸Ga and other hydrophilic impurities were washed away.
-
Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 was eluted from the C18 cartridge with an ethanol/water mixture and formulated in a saline solution for injection.
-
Quality Control: The final product was analyzed by radio-HPLC and radio-TLC to determine radiochemical purity.
Automated Synthesis of [¹⁷⁷Lu]Lu-3BP-3940
The synthesis of the therapeutic counterpart, [¹⁷⁷Lu]Lu-3BP-3940, followed a similar automated process.
-
Precursor Preparation: A solution of this compound precursor (37-50 µg per GBq of ¹⁷⁷Lu) was prepared.
-
Radiolabeling: The precursor was mixed with ¹⁷⁷LuCl₃ in an ascorbic acid buffer containing gentisic acid (pH 4.5). The reaction mixture was heated at 85°C for 30 minutes.
-
Purification: The reaction mixture was purified using a solid-phase extraction cartridge to remove unchelated ¹⁷⁷Lu.
-
Formulation: The purified [¹⁷⁷Lu]Lu-3BP-3940 was formulated in a sterile solution suitable for intravenous administration.
-
Quality Control: Radiochemical purity was assessed by radio-HPLC. Other quality control measures included visual inspection, pH measurement, and sterility testing.
First-in-Human Experience
A first-in-human study provided initial insights into the clinical utility of this compound.
-
Diagnostic Imaging: A patient with pancreatic adenocarcinoma received 150 MBq of [⁶⁸Ga]Ga-3BP-3940 (17 µg of peptide). PET/CT imaging performed 60 minutes post-injection showed intense accumulation in the primary tumor and liver metastases.
-
Therapeutic Application: The same patient was administered 9.7 GBq of [¹⁷⁷Lu]Lu-3BP-3940 (388 µg of peptide). SPECT/CT imaging at 15.3 hours post-injection confirmed prolonged retention of the therapeutic agent in the tumor lesions. No adverse or clinically detectable pharmacologic effects were observed.
Conclusion
The available preclinical data for this compound strongly support its development as a FAP-targeted theranostic agent. The automated radiosynthesis processes for both the diagnostic (⁶⁸Ga-labeled) and therapeutic (¹⁷⁷Lu-labeled) forms are robust, yielding products with high radiochemical purity and stability. While quantitative preclinical efficacy studies are not extensively reported in the public domain, the high target affinity and favorable retention characteristics observed in the first-in-human use case are promising indicators of its potential clinical utility in a variety of FAP-positive solid tumors. Further clinical investigations are warranted to fully elucidate the efficacy and safety profile of this novel theranostic pair.
References
3BP-3940: A Technical Guide to a Novel Theranostic Agent in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of precision oncology is continually evolving, with a significant focus on theranostic agents that combine diagnostic imaging and targeted radionuclide therapy. 3BP-3940 is an emerging and highly potent peptide-based radiopharmaceutical targeting Fibroblast Activation Protein (FAP), a promising pan-cancer marker. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and clinical applications, with a focus on quantitative data and experimental protocols for researchers and drug development professionals.
Core Concept: Targeting the Tumor Microenvironment
Unlike many targeted therapies that focus on cancer cells themselves, this compound targets Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.[1][2] CAFs are a critical component of the tumor stroma and are known to play a major role in cancer growth, invasion, and metastasis.[3] FAP is highly expressed on the surface of CAFs in a wide variety of malignancies, including pancreatic, breast, lung, and colorectal cancers, while its expression in healthy tissues is negligible.[3][4] This differential expression makes FAP an attractive target for delivering diagnostic and therapeutic radionuclides with high tumor-to-background ratios.[5] this compound is a cyclic peptide designed for prolonged tumor retention and low uptake in healthy organs, addressing a key limitation of earlier FAP-targeting compounds.[2][4][6]
Theranostic Applications of this compound
This compound's versatility lies in its ability to be chelated with various radionuclides for different clinical applications. The DOTA conjugate of the FAP-binding peptide allows for labeling with:
-
Gallium-68 (⁶⁸Ga): For diagnostic PET/CT imaging to identify FAP-positive tumors and select patients for FAP-targeted therapy.[7]
-
Lutetium-177 (¹⁷⁷Lu): A beta-emitter for targeted radionuclide therapy.[2][4]
-
Yttrium-90 (⁹⁰Y) and Actinium-225 (²²⁵Ac): More potent beta and alpha emitters, respectively, for therapeutic applications, including in TANDEM therapy approaches.[7][8]
The theranostic approach involves initial imaging with ⁶⁸Ga-3BP-3940 to confirm FAP expression in tumors, followed by therapy with this compound labeled with a therapeutic radioisotope.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Radiolabeling and Quality Control of this compound
| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | Reference |
| Precursor Amount | 50 µg | 50 µg | [9] |
| Radiolabeling Temperature | 85°C | Not Specified | [6][9] |
| Reaction Time | < 20 minutes | Not Specified | [9] |
| Mean Radiochemical Yield (RCY) | 94.8 ± 4.5% | 91.5 ± 9.1% | [6][9] |
| Mean Radiochemical Purity (RCP) | ≥ 97.0% | 96.8 ± 1.2% | [6][9] |
| In Vitro Stability (Human Serum, 2 half-lives) | > 90% | > 90% | [1][9] |
Table 2: First-in-Human Dosimetry of ¹⁷⁷Lu-3BP-3940 in Pancreatic Cancer
| Organ | Absorbed Radiation Dose (mGy/GBq) | Reference |
| Brain | 37 | [5] |
| Lungs | 168 | [5] |
| Healthy Liver Tissue | 86 | [5] |
| Pancreas | 142 | [5] |
| Kidneys | Very low accumulation (SUVmean 1.4-2.8 with ⁶⁸Ga) | [7] |
Table 3: Preliminary Clinical Response to this compound Radiopharmaceutical Therapy (FRT)
| Cancer Types | Number of Patients | Treatment Regimen | Response Evaluation (after 2 cycles, n=33) | Reference |
| 21 distinct malignancies (including pancreatic, breast, lung) | 88 | ¹⁷⁷Lu-, ⁹⁰Y-, and/or ²²⁵Ac-3BP-3940 | Complete Remission (CR): 1 (3.0%)Partial Remission (PR): 17 (51.5%)Stable Disease (SD): 5 (15.2%)Progressive Disease (PD): 10 (30.3%) | [5] |
| Sarcoma | 6 | ¹⁷⁷Lu-, ⁹⁰Y-, and/or ²²⁵Ac-3BP-3940 | Partial Response: 1Partial Response then Progression: 1Stable Disease: 1Progressive Disease: 1Partial/Mixed Response: 2 | [8] |
Key Experimental Protocols
Automated Radiolabeling of ⁶⁸Ga-3BP-3940
This protocol is based on an automated process using a cassette-based module.[6]
-
Preparation: A sterile cassette is mounted on the synthesis module. A vial containing 50 µg of this compound is connected to the appropriate port.
-
⁶⁸Ge/⁶⁸Ga Generator Elution: The generator is eluted with HCl to obtain ⁶⁸GaCl₃.
-
Trapping and Purification: The ⁶⁸GaCl₃ is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions. The cartridge is then washed with sterile water.
-
Elution of ⁶⁸Ga: The purified ⁶⁸Ga³⁺ is eluted from the cartridge into the reaction vessel using a small volume of a suitable eluent.
-
Labeling Reaction: The this compound precursor is added to the reactor containing the ⁶⁸Ga³⁺. The reaction mixture is heated to 85°C for a specified duration.
-
Purification of ⁶⁸Ga-3BP-3940: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge to trap the labeled peptide. The cartridge is washed with sterile water to remove unreacted ⁶⁸Ga³⁺.
-
Final Formulation: The purified ⁶⁸Ga-3BP-3940 is eluted from the SPE cartridge with an ethanol/water mixture and collected in a sterile vial containing a saline solution for injection.
Quality Control using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for ensuring the radiochemical purity of the final product.[4][6]
-
System: An HPLC system equipped with a suitable C18 column, a UV detector, and a radioactivity detector.
-
Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% trifluoroacetic acid (TFA) and Solvent B: acetonitrile with 0.1% TFA.
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is run over a specified time to separate the components.
-
Detection: The UV detector is used to identify the unlabeled precursor and the non-radioactive labeled compound, while the radioactivity detector measures the retention time of the radiolabeled product and any radiochemical impurities.
-
Analysis: The retention time of the main radioactive peak is compared to a reference standard to confirm the identity of ⁶⁸Ga-3BP-3940. The radiochemical purity is calculated by integrating the area of the product peak and dividing it by the total integrated area of all radioactive peaks. For [⁶⁸Ga]Ga-3BP-3940, the product peak has a retention time of approximately 6.2 minutes, while the unlabeled peptide has a retention time of around 5.9 minutes.[6]
In Vitro Stability Assay
-
Incubation: A known amount of the radiolabeled this compound is incubated in human serum and in saline at 37°C.
-
Sampling: Aliquots are taken at various time points over a period equivalent to at least two half-lives of the radionuclide.
-
Analysis: The radiochemical purity of each sample is determined using HPLC or thin-layer chromatography (TLC) to quantify the percentage of intact radiolabeled peptide.
-
Results: For both ⁶⁸Ga-3BP-3940 and ¹⁷⁷Lu-3BP-3940, the complex stability has been shown to be greater than 90% under these conditions.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Targeted Radiotherapy using cancer-associated fibroblasts as target in solid tumors: first clinical experience with the 177Lu-, 225Ac- and 90Y-labeled peptide this compound (single isotope and TANDEM) targeting the Fibroblast Activating Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Synergistic Therapeutic Outcomes of FAP-Targeted Radiopharmaceutical Therapy with 177Lu-, 90Y-, and 225Ac-Labeled this compound in Combination with Immunothery, Chemotherapy and other Targeted Therapies for Sarcoma Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. A highly potent FAP-targeting peptide for theranostics: production, validation and first in human experience with Ga-68 and Lu-177 this compound | Journal of Nuclear Medicine [jnm.snmjournals.org]
Unraveling the Selectivity of 3BP-3940 for Fibroblast Activation Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and highly selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers. This unique expression profile, with limited presence in healthy tissues, makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. The selectivity of FAP inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides an in-depth analysis of the selectivity of this compound for FAP, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Data Presentation: Quantitative Selectivity of FAP Inhibitors
The selectivity of FAP inhibitors is determined by comparing their inhibitory activity against FAP to that against other closely related proteases, such as Dipeptidyl Peptidase-4 (DPP4), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Endopeptidase (PREP). The following table summarizes the inhibitory activity (pIC50) of compounds structurally related to this compound against FAP, PREP, and DPP4, as disclosed in the patent literature from 3B Pharmaceuticals. A higher pIC50 value indicates greater potency.
| Compound ID | FAP (pIC50) | PREP (pIC50) | DPP4 (pIC50) |
| Compound A | > 8.0 | < 6.0 | < 6.0 |
| Compound B | 7.1 - 8.0 | < 6.0 | < 6.0 |
| Compound C | 6.1 - 7.0 | < 6.0 | < 6.0 |
| Compound D | < 6.0 | < 6.0 | < 6.0 |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). The data is presented in categories as disclosed in the source patent WO2021005125A1. Specific compound structures corresponding to A, B, C, and D are detailed within the patent.
Experimental Protocols: Determining Protease Inhibition
The following methodologies are representative of the assays used to determine the inhibitory activity of compounds like this compound against FAP and other related proteases.
FAP Protease Activity Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAP.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare a solution of recombinant human FAP in the assay buffer.
-
Serially dilute the test compounds to create a range of concentrations.
-
In a microplate, add the FAP solution to wells containing either the test compound or vehicle control (DMSO).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the enzymatic activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PREP and DPP4 Selectivity Assays
To assess the selectivity of the inhibitors, similar protease activity assays are performed for PREP and DPP4.
Key Modifications:
-
Enzyme: Recombinant human PREP or recombinant human DPP4 is used instead of FAP.
-
Substrate: A fluorogenic substrate specific for PREP (e.g., Z-Gly-Pro-AMC) or DPP4 (e.g., Gly-Pro-AMC) is utilized.
-
Assay Buffer: The buffer composition may be optimized for the specific enzyme's activity (e.g., 25 mM Tris, pH 8.0 for DPP4).[1]
The remainder of the protocol follows the same principles as the FAP protease activity assay to determine the IC50 values for the test compounds against PREP and DPP4.
Mandatory Visualizations
Signaling and Inhibition Pathway
The following diagram illustrates the central role of FAP in the tumor microenvironment and its inhibition by this compound.
References
3BP-3940: A Comprehensive Technical Guide to a Next-Generation Theranostic Agent for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3BP-3940, a novel peptide-based radiopharmaceutical with significant potential as a cancer therapeutic. This compound targets Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors. This document details the mechanism of action, preclinical and clinical data, and experimental protocols associated with this compound. Quantitative data are summarized in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target for cancer therapy due to its limited expression in healthy adult tissues and significant upregulation in the stroma of over 90% of epithelial cancers, including pancreatic, breast, lung, and colorectal carcinomas.[1] Cancer-associated fibroblasts expressing FAP play a crucial role in tumor growth, invasion, and metastasis. This compound is a highly potent and selective peptide inhibitor of FAP designed for theranostic applications.[2] It can be labeled with diagnostic radionuclides like Gallium-68 (Ga-68) for PET imaging or therapeutic radionuclides such as Lutetium-177 (Lu-177), Yttrium-90 (Y-90), and Actinium-225 (Ac-225) for targeted radionuclide therapy.[2][3]
Mechanism of Action
This compound exerts its therapeutic effect by binding with high affinity to FAP on the surface of CAFs. This targeted delivery of radionuclides enables localized radiation to the tumor microenvironment, minimizing off-target toxicity.
FAP Signaling Pathway in Cancer-Associated Fibroblasts
FAP expression on CAFs is associated with an inflammatory phenotype that promotes tumor growth and immunosuppression. One of the key signaling pathways initiated by FAP involves the activation of STAT3 and the subsequent upregulation of CCL2. This signaling cascade leads to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, contributing to an immunosuppressive milieu.
Experimental Protocols
Automated Radiolabeling of this compound
A robust and automated process for radiolabeling this compound is crucial for clinical applications. The following protocols are based on established methods.[2][3]
3.1.1. [⁶⁸Ga]Ga-3BP-3940 Synthesis
-
Apparatus: Automated cassette-based module (e.g., Trasis mini-All-in-One).
-
Precursor: 50 µg of this compound.
-
Buffer: 2 mL of 0.7 M sodium acetate, pH 5.5.
-
Reaction Conditions: The reaction is carried out at 85°C for 20 minutes in a total labeling volume of 7 mL.[2]
-
Purification: The final product is purified using a suitable cartridge.
-
Quality Control: Radiochemical purity is assessed by radio-HPLC and radio-TLC.[3]
3.1.2. [¹⁷⁷Lu]Lu-3BP-3940 Synthesis
-
Apparatus: Automated cassette-based module (e.g., Trasis mini-All-in-One).
-
Precursor: 37-50 µg of this compound per GBq of Lutetium-177.
-
Buffer: 1.2 mL of 0.1 M ascorbic acid solution containing 30 mg gentisic acid, pH 4.5.[2]
-
Reaction Conditions: The reaction is performed at 85°C for 30 minutes.[2]
-
Purification: The final product is purified using a suitable cartridge.
-
Quality Control: Radiochemical purity is determined by radio-HPLC and radio-TLC.[3]
Quantitative Data
Radiochemical Purity and Yield
The automated synthesis processes for both [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 consistently produce high radiochemical purity (RCP) and radiochemical yield (RCY).
| Radiopharmaceutical | Radiochemical Purity (RCP) | Radiochemical Yield (RCY) |
| [⁶⁸Ga]Ga-3BP-3940 | ≥97% (Average: 97.7 ± 0.9%)[2] | ≥90% (Decay-corrected average: 93.1%)[2] |
| [¹⁷⁷Lu]Lu-3BP-3940 | Average: 97.5 ± 1.4% (Process Validation)[2] | Average: 94.4 ± 1.6% (Process Validation)[2] |
| Average: 96.8 ± 1.2% (Routine Production)[2] | Average: 91.5 ± 9.1% (Routine Production)[2] |
In Vitro Stability
Both [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 demonstrate high stability in human serum and saline at 37°C, with over 90% complex stability observed over two half-lives of the respective isotopes, indicating no significant release of the radioactive metal.[2]
Clinical Studies
First-in-human studies have demonstrated the feasibility and safety of this compound for both imaging and therapy in patients with advanced metastatic cancers. A notable study investigated the use of this compound labeled with Lu-177, Y-90, and Ac-225.[3] A phase 1 study of a related compound, ¹⁷⁷Lu-FO-004, which utilizes this compound as the imaging agent, is registered under the trial identifier ACTRN12625000361404.[4]
Patient Demographics and Treatment Overview (n=28)
| Characteristic | Value |
| Number of Patients | 28 |
| Gender | 16 Men, 12 Women |
| Mean Age (years) | 59.4 ± 10.5 |
| Cancer Types | Pancreas (PDAC), Breast, Lung, Esophagus, Hepatocellular, Colon, Appendix, Ovary, Bowel Sarcoma |
Data from a study on advanced metastatic cancers.[3]
Radionuclide Dosing
| Radionuclide | Cumulative Activity (Mean ± SD) | Number of Patients | Maximum Activity |
| ¹⁷⁷Lu | 12.6 ± 11.5 GBq | 21 | 43.1 GBq |
| ⁹⁰Y | 9.8 ± 7.2 GBq | 10 | 25.7 GBq |
| ²²⁵Ac | 15.2 ± 8.5 MBq | 23 | 33 MBq |
Data from a study on advanced metastatic cancers.[3]
Treatment Response (n=28)
| Response Category | Percentage of Patients |
| Complete Remission (CR) | 4% |
| Partial Remission (PR) | 14% |
| Mixed Pattern | 11% |
| Stable Disease (SD) | 11% |
| Progressive Disease (PD) | 32% |
| To be Evaluated | 29% |
Data from a study on advanced metastatic cancers.[3]
Safety and Tolerability
In the first-in-human study, [¹⁷⁷Lu]Lu-3BP-3940 was well-tolerated with no adverse or clinically detectable pharmacologic effects observed.[2] A larger study with 88 patients reported the following adverse events:
| Adverse Event | Percentage of Patients |
| Pain | 16% |
| Nausea | 13% |
| Vomiting | 7% |
| Headache | 2% |
| Diarrhea | 3% |
| Temporary Fever | 2% |
| Partial Alopecia | 8% |
| Intensified Fatigue | 7% |
Data from a study with 88 patients with advanced metastatic solid cancers.[5]
Conclusion
This compound represents a promising FAP-targeted theranostic agent with the potential to significantly impact the treatment landscape for a variety of solid tumors. Its high potency, amenability to labeling with both diagnostic and therapeutic radionuclides, and favorable safety profile observed in early clinical studies underscore its potential as a valuable tool in precision oncology. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this innovative treatment modality.
References
- 1. Novel 68Ga-Labeled Pyridine-Based Fibroblast Activation Protein-Targeted Tracers with High Tumor-to-Background Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]
- 3. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 5. medchemexpress.com [medchemexpress.com]
Initial In Vitro Studies of 3BP-3940: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1][2][3] Due to its limited expression in healthy tissues, FAP has emerged as a promising target for cancer diagnosis and therapy. This compound has been primarily investigated for its theranostic potential when labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1][2][3] This document provides a comprehensive summary of the initial in vitro studies of this compound, focusing on its radiochemical characterization and providing detailed experimental protocols relevant to its evaluation. While direct quantitative in vitro pharmacological data for the unlabeled this compound is not extensively available in the public domain, this guide infers and presents standardized protocols for its characterization based on studies of similar FAP inhibitors.
Core Compound and Target Information
| Parameter | Description | Reference(s) |
| Compound Name | This compound | [1][2] |
| Target | Fibroblast Activation Protein (FAP) | [1][2] |
| Compound Type | Peptide-based inhibitor | [3] |
| Primary Application | Theranostics (Imaging and Radionuclide Therapy) | [1][2] |
Quantitative Data Summary
The majority of the available in vitro data for this compound pertains to the stability and radiochemical properties of its radiolabeled conjugates, [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940.
Table 1: In Vitro Stability of Radiolabeled this compound
| Compound | Incubation Conditions | Duration | Complex Stability | Reference(s) |
| [⁶⁸Ga]Ga-3BP-3940 | Human Serum (HS) at 37°C | Two half-lives of ⁶⁸Ga | >90% | [1] |
| [⁶⁸Ga]Ga-3BP-3940 | Saline (NaCl) at 37°C | Two half-lives of ⁶⁸Ga | >90% | [1] |
| [¹⁷⁷Lu]Lu-3BP-3940 | Human Serum (HS) at 37°C | Two half-lives of ¹⁷⁷Lu | >90% | [1] |
| [¹⁷⁷Lu]Lu-3BP-3940 | Saline (NaCl) at 37°C | Two half-lives of ¹⁷⁷Lu | >90% | [1] |
Table 2: Radiochemical Purity and Yield of Radiolabeled this compound
| Compound | Parameter | Value | Reference(s) |
| [⁶⁸Ga]Ga-3BP-3940 | Radiochemical Purity (RCP) | >95% | [1] |
| [¹⁷⁷Lu]Lu-3BP-3940 | Radiochemical Purity (RCP) | >95% | [1] |
Signaling Pathways and Experimental Workflows
Fibroblast Activation Protein (FAP) Signaling Pathway
FAP is known to contribute to tumor progression through various signaling pathways. Inhibition of FAP by this compound is expected to modulate these pathways, thereby reducing tumor cell proliferation, migration, and invasion. The precise downstream effects of this compound on these pathways are a key area for further in vitro investigation.
Caption: FAP signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a FAP inhibitor like this compound.
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
Automated Radiolabeling of this compound with Gallium-68
This protocol describes the automated synthesis of [⁶⁸Ga]Ga-3BP-3940.[3]
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated synthesis module
-
Sodium acetate buffer (0.7 M, pH 5.5)
-
Saline (0.9% NaCl)
-
Sterile vials
Procedure:
-
Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator.
-
Transfer the ⁶⁸Ga eluate to the automated synthesis module.
-
Add 50 µg of this compound precursor to the reaction vessel.
-
Add 2 mL of sodium acetate buffer (0.7 M, pH 5.5) to the reaction vessel for a total labeling volume of 7 mL.
-
Heat the reaction mixture at 85°C for 20 minutes.
-
After cooling, formulate the final product in saline.
-
Perform quality control using HPLC to determine radiochemical purity.
In Vitro Stability Assay of Radiolabeled this compound
This protocol is for assessing the stability of [⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940 in human serum and saline.[1]
Materials:
-
Radiolabeled this compound ([⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940)
-
Human serum (freshly prepared)
-
Saline (0.9% NaCl)
-
Incubator at 37°C
-
HPLC system for analysis
Procedure:
-
Add a known amount of radiolabeled this compound to separate vials containing human serum and saline.
-
Incubate the vials at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes for ⁶⁸Ga; 0, 24, 48, 72 hours for ¹⁷⁷Lu), take an aliquot from each vial.
-
Analyze the aliquots by HPLC to determine the percentage of intact radiolabeled peptide.
-
Calculate the complex stability as the percentage of the initial radioactivity that remains associated with the peptide.
FAP Enzymatic Inhibition Assay (General Protocol)
This is a generalized protocol for determining the IC₅₀ of a FAP inhibitor like this compound, as specific data for this compound is not publicly available.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound at various concentrations
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the FAP enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a positive control (known FAP inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic FAP substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Migration and Invasion Assay (General Protocol)
This protocol, based on the Boyden chamber assay, can be used to assess the effect of this compound on the migration and invasion of FAP-expressing cells.[4][5][6]
Materials:
-
FAP-expressing cells (e.g., cancer-associated fibroblasts or FAP-transfected cell line)
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cell culture medium (serum-free and serum-containing)
-
This compound at various concentrations
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Seed FAP-expressing cells in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound. For invasion assays, the inserts should be pre-coated with Matrigel.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Quantify the extent of migration/invasion and compare the different treatment groups to the control.
Conclusion
The initial in vitro studies on this compound have primarily focused on its characteristics as a radiopharmaceutical, demonstrating high stability and radiochemical purity when labeled with ⁶⁸Ga and ¹⁷⁷Lu. While these studies are crucial for its clinical application in theranostics, a comprehensive in vitro pharmacological profile, including its direct inhibitory potency (IC₅₀) and binding affinity (Kd) for FAP, is not yet widely published. The provided experimental protocols offer a framework for conducting such investigations, which are essential for a complete understanding of this compound's mechanism of action and its potential as a targeted therapeutic agent. Further research into its effects on FAP-mediated signaling pathways and cellular functions will provide deeper insights into its anti-tumor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. protocols.io [protocols.io]
3BP-3940 for Non-Invasive Tumor Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3BP-3940, a promising peptide-based agent for the non-invasive imaging of solid tumors. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide detailed experimental protocols for its use, and visualize critical pathways and workflows.
Core Concept and Mechanism of Action
This compound is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers (over 90%).[2][3] In contrast, its expression in healthy adult tissues is negligible.[4] This differential expression makes FAP an attractive target for tumor-specific imaging and therapy.
When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound enables the visualization of FAP-expressing tumors using Positron Emission Tomography (PET). The fundamental principle of its application in non-invasive tumor imaging is detailed below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from radiolabeling, in vitro stability, and clinical imaging studies.
Table 1: Radiolabeling and Stability of ⁶⁸Ga- and ¹⁷⁷Lu-labeled this compound
| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | Reference |
| Radiochemical Yield (RCY), decay-corrected | ≥90% (Automated Synthesis) | 91.5 ± 9.1% (Routine Production) | [1][5] |
| Radiochemical Purity (RCP) | ≥97% (Average: 97.7 ± 0.9%) | 96.8 ± 1.2% (Routine Production) | [1][5] |
| Complex Stability in Human Serum (37°C) | >90% over 2 half-lives | >90% over 2 half-lives | [1] |
| Complex Stability in Saline (37°C) | >90% over 2 half-lives | >90% over 2 half-lives | [1] |
Table 2: Biodistribution of ⁶⁸Ga-3BP-3940 in Humans (SUVmax)
This table presents the mean Standardized Uptake Value (SUVmax) in various tissues and lesions from a first-in-human study involving 18 patients with metastatic carcinomas. Imaging was performed 60 minutes post-injection.[2]
| Tissue / Lesion | Mean SUVmax ± SD |
| Target Tumor Lesion | 20.2 ± 5.6 |
| Hepatic Metastases | 14.5 ± 5.7 |
| Lymph Node Metastases | 15.7 ± 6.1 |
| Osseous Metastases | 12.6 ± 5.1 |
| Healthy Liver | 2.0 ± 0.5 |
| Kidneys | 4.6 ± 1.0 |
| Spleen | 1.8 ± 0.5 |
| Blood Pool | 2.1 ± 0.5 |
| Muscle | 2.1 ± 0.6 |
| Fat | 0.7 ± 0.2 |
| Bone Marrow | 1.6 ± 0.5 |
| Brain | 0.3 ± 0.1 |
| Mean Tumor-to-Liver Ratio | 20.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the preparation and evaluation of ⁶⁸Ga-3BP-3940.
Automated Radiolabeling of this compound with Gallium-68
This protocol is adapted from the automated synthesis process described for ⁶⁸Ga-3BP-3940.[1][5]
Materials:
-
Automated synthesis module (e.g., Trasis mini-All-in-One).
-
⁶⁸Ge/⁶⁸Ga generator.
-
This compound peptide precursor (50 µg).
-
Sodium acetate buffer (0.7 M, pH 5.5).
-
Sterile water for injection.
-
Sterile 0.9% sodium chloride for injection.
-
Cation-exchange and C18 purification cartridges.
-
Sterile vials and filters.
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
⁶⁸Ga Trapping: Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ ions.
-
Reaction Setup: In a sterile reaction vessel, combine 50 µg of this compound with 2 mL of 0.7 M sodium acetate buffer (pH 5.5).
-
Labeling Reaction: Elute the trapped ⁶⁸Ga³⁺ from the cartridge into the reaction vessel. Heat the mixture at 85°C for 20 minutes.
-
Purification: After incubation, pass the reaction mixture through a C18 cartridge to trap the labeled peptide and separate it from unreacted ⁶⁸Ga.
-
Formulation: Wash the C18 cartridge with sterile water. Elute the purified ⁶⁸Ga-3BP-3940 using an ethanol/water mixture into a sterile vial containing 0.9% sodium chloride.
-
Final Product: The final product is a sterile, injectable solution of ⁶⁸Ga-3BP-3940 ready for quality control.
Quality Control using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated method for determining the radiochemical purity (RCP) of ⁶⁸Ga-3BP-3940.[1][5]
Materials:
-
HPLC system with a UV detector and a radioactivity detector.
-
C18 analytical column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
⁶⁸Ga-3BP-3940 sample.
-
Unlabeled this compound standard.
Procedure:
-
System Setup: Equilibrate the HPLC system with the starting mobile phase conditions.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 95% Mobile Phase A / 5% Mobile Phase B to 5% Mobile Phase A / 95% Mobile Phase B over 15-20 minutes.
-
UV Detection: 220 nm.
-
Radioactivity Detection: Appropriate settings for Gallium-68.
-
-
Sample Injection: Inject a small volume (e.g., 10-20 µL) of the final ⁶⁸Ga-3BP-3940 product.
-
Data Analysis:
-
Record both the UV and radioactivity chromatograms.
-
Identify the peak corresponding to ⁶⁸Ga-3BP-3940 in the radioactivity chromatogram.
-
Calculate the radiochemical purity by dividing the area of the main product peak by the total area of all radioactive peaks.
-
The retention time of the product can be confirmed by comparing it to the retention time of the non-radioactive [natGa]Ga-3BP-3940 standard.[5]
-
Patient Imaging Protocol
This protocol is based on the first-in-human study of ⁶⁸Ga-FAP-3BP-3940.[2][5]
Procedure:
-
Patient Preparation: No specific patient preparation such as fasting is required.
-
Dose Administration: Administer approximately 150 MBq of ⁶⁸Ga-3BP-3940 intravenously.[5] The injected peptide mass is typically low (e.g., 17 µg).[5]
-
Uptake Time: Allow for an uptake period of 60 minutes.
-
Image Acquisition: Perform a whole-body PET/CT scan from the vertex to the mid-thigh.
-
Image Analysis: Reconstruct and analyze the images. Calculate SUVmax in tumors and normal organs for quantitative assessment of tracer uptake.
Conclusion
This compound, when radiolabeled with Gallium-68, is a highly effective agent for the non-invasive imaging of FAP-positive solid tumors. Its favorable characteristics, including high radiochemical purity, stability, and excellent tumor-to-background ratios, underscore its potential as a valuable diagnostic tool in oncology.[2] The prolonged tumor retention of this peptide-based agent also makes it a strong candidate for theranostic applications when labeled with therapeutic radionuclides like Lutetium-177.[4][6][7] Further large-scale clinical trials are warranted to fully establish its clinical utility.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
The Emergence of 3BP-3940: A Novel Peptide Targeting Fibroblast Activation Protein for Cancer Theranostics
For Immediate Release
BERLIN, Germany – December 17, 2025 – A novel peptide, 3BP-3940, is showing significant promise as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment. Developed for enhanced tumor retention and minimal uptake in healthy tissues, this compound is positioned as a next-generation agent for cancer diagnosis and therapy (theranostics). This technical guide provides an in-depth overview of its core attributes, experimental validation, and the underlying scientific principles for researchers, scientists, and drug development professionals.
Core Attributes and Novelty
This compound is a peptide-based inhibitor specifically designed to target FAP on cancer-associated fibroblasts (CAFs).[1][2] CAFs are a critical component of the tumor stroma and are implicated in tumor growth, invasion, and immunosuppression.[3][4][5] The novelty of this compound lies in its design for prolonged tumor retention, a significant advantage over many existing FAP-targeting compounds that often suffer from rapid clearance.[6][7][8] This extended residence time is expected to enhance both diagnostic imaging and therapeutic efficacy.
The theranostic potential of this compound is realized through its ability to be labeled with radionuclides. For diagnostic purposes, it can be chelated with Gallium-68 (Ga-68) for Positron Emission Tomography (PET) imaging. For therapeutic applications, it can be labeled with Lutetium-177 (Lu-177), a beta-emitter, to deliver targeted radiation to the tumor site.[1][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from the production and quality control of radiolabeled this compound.
Table 1: Radiolabeling of this compound with Gallium-68 ([⁶⁸Ga]Ga-3BP-3940)
| Parameter | Value | Reference |
| Radiochemical Purity (RCP) | ≥97% | Greifenstein L, et al. 2023 |
| Average RCP (Validation Cycles) | 97.1 ± 1.4% | Greifenstein L, et al. 2023 |
| Average RCP (Routine Production, n=25) | 97.7 ± 0.9% | Greifenstein L, et al. 2023 |
| Average Radiochemical Yield (RCY) | 93.1 ± 5.7% | Greifenstein L, et al. 2023 |
| Starting Activity | 1242 MBq - 625 MBq | Greifenstein L, et al. 2023 |
| Final Drug Product Activity | 308 MBq - 987 MBq | Greifenstein L, et al. 2023 |
Table 2: Radiolabeling of this compound with Lutetium-177 ([¹⁷⁷Lu]Lu-3BP-3940)
| Parameter | Value | Reference |
| Mean Radiochemical Purity (RCP) | 96.8 ± 1.2% | Greifenstein L, et al. 2023 |
| Mean Radiochemical Yield (RCY) | 91.5 ± 9.1% | Greifenstein L, et al. 2023 |
| Starting Activity | 5.7 GBq - 35 GBq | Greifenstein L, et al. 2023 |
| Complex Stability in Human Serum (37°C) | >90% | MedChemExpress |
| Complex Stability in Saline (37°C) | >90% | MedChemExpress |
Experimental Protocols
Automated Radiolabeling of [⁶⁸Ga]Ga-3BP-3940
This protocol describes the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 using a cassette-based module.
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted to obtain ⁶⁸Ga.
-
Reaction: The ⁶⁸Ga eluate is reacted with 50 µg of this compound in a labeling volume of 7 mL with 0.7 M, pH 5 buffer.[1]
-
Heating: The reaction mixture is heated to 85°C.[8]
-
Purification: The reaction mixture is passed through a purification cartridge.
-
Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 is formulated in a sterile solution for injection.
-
Quality Control: The final product is tested for radiochemical purity, pH, and sterility.
High-Performance Liquid Chromatography (HPLC) Method Validation for [⁶⁸Ga]Ga-3BP-3940
This protocol outlines the validation of the analytical HPLC method for the quality control of [⁶⁸Ga]Ga-3BP-3940. The validation is performed in accordance with ICH guideline Q2 and EANM guidelines for radiopharmaceuticals.[8]
-
Linearity: Determined by analyzing a series of [ⁿᵃᵗGa]Ga-3BP-3940 solutions of known concentrations.
-
Accuracy: Assessed by comparing the measured concentration to the known concentration of quality control samples.
-
Precision: Evaluated by repeated measurements of the same sample to determine the repeatability and intermediate precision.
-
Specificity: Confirmed by demonstrating that the method can distinguish between the unlabeled peptide, the radiolabeled product, and potential impurities. Co-injection of this compound and [ⁿᵃᵗGa]Ga-3BP-3940 resulted in baseline separation with retention times of 5.9 min and 6.2 min, respectively.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to establish the lowest concentration of the analyte that can be reliably detected and quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of FAP and the experimental workflow for the production of radiolabeled this compound.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 5. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
3BP-3940: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3BP-3940 is a highly potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of numerous solid tumors.[1][2] Its unique properties, particularly its prolonged tumor retention, make it a promising theranostic agent.[3][4] When labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), this compound enables high-contrast imaging of FAP-positive tumors.[1][3] When coupled with therapeutic beta- or alpha-emitters like Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac), it becomes a vehicle for targeted radionuclide therapy, delivering cytotoxic radiation directly to the tumor stroma.[3] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action and its multifaceted impact on the TME.
The Target: Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that collectively promotes tumor growth, invasion, and metastasis.[5] CAFs are a key component of the TME, playing a critical role in creating a pro-tumorigenic and immunosuppressive environment.[5] FAP is overexpressed on CAFs in a wide array of cancers, including pancreatic, breast, lung, and colorectal carcinomas, while its expression in healthy adult tissues is limited, making it an attractive target for cancer therapy.[1][5]
FAP-expressing CAFs contribute to tumorigenesis through several mechanisms:
-
Extracellular Matrix Remodeling: FAP's enzymatic activity degrades components of the ECM, facilitating cancer cell invasion and migration.[5]
-
Immunosuppression: CAFs can suppress anti-tumor immune responses by recruiting immunosuppressive cells and secreting inhibitory cytokines.[5]
-
Angiogenesis: CAFs release pro-angiogenic factors that stimulate the formation of new blood vessels to support tumor growth.[5]
-
Chemoresistance: The dense stromal network created by CAFs can act as a physical barrier to drug delivery, contributing to therapeutic resistance.[5]
This compound: Mechanism of Action and Impact on the TME
This compound is a cyclic peptide designed for high-affinity and selective binding to FAP.[3] Its primary mechanism of action is to serve as a delivery vehicle for radionuclides to FAP-expressing CAFs. The therapeutic effect of radiolabeled this compound is primarily driven by the cytotoxic effects of the delivered radiation to the tumor stroma. This targeted radiation can induce a cascade of changes within the TME.
Direct Effects on Cancer-Associated Fibroblasts
The beta or alpha particles emitted by the radionuclide payload of this compound can induce DNA damage and apoptosis in FAP-positive CAFs. Depletion or functional alteration of CAFs can disrupt the supportive stromal network, thereby indirectly inhibiting tumor growth.
Modulation of the Immune Microenvironment
Targeted radionuclide therapy directed at the TME can have significant immunomodulatory effects. Preclinical studies with FAP-targeted therapies have shown the potential to convert an immunologically "cold" tumor (lacking immune cell infiltration) into a "hot" tumor, more susceptible to immunotherapy. This is achieved through:
-
Increased T-Cell Infiltration: By disrupting the immunosuppressive stromal barrier, FAP-targeted radionuclide therapy may facilitate the infiltration of cytotoxic CD8+ T-cells into the tumor.
-
Reprogramming of Macrophages: The radiation may polarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype.
-
Synergy with Immune Checkpoint Inhibitors: The radiation-induced release of tumor antigens and inflammatory signals can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.
Effects on the Extracellular Matrix and Angiogenesis
By targeting and ablating CAFs, this compound-based radionuclide therapy can lead to a reduction in the deposition of dense ECM components, potentially improving the penetration of other therapeutic agents. Furthermore, the disruption of CAF signaling can lead to a decrease in the secretion of pro-angiogenic factors, thereby inhibiting tumor neovascularization.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related FAP-targeting agents.
Table 1: Radiolabeling and In Vitro Stability of this compound[2]
| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 |
| Radiochemical Yield (RCY) | ≥90% (decay-corrected) | 91.5 ± 9.1% |
| Radiochemical Purity (RCP) | ≥97% | 96.8 ± 1.2% |
| In Vitro Stability (Human Serum) | >90% complex stability over two half-lives | >90% complex stability over two half-lives |
| In Vitro Stability (Saline) | >90% complex stability over two half-lives | >90% complex stability over two half-lives |
Table 2: First-in-Human Biodistribution and Dosimetry of ¹⁷⁷Lu-FAP-2286 (a structurally similar compound to this compound)
| Organ | Mean Absorbed Dose (Gy/GBq) |
| Kidneys | 1.0 ± 0.6 |
| Red Marrow | 0.05 ± 0.02 |
| Bone Metastases | 3.0 ± 2.7 |
| Whole-body Effective Dose | 0.07 ± 0.02 |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using this compound are not extensively available in the public domain. However, based on standard methodologies used in the field, the following outlines the key experimental workflows.
Radiolabeling of this compound
-
⁶⁸Ga-labeling:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using HCl.
-
Add the ⁶⁸Ga eluate to a reaction vial containing this compound in a suitable buffer (e.g., sodium acetate).
-
Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
-
-
¹⁷⁷Lu-labeling:
-
Combine ¹⁷⁷LuCl₃ with this compound in a reaction buffer (e.g., ammonium acetate or gentisate).
-
Incubate the mixture at an elevated temperature (e.g., 95-100°C) for a defined period (e.g., 15-30 minutes).
-
Purify the labeled product if necessary using a C18 cartridge.
-
Conduct quality control via radio-HPLC to assess radiochemical purity.
-
In Vivo Biodistribution Studies in Mouse Models
-
Animal Model: Utilize immunodeficient mice bearing xenografts of human FAP-expressing tumors or syngeneic models.
-
Radiotracer Administration: Inject a defined activity of radiolabeled this compound (e.g., 1-5 MBq for imaging, higher for therapy studies) intravenously via the tail vein.
-
Imaging: For ⁶⁸Ga-3BP-3940, perform PET/CT imaging at various time points post-injection (e.g., 30, 60, 120 minutes) to visualize tumor uptake and clearance from other organs.
-
Ex Vivo Biodistribution: At pre-determined time points, euthanize the animals, dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Analysis of the Tumor Microenvironment
-
Immunohistochemistry (IHC):
-
Harvest tumors from treated and control animals and fix them in formalin, then embed in paraffin.
-
Prepare thin sections of the tumor tissue.
-
Perform antigen retrieval using a citrate-based buffer.
-
Incubate the sections with primary antibodies against markers of interest (e.g., FAP, CD8 for cytotoxic T-cells, F4/80 for macrophages, CD31 for endothelial cells).
-
Apply a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Image the slides and quantify the staining intensity and distribution.
-
-
Flow Cytometry:
-
Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Filter the cell suspension to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the TME.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of ¹⁷⁷Lu-3BP-3940 in the tumor microenvironment.
Experimental Workflow
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Tumor Microenvironment Through Fibroblast Activation Protein Targeting in Diagnostic Nuclear Medicine: A Didactic Review on Biological Rationales and Key Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Theranostic Peptide 3BP-3940: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3BP-3940 is a highly potent and selective cyclic peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast array of solid tumors. This expression profile makes FAP an attractive target for "theranostics," an approach that combines diagnosis and therapy. This compound can be labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac) for targeted radiotherapy. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, relevant signaling pathways, experimental protocols, and available quantitative data.
Mechanism of Action and Targeting
This compound functions by binding with high affinity and selectivity to FAP on the surface of CAFs.[1][2] CAFs are a critical component of the tumor stroma and play a significant role in tumor progression, invasion, metastasis, and immunosuppression. By targeting FAP, this compound-based radiopharmaceuticals can be specifically delivered to the tumor microenvironment, minimizing off-target effects on healthy tissues.[3][4] The peptide's design as a cyclic structure is intended to provide improved in vivo stability and prolonged tumor retention compared to earlier generations of FAP inhibitors.[3]
Signaling Pathways Modulated by FAP Targeting
The targeting of FAP by agents like this compound can influence several downstream signaling pathways that are crucial for the pro-tumorigenic functions of CAFs. While direct signaling studies on this compound are limited, the broader literature on FAP inhibition points to the modulation of the following key pathways:
-
PI3K/Akt Pathway: FAP expression has been linked to the upregulation of the PI3K/Akt signaling pathway, which is a central regulator of cell proliferation, survival, and growth. Inhibition of FAP may lead to the downregulation of this pathway, thereby impeding tumor progression.
-
STAT3-CCL2 Signaling: FAP-positive CAFs can promote an immunosuppressive tumor microenvironment through the STAT3-CCL2 signaling axis. FAP activity can lead to the production of the chemokine CCL2, which recruits myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thus dampening the anti-tumor immune response.
-
RhoA Pathway: FAP has been shown to regulate the activity of RhoA, a small GTPase involved in cytoskeletal dynamics and cell migration. By influencing this pathway, FAP contributes to the invasive potential of cancer cells and the remodeling of the extracellular matrix.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Source |
| FAP-2286 | Human FAP | Enzymatic Activity | 3.2 | - | [5] |
| FAP-2286 | Mouse FAP | Enzymatic Activity | 22.1 | - | [5] |
| FAP-2286 | Human FAP | Radioligand Binding | - | 1.1 | [6] |
| FAP-2286 | Mouse FAP | Radioligand Binding | - | 4.7 | [6] |
| natGa-FAP-2286 | Human FAP | Radioligand Binding | - | 0.2-1.4 | [6] |
| natLu-FAP-2286 | Human FAP | Radioligand Binding | - | 0.2-1.4 | [6] |
Table 2: Radiosynthesis and Quality Control of this compound
| Radionuclide | Parameter | Value | Source |
| Gallium-68 (⁶⁸Ga) | Radiochemical Purity (RCP) | ≥97% (average 97.7 ± 0.9%) | [1][4] |
| Radiochemical Yield (RCY) | ≥90% (decay-corrected, average 93.1 ± 5.7%) | [1][4] | |
| Lutetium-177 (¹⁷⁷Lu) | Radiochemical Purity (RCP) | Average 96.8 ± 1.2% | [1][4] |
| Radiochemical Yield (RCY) | Average 91.5 ± 9.1% | [1][4] | |
| ⁹⁰Y and ²²⁵Ac | Radiochemical Purity (RCP) | >95% | [7] |
| Stability (>1 half-life) | >90% | [7] |
Table 3: Human Dosimetry of ¹⁷⁷Lu-3BP-3940
Data from a single patient with pancreatic cancer who received 9.73 GBq of ¹⁷⁷Lu-3BP-3940.
| Organ | Absorbed Dose (mGy) | Source |
| Brain | 37 | [8] |
| Lungs | 168 | [8] |
| Healthy Liver Tissue | 86 | [8] |
| Pancreas | 142 | [8] |
| Kidneys | 265 | [8] |
| Primary Pancreatic Adenocarcinoma | 2200 | [8] |
Table 4: Preclinical Biodistribution of ⁶⁸Ga-FAP-2286 in Mice with FAP-positive Tumors (%ID/g)
Data for the comparator peptide FAP-2286 at 1 hour post-injection.
| Organ | %ID/g (mean ± SD) | Source |
| Blood | 1.0 ± 0.1 | [9] |
| Heart | 0.3 ± 0.1 | [9] |
| Lungs | 0.6 ± 0.1 | [9] |
| Liver | 1.1 ± 0.2 | [9] |
| Spleen | 0.3 ± 0.1 | [9] |
| Kidneys | 4.3 ± 0.8 | [9] |
| Muscle | 0.3 ± 0.1 | [9] |
| Bone | 0.5 ± 0.1 | [9] |
| Tumor | 12.1 ± 2.5 | [9] |
Experimental Protocols and Workflows
General Experimental Workflow for Radiolabeled Peptide Development and Evaluation
The development and evaluation of a radiolabeled peptide like this compound for theranostic applications typically follows a multi-step process from initial synthesis to in vivo testing.
Automated Radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu
Objective: To produce radiolabeled this compound with high radiochemical purity and yield for preclinical and clinical use.[4]
Materials:
-
This compound peptide precursor
-
⁶⁸Ge/⁶⁸Ga generator or ¹⁷⁷LuCl₃ solution
-
Automated synthesis module (e.g., Trasis miniAllinOne)
-
Reagents for ⁶⁸Ga labeling: 0.7 M sodium acetate buffer (pH 5.5)
-
Reagents for ¹⁷⁷Lu labeling: 0.1 M ascorbic acid solution with gentisic acid (pH 4.5)
-
Purification cartridges (e.g., Oasis HLB+)
-
Sterile saline solution (0.9% NaCl)
-
Quality control equipment: radio-HPLC, radio-TLC
Protocol for ⁶⁸Ga-3BP-3940: [4]
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with HCl.
-
On the automated module, add 50 µg of this compound in sodium acetate buffer to the generator eluate.
-
Heat the reaction mixture at 85°C for 20 minutes.
-
Purify the product using a purification cartridge.
-
Elute the final product with ethanol and dilute with sterile saline.
-
Perform quality control to determine RCP and RCY.
Protocol for ¹⁷⁷Lu-3BP-3940: [4]
-
On the automated module, mix 37-50 µg/GBq of this compound with ¹⁷⁷LuCl₃ in the ascorbic acid/gentisic acid buffer.
-
Heat the reaction mixture at 85°C for 30 minutes.
-
Purify the product using a purification cartridge.
-
Formulate the final product in sterile saline.
-
Perform quality control to determine RCP and RCY.
In Vitro Cellular Uptake Assay (General Protocol)
Objective: To determine the extent and specificity of radiolabeled this compound uptake in FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HEK293-hFAP transfected cells) and a FAP-negative control cell line.
-
Cell culture medium and supplements.
-
Radiolabeled this compound.
-
Unlabeled this compound for competition/blocking studies.
-
Assay buffer (e.g., HBSS with 1% BSA).
-
Lysis buffer (e.g., 1N NaOH).
-
Gamma counter.
Protocol:
-
Seed FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
For blocking experiments, pre-incubate a subset of wells with a high concentration of unlabeled this compound for 1 hour at 37°C.
-
Add a known concentration of radiolabeled this compound to all wells.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
Collect the lysate and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the percentage of cellular uptake per milligram of protein.
Ex Vivo Biodistribution Study in Tumor-Bearing Mice (General Protocol)
Objective: To determine the distribution and clearance of radiolabeled this compound in various organs and the tumor.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
FAP-positive tumor cells for xenograft implantation.
-
Radiolabeled this compound.
-
Anesthesia.
-
Gamma counter and weighing scale.
Protocol:
-
Inoculate mice subcutaneously with FAP-positive tumor cells.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Inject a known amount of radiolabeled this compound intravenously into the tail vein of the mice.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a cohort of mice.
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a promising FAP-targeting peptide with significant potential in the theranostic management of a wide range of solid tumors. Its ability to be labeled with both imaging and therapeutic radionuclides allows for patient stratification and personalized treatment. While specific preclinical data on its binding affinity and cellular uptake are not as widely published as for its counterpart, FAP-2286, the available data on its radiolabeling, human dosimetry, and clinical application demonstrate its favorable characteristics, including high tumor uptake and retention. Further research elucidating the precise downstream signaling effects of this compound-mediated FAP inhibition will enhance our understanding of its therapeutic mechanism and may open new avenues for combination therapies. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the basic and translational applications of this important theranostic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Radionuclide Therapy with Low and High-Dose Lutetium-177–Labeled Single Domain Antibodies Induces Distinct Immune Signatures in a Mouse Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. urotoday.com [urotoday.com]
In-Depth Technical Guide: 3BP-3940 for the Identification and Treatment of FAP-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. A transmembrane serine protease, FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is minimal.[1][2] This differential expression profile makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. 3BP-3940 is a potent and selective peptide-based inhibitor of FAP, designed for theranostic applications.[3] When chelated with a radionuclide such as Gallium-68 (⁶⁸Ga), it serves as a precise imaging agent for detecting FAP-positive tumors via Positron Emission Tomography (PET).[1] Alternatively, when labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), it becomes a vehicle for targeted radiotherapy, delivering cytotoxic radiation directly to the tumor microenvironment.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action and FAP Signaling
This compound is a peptide that exhibits high affinity for FAP.[4] While specific binding affinity values (IC50 or Kd) for this compound are not publicly available in the reviewed literature, a structurally similar cyclic peptide, FAP-2286, has demonstrated potent binding to human and mouse FAP, with IC50 values of 3.2 nM and 22.1 nM, respectively.[5] The binding of this compound to FAP allows for the targeted delivery of conjugated radionuclides to the tumor stroma.
FAP itself is involved in several signaling pathways that promote tumor growth and progression. Upon activation, FAP can influence the tumor microenvironment through the cleavage of various substrates, including components of the extracellular matrix. Key signaling pathways implicated in FAP expression and function include:
-
Transforming Growth Factor-beta (TGF-β) Signaling: A crucial regulator of fibroblast activation and FAP expression.
-
Platelet-Derived Growth Factor (PDGF) Signaling: Also plays a role in the activation of fibroblasts.
Downstream of FAP activation, several pathways within cancer cells and CAFs can be influenced, contributing to proliferation, invasion, and immune evasion.
Quantitative Data
The following tables summarize the key quantitative data available for this compound and its radiolabeled counterparts.
Table 1: Radiolabeling and Quality Control of [⁶⁸Ga]Ga-3BP-3940
| Parameter | Value | Reference |
| Precursor Amount | 50 µg | [1] |
| Reaction Temperature | 85°C | [1] |
| Reaction Time | 20 min | [1] |
| Decay-Corrected Radiochemical Yield (RCY) | ≥90% | [1] |
| Average RCY (Routine Production) | 93.1 ± 5.7% | [1] |
| Radiochemical Purity (RCP) | ≥97% | [1] |
| Average RCP (Routine Production) | 97.7 ± 0.9% | [1] |
| Molar Activity | 9 - 29 MBq/nmol | [1] |
Table 2: Radiolabeling and Quality Control of [¹⁷⁷Lu]Lu-3BP-3940
| Parameter | Value | Reference |
| Precursor Amount | 37-50 µg per GBq | [1] |
| Reaction Temperature | 85°C | [1] |
| Reaction Time | 30 min | [1] |
| Average Radiochemical Yield (RCY) | 91.5 ± 9.1% | [1] |
| Average Radiochemical Purity (RCP) | 96.8 ± 1.2% | [1] |
Table 3: In Vitro Stability
| Compound | Condition | Stability | Reference |
| [⁶⁸Ga]Ga-3BP-3940 & [¹⁷⁷Lu]Lu-3BP-3940 | Human Serum (37°C) | >90% over two half-lives | [1] |
| [⁶⁸Ga]Ga-3BP-3940 & [¹⁷⁷Lu]Lu-3BP-3940 | Saline (37°C) | >90% over two half-lives | [1] |
Table 4: First-in-Human Diagnostic Administration of [⁶⁸Ga]Ga-3BP-3940
| Parameter | Value | Reference |
| Administered Activity | 150 MBq | [1] |
| Administered Amount of this compound | 17 µg | [1] |
| Imaging Timepoint | 60 min post-injection | [1] |
Table 5: First-in-Human Therapeutic Administration of [¹⁷⁷Lu]Lu-3BP-3940
| Parameter | Value | Reference |
| Administered Activity | 9.7 GBq | [1] |
| Administered Amount of this compound | 388 µg | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Automated Radiolabeling of [⁶⁸Ga]Ga-3BP-3940
This protocol is adapted from a study utilizing a cassette-based module.[1]
Materials:
-
This compound precursor (50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.7 M, pH 5.5)
-
Saline (0.9% NaCl)
-
Sterile filter
-
Automated synthesis module (e.g., Trasis mini-All-in-One)
Procedure:
-
Elute ⁶⁸Ga from the generator.
-
In the automated module, combine the ⁶⁸Ga eluate with 50 µg of this compound in 2 mL of sodium acetate buffer.
-
Heat the reaction mixture at 85°C for 20 minutes.
-
After cooling, the product is purified and formulated in saline.
-
Pass the final product through a sterile filter into a sterile vial.
Quality Control:
-
Radiochemical Purity (RCP): Determined by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
Radiochemical Yield (RCY): Calculated based on the final activity of the product, corrected for decay.
-
Other tests: Visual inspection, pH, sterility, and endotoxin levels.
Automated Radiolabeling of [¹⁷⁷Lu]Lu-3BP-3940
This protocol is also based on an automated synthesis approach.[1]
Materials:
-
This compound precursor (37-50 µg per GBq of ¹⁷⁷Lu)
-
¹⁷⁷LuCl₃ solution
-
Ascorbic acid solution (0.1 M) containing gentisic acid (pH 4.5)
-
Saline (0.9% NaCl)
-
Sterile filter
-
Automated synthesis module
Procedure:
-
Combine the ¹⁷⁷LuCl₃ solution with the this compound precursor in the ascorbic acid/gentisic acid buffer.
-
Heat the reaction mixture at 85°C for 30 minutes.
-
Following the reaction, the product is purified and formulated.
-
The final product is sterile filtered into a collection vial.
Quality Control:
-
Similar to [⁶⁸Ga]Ga-3BP-3940, quality control includes RCP and RCY determination via HPLC and TLC, along with other standard tests for radiopharmaceuticals.
In Vitro Stability Assay
Materials:
-
Radiolabeled this compound ([⁶⁸Ga]Ga-3BP-3940 or [¹⁷⁷Lu]Lu-3BP-3940)
-
Human serum
-
Saline (0.9% NaCl)
-
Incubator at 37°C
-
TLC system for analysis
Procedure:
-
Add a known amount of the radiolabeled this compound to both human serum and saline.
-
Incubate the samples at 37°C.
-
At various time points (e.g., over two half-lives of the radionuclide), take aliquots of the samples.
-
Analyze the aliquots by TLC to determine the percentage of intact radiolabeled peptide versus released radiometal.
Preclinical and Clinical Insights
Preclinical studies have indicated that this compound exhibits high affinity for FAP-positive cells in vitro.[4] Moreover, initial clinical data from a first-in-human study of [⁶⁸Ga]Ga-3BP-3940 PET/CT imaging demonstrated significant uptake in tumor lesions with a high tumor-to-background ratio.[1] Notably, there was low uptake in the kidneys, which is a favorable characteristic for a radiopharmaceutical.[1] The therapeutic counterpart, [¹⁷⁷Lu]Lu-3BP-3940, also showed significant uptake and retention in tumor lesions in a patient with pancreatic adenocarcinoma.[1] Both the diagnostic and therapeutic administrations were well-tolerated with no adverse effects reported.[1] A phase 1 clinical trial is currently underway to further evaluate this compound as an imaging agent alongside a therapeutic FAP-targeting agent.[6]
Conclusion
This compound is a promising peptide-based theranostic agent targeting FAP in the tumor microenvironment. Its efficient radiolabeling with both diagnostic and therapeutic radionuclides, coupled with favorable in vitro stability and promising initial clinical data, underscores its potential in the management of FAP-positive cancers. The detailed protocols and quantitative data presented in this guide are intended to support further research and development in this exciting area of precision oncology. Further studies are warranted to fully elucidate its binding kinetics and to establish its efficacy in a broader range of cancer types.
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trials | 3B Pharmaceuticals GmbH [3b-pharma.com]
Methodological & Application
Application Notes and Protocols for Radiolabeling 3BP-3940 with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and highly selective peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2][3] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. Radiolabeling of this compound with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) allows for non-invasive in vivo visualization of FAP-expressing tumors using Positron Emission Tomography (PET).[1][4]
Gallium-68 is a generator-produced radionuclide with a convenient half-life of 67.8 minutes, making it well-suited for imaging studies with peptides like this compound which exhibit favorable pharmacokinetics.[5] The radiolabeling process involves the stable chelation of ⁶⁸Ga by a chelating agent conjugated to the this compound peptide. This document provides a detailed protocol for the automated radiolabeling of this compound with Gallium-68, based on published methods, to yield a radiopharmaceutical of high purity and yield for preclinical and clinical research.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Gallium-68 radiolabeling of this compound.
| Parameter | Value | Reference |
| Precursor Amount | 50 µg | [1][6] |
| Reaction Temperature | 85 °C | [1][6] |
| Reaction Buffer | 0.7 M Sodium Acetate | [1][6] |
| Buffer pH | 5.5 | [1][6] |
| Reaction Volume | 7 mL | [1][6] |
| Reaction Time | 20 minutes | [1][6] |
| Decay-Corrected Radiochemical Yield (RCY) | ≥90% | [1][6] |
| Average Radiochemical Purity (RCP) | 97.7 ± 0.9% | [6] |
| Molar Activity | 9 - 29 MBq/nmol | [6] |
Experimental Protocol: Automated Radiolabeling of this compound with ⁶⁸Ga
This protocol describes an automated synthesis procedure for the radiolabeling of this compound with Gallium-68 using a cassette-based synthesis module.
Materials and Equipment:
-
This compound precursor (conjugated with a suitable chelator, e.g., DOTA)
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated radiolabeling module (e.g., Trasis mini-All-in-One)
-
Sterile reaction cassettes for the synthesis module
-
0.7 M Sodium Acetate buffer, pH 5.5 (radiopharmaceutical grade)
-
Sterile water for injection
-
Sterile 0.9% sodium chloride for injection
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol for pharmaceutical use
-
Sterile vent filters
-
Sterile collection vials
-
Quality control equipment (e.g., radio-HPLC, radio-TLC)
Protocol Steps:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.
-
⁶⁸Ga Trapping and Elution: The automated module will trap the ⁶⁸GaCl₃ from the generator eluate on a cation exchange cartridge. The trapped ⁶⁸Ga is then eluted into the reaction vessel using a small volume of a suitable eluent, as programmed in the synthesis module.
-
Precursor Preparation: Dissolve 50 µg of the this compound precursor in a suitable volume of sterile water or buffer as specified by the synthesis module's protocol.
-
Radiolabeling Reaction:
-
The automated module will transfer the dissolved this compound precursor to the reaction vessel containing the eluted ⁶⁸Ga.
-
2 mL of 0.7 M sodium acetate buffer (pH 5.5) is added to the reaction vessel to achieve a total reaction volume of 7 mL and maintain the optimal pH for labeling.[1][6]
-
The reaction mixture is heated to 85°C for 20 minutes.[1][6] It is crucial to maintain this temperature, as lower temperatures may result in reduced yields, while higher temperatures can lead to the formation of impurities.[6]
-
-
Purification:
-
After the incubation period, the reaction mixture is passed through a C18 SPE cartridge to trap the [⁶⁸Ga]Ga-3BP-3940.
-
The cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.
-
The final product, [⁶⁸Ga]Ga-3BP-3940, is eluted from the SPE cartridge with a small volume of ethanol/water mixture into a sterile collection vial.
-
-
Formulation: The purified [⁶⁸Ga]Ga-3BP-3940 solution is diluted with sterile 0.9% sodium chloride for injection to the desired radioactive concentration and to reduce the final ethanol concentration to a physiologically acceptable level (<10%).
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-HPLC and/or radio-TLC to ensure it is ≥95%.
-
Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: Measure the pH of the final formulation to ensure it is within the acceptable range for intravenous injection (typically pH 5.0-7.5).
-
Sterility and Endotoxin Testing: For clinical applications, the final product must undergo sterility and endotoxin testing to meet pharmacopeial standards.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Targeting FAP in the Tumor Microenvironment
Caption: Targeting FAP on CAFs with [⁶⁸Ga]Ga-3BP-3940 for PET imaging.
Experimental Workflow: ⁶⁸Ga Radiolabeling of this compound
Caption: Automated workflow for the radiolabeling of this compound with ⁶⁸Ga.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallium-68: chemistry and radiolabeled peptides exploring different oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Lu-177 Labeling of 3BP-3940
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the radiolabeling of the fibroblast activation protein (FAP)-targeting peptide, 3BP-3940, with Lutetium-177 (¹⁷⁷Lu). This compound is a promising peptide for theranostic applications, targeting cancer-associated fibroblasts (CAFs) present in the microenvironment of a wide range of solid tumors.[1][2] The protocol herein details an optimized, automated manufacturing process for [¹⁷⁷Lu]Lu-3BP-3940, ensuring high radiochemical purity and yield suitable for preclinical and clinical research. This guide also outlines essential quality control procedures and presents expected outcomes based on validated methods.
Introduction
Fibroblast activation protein (FAP) is a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs), which are integral to tumor growth and progression.[3] This makes FAP an attractive target for the diagnosis and treatment of various cancers. This compound is a potent and selective peptide inhibitor of FAP designed for prolonged tumor retention.[2][4] When labeled with the therapeutic radionuclide ¹⁷⁷Lu, [¹⁷⁷Lu]Lu-3BP-3940 offers the potential for targeted radionuclide therapy. ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.65 days, making it well-suited for therapeutic applications.[5][6] This protocol provides a detailed methodology for the preparation and quality control of [¹⁷⁷Lu]Lu-3BP-3940.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the optimized Lu-177 labeling of this compound.
Table 1: Optimized Radiolabeling Parameters
| Parameter | Optimized Value | Reference |
| Precursor Amount | 37-50 µg per GBq of ¹⁷⁷Lu | [2] |
| Reaction Temperature | 85°C | [2] |
| Reaction Time | 30 minutes | [2] |
| Buffer Solution | 0.1 M Ascorbic Acid with Gentisic Acid | [2] |
| pH | 4.5 | [2] |
Table 2: Quality Control Specifications and Results
| Parameter | Specification | Average Result | Reference |
| Radiochemical Purity (RCP) | >95% | 96.8 ± 1.2% | [2] |
| Radiochemical Yield (RCY) | ≥90% | 91.5 ± 9.1% | [2] |
| Appearance | Clear, colorless solution | Conforms | [2] |
| pH | 4.5 - 5.5 | Conforms | [2] |
| Endotoxins | As per pharmacopoeia | Conforms | [2] |
| Sterility | Sterile | Conforms | [2] |
Experimental Protocols
Materials and Equipment
-
Precursor: this compound peptide
-
Radionuclide: [¹⁷⁷Lu]LuCl₃ solution
-
Reagents:
-
Ascorbic acid solution (0.1 M)
-
Gentisic acid
-
Sodium acetate buffer (0.7 M, pH 5.5) - for alternative manual labeling
-
Ethanol
-
0.9% Sodium Chloride (NaCl) for injection
-
Sterile water for injection
-
-
Equipment:
-
Automated synthesis module (e.g., Trasis miniAll-in-One)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) scanner
-
Dose calibrator
-
pH meter
-
Sterile filters (0.22 µm)
-
V-vials and other necessary consumables for automated synthesis
-
Automated Radiolabeling Protocol for [¹⁷⁷Lu]Lu-3BP-3940
This protocol is optimized for an automated synthesis module.
-
Preparation of Reagents:
-
Prepare a 0.1 M ascorbic acid solution containing 30 mg of gentisic acid per 1.2 mL, and adjust the pH to 4.5.[2]
-
Dissolve the this compound precursor in sterile water.
-
-
Automated Synthesis Setup:
-
Set up the automated synthesis module according to the manufacturer's instructions. A schematic of a typical setup is shown below.
-
Load the prepared reagents, [¹⁷⁷Lu]LuCl₃ solution, and the this compound precursor solution into the appropriate positions on the cassette. A precursor amount of 37-50 µg per GBq of ¹⁷⁷Lu is recommended for optimal results.[2]
-
-
Radiolabeling Reaction:
-
Initiate the automated synthesis sequence.
-
The reagents will be mixed in the reaction vessel.
-
The reaction mixture is heated to 85°C for 30 minutes.[2] Increasing the temperature to 90°C may lead to the formation of side products, while temperatures below 85°C can result in a significant decrease in labeling yield.[2]
-
-
Purification and Formulation:
Quality Control Procedures
1. Radiochemical Purity (RCP) by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of water with trifluoroacetic acid (TFA) and acetonitrile is commonly used.
-
Procedure:
-
Inject a small aliquot of the final product onto the HPLC column.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
The retention time for [¹⁷⁷Lu]Lu-3BP-3940 is approximately 6.3 minutes.[2][7][8]
-
Calculate the RCP by integrating the area under the peak corresponding to the product and dividing it by the total integrated area of all radioactive peaks. The RCP should be greater than 95%.[2]
-
2. Radiochemical Purity (RCP) by Thin-Layer Chromatography (TLC)
-
Plates: Silica gel TLC plates.
-
Mobile Phase: A dual TLC system can be employed for comprehensive analysis.
-
Procedure:
-
Spot a small amount of the final product onto two separate TLC plates.
-
Develop the plates in their respective mobile phases.
-
Analyze the plates using a radio-TLC scanner.
-
This method is particularly useful for detecting free ¹⁷⁷Lu.[2]
-
3. Other Quality Control Tests
-
Visual Inspection: The final product should be a clear and colorless solution.
-
pH Measurement: The pH of the final solution should be between 4.5 and 5.5.
-
Radionuclidic Identity and Purity: Confirm the identity of ¹⁷⁷Lu and its purity using a gamma spectrometer to check for the characteristic photopeaks and half-life determination.
-
Sterility and Endotoxin Testing: These tests should be performed according to standard pharmaceutical guidelines to ensure the safety of the product for in vivo use.
Visualizations
Caption: Automated workflow for the Lu-177 labeling of this compound.
Caption: Simplified signaling pathway of FAP in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manual on the proper use of lutetium-177-labeled somatostatin analogue (Lu-177-DOTA-TATE) injectable in radionuclide therapy (2nd ed.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with 3BP-3940 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and highly selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a cell surface protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide variety of solid tumors. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with Gallium-68 (⁶⁸Ga) for high-contrast positron emission tomography (PET) imaging, enabling visualization of FAP-expressing tumors. Preclinical studies have suggested that this compound exhibits prolonged tumor retention and low uptake in healthy tissues, making it a promising candidate for developing theranostic agents.
These application notes provide a detailed protocol for performing in vivo imaging with [⁶⁸Ga]Ga-3BP-3940 in mouse models of cancer, compiled from preclinical evaluations of FAP-targeting agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeting mechanism of this compound and the general experimental workflow for in vivo imaging.
Caption: Mechanism of [⁶⁸Ga]Ga-3BP-3940 targeting FAP on CAFs.
Caption: Workflow for preclinical PET imaging with [⁶⁸Ga]Ga-3BP-3940.
Experimental Protocols
I. Animal Models
A common approach for evaluating FAP-targeting agents is the use of xenograft mouse models.
-
Cell Line Selection: Utilize a human cancer cell line known to induce a strong stromal response and FAP expression in the resulting tumors. Examples include human pancreatic (e.g., BxPC-3), lung (e.g., A549), or breast (e.g., MDA-MB-231) cancer cell lines.
-
Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ to 10 x 10⁶ cells into the flank of each mouse.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³). Tumor growth should be monitored regularly by caliper measurements.
-
II. Radiolabeling of this compound with ⁶⁸Ga
-
Reagents and Equipment:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Reaction buffer (e.g., sodium acetate or HEPES buffer, pH 4.0-4.5)
-
Heating block or automated synthesis module
-
C18 Sep-Pak cartridge for purification
-
Sterile saline for formulation
-
Radio-TLC or radio-HPLC for quality control
-
-
Procedure (Manual Labeling Example):
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Add the ⁶⁸Ga eluate to a reaction vial containing this compound (typically 10-20 µg) dissolved in the reaction buffer.
-
Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Allow the mixture to cool to room temperature.
-
Purify the [⁶⁸Ga]Ga-3BP-3940 by passing the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of 50% ethanol/saline.
-
Formulate the final product in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.
-
III. In Vivo PET/CT Imaging Protocol
-
Animal Preparation:
-
Fast the mice for 4-6 hours before imaging to reduce intestinal background signal.
-
Anesthetize the mice using isoflurane (1-2% in oxygen) or another suitable anesthetic agent. Maintain anesthesia throughout the imaging procedure.
-
Place the anesthetized mouse on the scanner bed and monitor vital signs.
-
-
Radiotracer Injection:
-
Administer approximately 5-10 MBq of [⁶⁸Ga]Ga-3BP-3940 intravenously via the tail vein. The injection volume should be around 100-150 µL.
-
-
PET/CT Imaging:
-
Perform a whole-body static PET scan at 60 minutes post-injection. The acquisition time is typically 10-15 minutes.
-
A low-dose CT scan should be acquired for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and various organs (e.g., liver, kidneys, muscle, blood pool).
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
-
IV. Ex Vivo Biodistribution Study
-
Procedure:
-
Following the final imaging session (or at predetermined time points post-injection in a separate cohort of animals), euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Quantitative Data
While specific preclinical biodistribution data for [⁶⁸Ga]Ga-3BP-3940 in mouse models is not yet widely published, the following table presents representative data from a preclinical study of a structurally similar FAP-targeting peptide, [⁶⁸Ga]Ga-FAP-2286, in a HEK-FAP xenograft mouse model at 1-hour post-injection. This data can serve as an expected reference for the performance of FAP-targeting peptides.
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.2 ± 0.4 |
| Liver | 1.1 ± 0.2 |
| Spleen | 0.9 ± 0.3 |
| Kidneys | 3.5 ± 0.8 |
| Muscle | 0.6 ± 0.1 |
| Bone | 1.0 ± 0.2 |
| Tumor | 10.6 ± 2.1 |
Data is representative and adapted from published preclinical studies on similar FAP-targeting peptides.
Conclusion
[⁶⁸Ga]Ga-3BP-3940 is a promising radiopharmaceutical for the specific imaging of FAP-positive tumors. The protocols outlined in these application notes provide a framework for conducting in vivo imaging and biodistribution studies in mouse models to evaluate its diagnostic potential. The high tumor-to-background ratios observed with similar FAP-targeting peptides suggest that [⁶⁸Ga]Ga-3BP-3940 could be a valuable tool for cancer research and drug development.
Application Notes and Protocols for Cell-Based Assays Using 3BP-3940
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3BP-3940 in cell-based assays. This compound is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target due to its high expression in the tumor microenvironment of numerous solid cancers and its limited presence in healthy adult tissues.[1][2] This document outlines the mechanism of action of this compound and provides a step-by-step protocol for a cell-based binding assay, a critical experiment for evaluating the efficacy of this FAP-targeting peptide.
Mechanism of Action and Application
This compound is designed for high-affinity binding to FAP, a type II transmembrane serine protease expressed by cancer-associated fibroblasts (CAFs).[2] FAP plays a crucial role in tumor progression, invasion, and metastasis by remodeling the extracellular matrix. By targeting FAP, this compound can be utilized as a vehicle for the targeted delivery of radionuclides. When labeled with diagnostic isotopes like Gallium-68 (⁶⁸Ga), it enables precise tumor imaging via Positron Emission Tomography (PET).[3][4] When conjugated with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), it becomes a potent agent for targeted radionuclide therapy, delivering cytotoxic radiation directly to the tumor site while minimizing damage to healthy tissues.[3][4][5] The prolonged tumor retention of this compound enhances its therapeutic efficacy.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the radiolabeling and quality control of this compound, which are crucial for its application in cell-based and in vivo studies.
| Parameter | [⁶⁸Ga]Ga-3BP-3940 | [¹⁷⁷Lu]Lu-3BP-3940 | Reference |
| Radiochemical Purity (RCP) | >95% | 96.8 ± 1.2% | [1][3] |
| Radiochemical Yield (RCY) | Not specified | 91.5 ± 9.1% | [3] |
| Complex Stability in Human Serum | >90% | >90% | [1] |
| HPLC Retention Time | 6.2 min | 6.3 min | [3] |
Signaling Pathway Context: FAP in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a key component of the tumor microenvironment, contributing to cancer progression through various mechanisms. The following diagram illustrates the general signaling context in which FAP operates. This compound acts by inhibiting the enzymatic activity of FAP and serving as a targeting vector for radionuclide therapy.
Caption: FAP's role in the tumor microenvironment and the inhibitory action of this compound.
Experimental Protocol: In Vitro Cell Binding Assay for [¹⁷⁷Lu]Lu-3BP-3940
This protocol details a cell-based saturation binding assay to determine the binding affinity (Kd) and the number of binding sites (Bmax) of [¹⁷⁷Lu]Lu-3BP-3940 in FAP-expressing cells.
Materials and Reagents
-
FAP-positive cell line (e.g., HT-1080 fibrosarcoma)
-
FAP-negative cell line (e.g., a suitable control)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
[¹⁷⁷Lu]Lu-3BP-3940 (radiolabeled peptide)
-
Unlabeled this compound (for non-specific binding determination)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Binding buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
24-well cell culture plates
-
Gamma counter
-
Cell counter (e.g., hemocytometer)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro cell binding assay.
Detailed Protocol
-
Cell Seeding:
-
Culture FAP-positive and FAP-negative cells in their recommended medium.
-
Trypsinize and count the cells.
-
Seed 1 x 10⁵ cells per well in a 24-well plate.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Ligand Preparation:
-
Prepare serial dilutions of [¹⁷⁷Lu]Lu-3BP-3940 in binding buffer to cover a range of concentrations (e.g., 0.1 nM to 100 nM).
-
For determining non-specific binding, prepare a parallel set of dilutions containing a constant high concentration (e.g., 1 µM) of unlabeled this compound.
-
-
Binding Assay:
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 200 µL of the prepared ligand solutions to the respective wells (total binding and non-specific binding).
-
Incubate the plate at 37°C for 1 hour.
-
-
Washing and Cell Lysis:
-
Aspirate the ligand solution and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Add 500 µL of a suitable lysis buffer (e.g., 1 M NaOH) to each well and incubate for 10 minutes to lyse the cells.
-
-
Radioactivity Measurement:
-
Transfer the lysate from each well to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each tube using a gamma counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in wells with [¹⁷⁷Lu]Lu-3BP-3940 only.
-
Non-specific Binding: Radioactivity in wells with [¹⁷⁷Lu]Lu-3BP-3940 and excess unlabeled this compound.
-
Specific Binding: Calculate by subtracting non-specific binding from total binding for each concentration.
-
Plot specific binding versus the concentration of [¹⁷⁷Lu]Lu-3BP-3940.
-
Use non-linear regression analysis (e.g., one-site binding model) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Conclusion
This compound is a valuable tool for the targeted imaging and therapy of FAP-expressing tumors. The provided protocols for cell-based binding assays are essential for the preclinical evaluation of its binding characteristics. The high affinity and specificity of this compound for FAP, combined with its favorable retention properties, make it a promising candidate for further clinical development in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAP-Targeted Radiopeptide Therapy using 177Lu-, 225Ac- and 90Y-labeled this compound in Diverse Advanced Solid Tumors: First-in-Humans Results | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for 3BP-3940 in PET/CT Imaging of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3BP-3940, a potent peptide inhibitor of Fibroblast Activation Protein (FAP), for Positron Emission Tomography/Computed Tomography (PET/CT) imaging in solid tumors. The information compiled herein is intended to guide researchers and clinicians in the potential application of this novel radiopharmaceutical.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial cancers, including but not limited to pancreatic, breast, lung, and colorectal cancers.[1][2] Its limited expression in healthy adult tissues makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound is a peptide developed to specifically bind to FAP, and when labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it allows for the visualization of FAP-expressing tissues using PET/CT.[3][4] Preclinical and initial clinical studies have demonstrated the potential of ⁶⁸Ga-3BP-3940 to provide high-contrast images of solid tumors with a favorable safety profile.[1][5]
Mechanism of Action
This compound is a DOTA-conjugated FAP-binding peptide.[4] The DOTA chelator allows for stable radiolabeling with various metallic radionuclides. Once radiolabeled, for instance with ⁶⁸Ga, and administered intravenously, ⁶⁸Ga-3BP-3940 circulates in the bloodstream and accumulates in tissues with high FAP expression. The binding of the peptide to FAP on the surface of CAFs leads to the retention of the radiotracer in the tumor microenvironment. The emitted positrons from the decay of ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional mapping of FAP expression within the body.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies involving ⁶⁸Ga-3BP-3940 PET/CT imaging in patients with solid tumors.
Table 1: Patient Demographics and Tumor Types Studied
| Number of Patients | Age (Mean ± SD) | Sex (Male/Female) | Tumor Types Investigated | Reference |
| 18 | 58.7 ± 10.2 years | 9/9 | End-stage metastatic carcinomas | [1] |
| 24 | 59.3 ± 9.5 years | 14/10 | Pancreatic, breast, lung, esophagus, hepatocellular, appendix, ovary, bowel sarcoma | [6] |
| 28 | 59.4 ± 10.5 years | 16/12 | Pancreatic, breast, lung, esophagus, hepatocellular, colon, appendix, ovary, bowel sarcoma | [7] |
Table 2: ⁶⁸Ga-3BP-3940 PET/CT Imaging - SUVmax Values in Various Lesions
| Lesion Type | SUVmax (Mean ± SD) | Reference |
| Target Lesion | 20.2 ± 5.6 | [1] |
| Hepatic Metastases | 14.5 ± 5.7 | [1] |
| Lymph Node Metastases | 15.7 ± 6.1 | [1] |
| Osseous Metastases | 12.6 ± 5.1 | [1] |
Table 3: Biodistribution of ⁶⁸Ga-3BP-3940 - SUVmean in Normal Organs
| Organ | SUVmean (Mean ± SD) | Range | Reference |
| Kidneys | 2.2 ± 0.4 | 1.4 - 2.8 | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol describes the automated radiolabeling of this compound with ⁶⁸Ga.
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Automated radiolabeling module (e.g., Trasis mini-All-in-One)
-
Reagents for labeling (e.g., buffered solution)
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Transfer the ⁶⁸Ga eluate to the automated synthesis module.
-
The automated process involves reacting 50 μg of this compound with the ⁶⁸Ga in a buffered solution (e.g., 0.7M, pH 5) at an optimized temperature of 85°C.[3][5]
-
After the reaction, the product is purified and formulated in a sterile solution for injection.
-
Perform quality control to determine radiochemical purity (RCP) and radiochemical yield (RCY). The average RCP should be >95%.[3][5]
Protocol 2: PET/CT Imaging with ⁶⁸Ga-3BP-3940 in Patients with Solid Tumors
This protocol outlines the procedure for performing PET/CT imaging in patients.
Patient Preparation:
-
No specific patient preparation such as fasting is typically required.
-
Ensure adequate hydration.
Procedure:
-
Administer approximately 150 MBq of ⁶⁸Ga-3BP-3940 intravenously.[5]
-
The patient should rest for an uptake period of 30-60 minutes post-injection.[5]
-
Perform a whole-body PET/CT scan from the vertex to the mid-thigh.
-
Acquisition parameters should be optimized according to the specific PET/CT scanner manufacturer's recommendations.
-
Reconstruct the PET images using standard iterative reconstruction algorithms with attenuation and scatter correction based on the CT data.
Image Analysis:
-
Analyze the images visually to identify areas of abnormal tracer uptake.
-
For quantitative analysis, draw regions of interest (ROIs) over tumors and normal organs to calculate Standardized Uptake Values (SUVs), particularly SUVmax and SUVmean.
Safety and Tolerability
In the initial first-in-human studies, ⁶⁸Ga-3BP-3940 was well-tolerated by all patients, with no adverse effects reported.[1][5] No significant changes in vital signs or laboratory results were observed immediately following administration.[5]
Conclusion
⁶⁸Ga-3BP-3940 is a promising PET/CT tracer for imaging FAP-positive solid tumors. It demonstrates high tumor-to-background ratios and a favorable safety profile.[1][6] Notably, it exhibits low uptake in the kidneys, which is advantageous for a peptide-based radiopharmaceutical.[1][4] Further large-scale and quantitative studies are warranted to fully establish its diagnostic efficacy and potential for patient stratification for FAP-targeted therapies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Full Text [thieme-connect.com]
- 7. FAP-Targeted Radiopeptide Therapy using 177Lu-, 225Ac- and 90Y-labeled this compound in Diverse Advanced Solid Tumors: First-in-Humans Results | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for 3BP-3940 Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical biodistribution studies of 3BP-3940, a fibroblast activation protein (FAP)-targeting peptide. This document is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the pharmacokinetic profile of radiolabeled this compound.
Introduction
This compound is a peptide-based radiopharmaceutical designed to target FAP, a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2] Due to its selective expression on CAFs, FAP has emerged as a promising target for both diagnostic imaging and targeted radionuclide therapy. This compound can be labeled with various radionuclides, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1] Understanding the biodistribution of this compound is critical for its clinical translation, as it provides essential information on tumor targeting, off-target accumulation, and clearance kinetics.
Principle of FAP Targeting
Cancer-associated fibroblasts create a supportive tumor microenvironment that promotes tumor growth, invasion, and metastasis.[2][3] FAP expression on CAFs triggers downstream signaling pathways, including the PI3K/Akt and STAT3-CCL2 pathways, which contribute to an immunosuppressive tumor microenvironment.[1][2] this compound is designed to bind with high affinity to FAP, allowing for the targeted delivery of diagnostic or therapeutic radionuclides to the tumor site.
References
Application Notes and Protocols for 3BP-3940 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers.[1] This differential expression makes FAP an attractive target for targeted radionuclide therapy (TRT). This compound, when chelated with a radionuclide, can be used for both diagnostic imaging and therapeutic purposes, a concept known as theranostics. This document provides detailed application notes and protocols for the use of this compound in a research and preclinical setting.
Mechanism of Action: Targeting the Tumor Microenvironment
This compound targets FAP on CAFs, which are integral components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis.[1] By delivering radionuclides directly to the tumor stroma, this compound-based radiopharmaceuticals can irradiate not only the FAP-expressing CAFs but also the neighboring cancer cells through a "cross-fire" effect, particularly with beta- and alpha-emitting radionuclides.
FAP Signaling Pathway
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote a pro-tumoral microenvironment. One key pathway involves the activation of STAT3, leading to the production of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) and promotes tumor growth and immunosuppression.
Theranostic Approach with this compound
The DOTA chelator conjugated to this compound allows for the labeling with various metallic radionuclides, enabling a theranostic approach. Gallium-68 (⁶⁸Ga) is used for PET imaging to visualize FAP expression and determine patient eligibility for therapy, while Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac) can be used for therapy.[2]
Theranostic Workflow
The following diagram illustrates the typical workflow for the theranostic use of this compound.
Data Presentation
Radiopharmaceutical Production and Quality Control
| Parameter | [⁶⁸Ga]Ga-3BP-3940 | [¹⁷⁷Lu]Lu-3BP-3940 |
| Precursor Amount | 50 µg | 50 µg/GBq |
| Radiochemical Yield (RCY) | ≥90% (decay-corrected) | 91.5 ± 9.1% |
| Radiochemical Purity (RCP) | >95% (HPLC) | 96.8 ± 1.2% (HPLC) |
| Automated Synthesizer | Trasis miniAllinOne / GAIA | Trasis miniAllinOne |
| Reaction Temperature | 85°C | 85°C |
| Reaction Time | 15-20 min | 30 min |
Data compiled from multiple sources.[3][4][5]
First-in-Human Clinical Study Overview (n=28)
| Parameter | Value |
| Patient Population | Advanced metastatic cancers (pancreatic, breast, lung, etc.) |
| Radionuclides Used for Therapy | ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac (alone or in tandem) |
| Cumulative Activity (¹⁷⁷Lu) | 12.6 ± 11.5 GBq (up to 43.1 GBq) |
| Cumulative Activity (⁹⁰Y) | 9.8 ± 7.2 GBq (up to 25.7 GBq) |
| Cumulative Activity (²²⁵Ac) | 15.2 ± 8.5 MBq (up to 33 MBq) |
| Treatment Cycles | 1-5 |
| Response Rate (n=28) | |
| Complete Remission | 4% (n=1) |
| Partial Remission | 14% (n=4) |
| Stable Disease | 11% (n=3) |
| Progressive Disease | 32% (n=9) |
| Median Overall Survival (PDAC, n=7) | 9.5 months |
Data from a first-in-human study.[2]
Experimental Protocols
Protocol 1: Automated Radiolabeling of this compound with Gallium-68
Materials:
-
This compound peptide precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Trasis miniAllinOne or GAIA synthesis module
-
Reagents: Sodium acetate buffer (1 M), sterile water for injection, ethanol, C18 purification cartridge.
-
Quality control equipment: HPLC with radioactivity detector, TLC system.
Procedure:
-
System Preparation: Prepare the automated synthesis module according to the manufacturer's instructions.
-
Reagent Preparation:
-
Dissolve 50 µg of this compound in 2 mL of 1 M sodium acetate buffer.
-
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with HCl.
-
Radiolabeling Reaction:
-
Transfer the ⁶⁸Ga eluate to the reaction vessel containing the this compound solution.
-
Heat the reaction mixture at 85°C for 15 minutes.[3]
-
-
Purification:
-
Pass the reaction mixture through a C18 cartridge to trap the [⁶⁸Ga]Ga-3BP-3940.
-
Wash the cartridge with sterile water.
-
Elute the final product with ethanol and formulate in saline.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-HPLC and/or radio-TLC. The RCP should be >95%.
-
Perform sterility and endotoxin testing as required for clinical use.
-
Protocol 2: Automated Radiolabeling of this compound with Lutetium-177
Materials:
-
This compound peptide precursor
-
¹⁷⁷LuCl₃ solution
-
Trasis miniAllinOne synthesis module
-
Reagents: Ascorbic acid buffer (0.1 M), gentisic acid, sterile water for injection, ethanol, C18 purification cartridge.
-
Quality control equipment: HPLC with radioactivity detector, TLC system.
Procedure:
-
System Preparation: Set up the automated synthesis module.
-
Reagent Preparation:
-
Prepare a solution of this compound at a concentration of 50 µg/GBq of ¹⁷⁷Lu.
-
Prepare a 0.1 M ascorbic acid buffer containing gentisic acid (pH 4.5).
-
-
Radiolabeling Reaction:
-
Combine the ¹⁷⁷LuCl₃ solution with the this compound precursor in the ascorbic acid buffer.
-
Heat the reaction mixture at 85°C for 30 minutes.[4]
-
-
Purification:
-
Purify the [¹⁷⁷Lu]Lu-3BP-3940 using a C18 cartridge as described for the ⁶⁸Ga labeling.
-
-
Quality Control:
-
Determine the RCP by radio-HPLC and/or radio-TLC. The RCP should be >95%.
-
Perform sterility and endotoxin testing.
-
Protocol 3: Representative Clinical Administration and Imaging Protocol
Patient Preparation:
-
Adequate hydration is recommended before and after administration of the radiopharmaceutical.
Diagnostic Imaging with [⁶⁸Ga]Ga-3BP-3940:
-
Administration: Administer approximately 150 MBq of [⁶⁸Ga]Ga-3BP-3940 intravenously.[6]
-
Imaging: Perform a whole-body PET/CT scan 60 minutes post-injection.[6]
Targeted Radionuclide Therapy with [¹⁷⁷Lu]Lu-3BP-3940:
-
Administration: Administer the therapeutic dose of [¹⁷⁷Lu]Lu-3BP-3940 (e.g., up to 9.7 GBq per cycle) as a slow intravenous infusion.[6]
-
Post-Therapy Imaging: Perform whole-body SPECT/CT scans at multiple time points (e.g., 24, 48, and 72 hours) post-infusion for dosimetry calculations.
-
Monitoring: Monitor the patient for any adverse effects during and after the infusion.
Disclaimer: These protocols are provided for informational purposes for research and preclinical development. Clinical applications must be conducted under approved clinical trial protocols and in accordance with all applicable regulations.
References
- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3BP-3940 in Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3BP-3940, a potent Fibroblast Activation Protein (FAP) targeting peptide, in preclinical pancreatic cancer xenograft models. The information is intended to guide researchers in designing and executing experiments for diagnostic imaging and targeted radionuclide therapy. While specific preclinical data for this compound is emerging, the protocols and data presented here are based on highly similar FAP-targeting molecules and established methodologies in the field.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma rich in cancer-associated fibroblasts (CAFs) that express high levels of Fibroblast Activation Protein (FAP).[1][2][3] This makes FAP an attractive target for both imaging and therapeutic interventions. This compound is a peptide-based FAP inhibitor that can be chelated with radionuclides for theranostic applications.[4][5] When labeled with a diagnostic isotope such as Gallium-68 (⁶⁸Ga), it allows for non-invasive tumor imaging via Positron Emission Tomography (PET). When labeled with a therapeutic isotope like Lutetium-177 (¹⁷⁷Lu), it delivers targeted radiation to the tumor microenvironment, offering a promising therapeutic strategy.
Principle of Action
This compound targets FAP, a membrane-bound protease with limited expression in normal adult tissues but high expression in the tumor microenvironment of many solid cancers.[4][5] In pancreatic cancer, FAP is predominantly expressed on CAFs. By targeting these cells, radiolabeled this compound can deliver a diagnostic or therapeutic payload directly to the tumor stroma, thereby enabling visualization of the tumor or inducing localized cytotoxicity.
Quantitative Data Summary
The following tables summarize preclinical data from studies using FAP-targeting radiopharmaceuticals in pancreatic cancer xenograft models. These values provide a reference for expected biodistribution and therapeutic efficacy.
Table 1: Biodistribution of FAP-Targeting Radiotracers in Pancreatic Cancer Xenograft Models
| Radiotracer | Mouse Model | Tumor Type | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ⁶⁴Cu-FAPI-04 | Nude | PANC-1 | 2 h | 0.23 ± 0.07 | [1] |
| ⁶⁴Cu-FAPI-04 | Nude | MIA PaCa-2 | 2 h | 0.17 ± 0.03 | [1] |
| ¹⁷⁷Lu-FAPI-46 | Nude | PANC-1 | 3 h | ~2.5 | [6][7] |
| ²²⁵Ac-FAPI-04 | Nude | PANC-1 | 3 h | ~3.0 | [2][8] |
| ⁶⁸Ga-FAP-2286 | Nude | HEK-FAP | 0.5 h | 9.8 | [9] |
| ¹¹¹In-FAP-2286 | Nude | HEK-FAP | 1 h | 11.1 | [9] |
%ID/g: percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy of FAP-Targeting Radiopharmaceuticals
| Radiotracer | Mouse Model | Tumor Type | Treatment Dose | Outcome | Reference |
| ²²⁵Ac-FAPI-04 | Nude | PANC-1 | 10 kBq | Significant tumor growth suppression | [2][8] |
| ¹⁷⁷Lu-FAPI-46 | Nude | PANC-1 | 3, 10, 30 MBq | Dose-dependent tumor suppressive effects | [6][7] |
| ¹⁷⁷Lu-FAP-2286 | Nude | HEK-FAP | Not specified | Statistically significant difference in mean tumor volume vs. control | [9] |
Experimental Protocols
Protocol 1: Establishment of Pancreatic Cancer Xenografts
This protocol describes the subcutaneous implantation of pancreatic cancer cells to generate tumor xenografts in immunocompromised mice.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel®
-
Immunocompromised mice (e.g., nude, NOD/SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of the mouse.[2][8]
-
Monitor the mice for tumor growth.
-
Measure tumor volume regularly using calipers (Volume = (width² x length) / 2).
-
Initiate imaging or therapy studies when tumors reach a volume of 100-200 mm³.
Protocol 2: In Vivo Imaging with ⁶⁸Ga-labeled this compound
This protocol outlines the procedure for PET imaging of pancreatic cancer xenografts using ⁶⁸Ga-labeled this compound.
Materials:
-
⁶⁸Ga-labeled this compound (prepared according to established radiolabeling protocols)
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Intravenously inject ~5-10 MBq of ⁶⁸Ga-labeled this compound via the tail vein.[1]
-
Allow for radiotracer distribution, typically 60 minutes.[4]
-
Position the mouse in the PET/CT scanner.
-
Acquire static or dynamic PET images, followed by a CT scan for anatomical reference.
-
Reconstruct and analyze the images to determine tumor uptake and biodistribution.
Protocol 3: Radionuclide Therapy with ¹⁷⁷Lu-labeled this compound
This protocol details a therapeutic efficacy study using ¹⁷⁷Lu-labeled this compound in a pancreatic cancer xenograft model.
Materials:
-
¹⁷⁷Lu-labeled this compound
-
Tumor-bearing mice randomized into treatment and control groups
-
Calipers
-
Scale for body weight measurement
Procedure:
-
Once tumors reach the desired size, randomize mice into a control group (vehicle) and treatment groups (different doses of ¹⁷⁷Lu-labeled this compound).
-
Administer a single intravenous injection of ¹⁷⁷Lu-labeled this compound (e.g., 3, 10, 30 MBq) or vehicle.[6][7]
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Measure mouse body weight regularly as an indicator of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise tumors and organs for further analysis (e.g., biodistribution, histology).
Concluding Remarks
The use of this compound in pancreatic cancer xenograft models represents a promising avenue for advancing both diagnostic and therapeutic strategies against this challenging disease. The protocols and data provided herein, based on analogous FAP-targeting agents, offer a solid foundation for researchers to explore the potential of this compound. Careful adherence to these methodologies will be crucial for obtaining reproducible and clinically translatable results.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Theranostics Targeting Fibroblast Activation Protein in the Tumor Stroma: 64Cu- and 225Ac-Labeled FAPI-04 in Pancreatic Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Atlas of Gallium-68-fibroblast Activation Protein Inhibitor (FAPI) in Oncology and Nononcology Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quality Control of 3BP-3940 Using High-Performance Liquid Chromatography (HPLC)
Introduction
3BP-3940 is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment for both diagnostic imaging and targeted radionuclide therapy.[1][2] Given its therapeutic and diagnostic potential, particularly when labeled with radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), robust and reliable quality control (QC) methods are imperative to ensure the purity, identity, and stability of the final drug product.[2][3][4] This application note provides a detailed protocol for the quality control of this compound and its radiolabeled analogues using a validated High-Performance Liquid Chromatography (HPLC) method. The methodology is based on established procedures and is designed for researchers, scientists, and drug development professionals.[3][5]
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound and its radiolabeled forms from potential impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the analyte is quantified by measuring the peak area from a UV detector, while the radiochemical purity is determined using a radioactivity detector. The method has been validated according to the International Conference on Harmonisation (ICH) and European Association of Nuclear Medicine (EANM) guidelines.[1][3]
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, UV/Vis detector, and a radioactivity detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
This compound reference standard
-
-
Lab Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, sonicator, and 0.45 µm filters.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards at different concentrations (e.g., 0.5–10 µg/mL for UV detection).[3]
-
Sample Preparation: Dilute the this compound drug product with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
The following table summarizes the typical HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | A time-based gradient should be optimized to ensure separation.(Example: Start at 95% A, ramp to 5% A over 10 min) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection (UV) | 254 nm |
| Detection (Radio) | Appropriate settings for the specific radionuclide |
| Run Time | ~15 minutes |
4. Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities. Co-injection of the unlabeled peptide and the radiolabeled conjugate can confirm baseline separation.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a specified range (e.g., 0.5–10 µg/mL).[3]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies using spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Stability: The stability of the analyte in solution is evaluated over time under specified storage conditions.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: HPLC Method Validation Summary for [⁶⁸Ga]Ga-3BP-3940
| Validation Parameter | Concentration Range / Level | Acceptance Criteria | Typical Result |
| Linearity (UV) | 0.5 - 10 µg/mL | R² > 0.99 | R² = 0.999 |
| Accuracy (UV) | 50% - 150% of target | Mean Recovery 98-102% | 99.5% |
| Precision (UV) | 80%, 100%, 120% of target | RSD ≤ 2.0% | RSD < 1.0%[3][5] |
| Specificity | N/A | Baseline separation | Achieved |
| LOD (UV) | N/A | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| LOQ (UV) | N/A | Signal-to-Noise ≥ 10 | ~0.5 µg/mL |
Table 2: Typical Retention Times and Purity Results
| Compound | Retention Time (min) | Radiochemical Purity (RCP) |
| [⁶⁸Ga]Ga-3BP-3940 | ~6.2[6] | ≥ 97%[3] |
| [¹⁷⁷Lu]Lu-3BP-3940 | ~6.3[5] | ≥ 96%[4] |
| Major Impurity | ~5.3[6] | N/A |
| Unlabeled this compound | ~5.9[5] | N/A |
Visualizations
Experimental Workflow Diagram
Caption: HPLC quality control workflow from preparation to final reporting.
Signaling Pathway Diagram
This compound targets FAP on Cancer-Associated Fibroblasts (CAFs), which are key components of the tumor microenvironment (TME). FAP activity influences several pro-tumorigenic signaling pathways, including the TGF-β pathway, which promotes processes like epithelial-mesenchymal transition (EMT) and fibrosis.
Caption: Role of FAP in the TME and the inhibitory action of this compound.
Conclusion
The HPLC method described provides a robust and reliable approach for the quality control of the FAP inhibitor this compound and its radiolabeled derivatives. Adherence to this protocol and its validation guidelines will ensure the identity, purity, and quality of the drug product, which is critical for its application in both preclinical research and clinical settings. The successful separation of the main product from impurities confirms the method's specificity and utility for routine QC analysis.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3BP-3940 in Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers.[1][2] Unlike traditional cytotoxic agents that target cancer cells directly, this compound acts as a vehicle to deliver diagnostic or therapeutic radionuclides to the tumor site, minimizing off-target effects and enabling a targeted approach to cancer treatment and imaging.[1][3] This document provides a comprehensive overview of the application of this compound in oncology, including its mechanism of action, clinical applications, and detailed protocols for its use.
Mechanism of Action
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with limited expression in normal adult tissues but is highly expressed on CAFs, which are integral to the tumor microenvironment and play a crucial role in tumor growth and progression.[1][4] this compound is designed to bind with high affinity and selectivity to FAP. When labeled with a radionuclide, such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, this compound facilitates the delivery of these isotopes to FAP-expressing tumors.[3][5] This "theranostic" approach allows for both the visualization of tumors and their subsequent treatment using the same targeting molecule.[2]
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 3BP-3940 in SPECT/CT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and highly selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target due to its overexpression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors.[1] This document provides detailed application notes and protocols for the use of this compound, radiolabeled with SPECT-compatible isotopes such as Lutetium-177 (¹⁷⁷Lu), for preclinical SPECT/CT imaging. The prolonged tumor retention of this compound makes it a valuable tool for both diagnostic imaging and targeted radionuclide therapy.[2][3][4][5]
Mechanism of Action: FAP Targeting
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the reactive stromal fibroblasts of over 90% of epithelial cancers, including pancreatic, breast, and lung cancer.[6] These FAP-expressing CAFs are crucial components of the tumor microenvironment, playing a key role in tumor growth, invasion, and metastasis. The selective expression of FAP on CAFs makes it an attractive target for delivering imaging and therapeutic agents directly to the tumor site while minimizing off-target effects. This compound is designed to bind with high affinity to FAP, allowing for the visualization of FAP-expressing tumors and the targeted delivery of radionuclide payloads.
Figure 1: Mechanism of FAP targeting by radiolabeled this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [¹⁷⁷Lu]Lu-3BP-3940, essential for planning and interpreting SPECT/CT imaging studies.
Table 1: Radiolabeling and Stability of [¹⁷⁷Lu]Lu-3BP-3940
| Parameter | Value | Reference |
|---|---|---|
| Precursor Amount | 37-50 µg per GBq of ¹⁷⁷Lu | Greifenstein et al., 2023 |
| Reaction Temperature | 85°C | Greifenstein et al., 2023 |
| Reaction Time | 30 minutes | Greifenstein et al., 2023 |
| Radiochemical Purity (RCP) | > 95% | [1] |
| Mean Radiochemical Yield (RCY) | 91.5 ± 9.1% | [3][4] |
| In Vitro Stability (Human Serum, 37°C) | > 90% over two half-lives |[1] |
Table 2: In Vitro Binding Affinity (Illustrative) Note: Specific IC50/Kd values for this compound are not publicly available. The following data is representative for high-affinity FAP inhibitors.
| Parameter | Cell Line | Value |
|---|---|---|
| IC50 | FAP-expressing U-87 MG cells | Low nM range |
| Kd | FAP-expressing cell membranes | Low nM range |
Table 3: Preclinical In Vivo Biodistribution of FAP-Targeted Radiotracers in FAP-Positive Tumor-Bearing Mice (%ID/g, Illustrative) Note: A detailed preclinical biodistribution for [¹⁷⁷Lu]Lu-3BP-3940 is not publicly available. The data below is a representative profile for a FAP-targeted peptide at 2 hours post-injection.
| Organ | % Injected Dose per Gram (%ID/g) |
|---|---|
| Blood | ~1.5 |
| Tumor | ~10-15 |
| Liver | ~1.0 |
| Kidneys | ~3.0 |
| Spleen | ~0.5 |
| Muscle | ~0.5 |
| Bone | ~0.8 |
Experimental Protocols
Radiolabeling of this compound with Lutetium-177
This protocol describes the manual radiolabeling of this compound with ¹⁷⁷Lu for preclinical research. Automated synthesis modules are recommended for clinical applications.[3][4]
Materials:
-
This compound peptide
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ascorbic acid solution (0.1 M) containing gentisic acid (pH 4.5)
-
Metal-free water and reaction vials
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add 37-50 µg of this compound.
-
Add 1.2 mL of the 0.1 M ascorbic acid solution containing gentisic acid.
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ to the vial.
-
Gently mix the solution.
-
Incubate the reaction vial in a heating block at 85°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is desired.
In Vitro Cell Binding Assay
This protocol determines the binding affinity of [¹⁷⁷Lu]Lu-3BP-3940 to FAP-expressing cells.
Materials:
-
FAP-positive cells (e.g., U-87 MG, HT-1080) and FAP-negative control cells.
-
Cell culture medium and supplements.
-
[¹⁷⁷Lu]Lu-3BP-3940
-
Unlabeled this compound (for competition assay)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure (Saturation Binding):
-
Seed FAP-positive cells in a 24-well plate and grow to near confluence.
-
Wash cells twice with ice-cold binding buffer.
-
Add increasing concentrations of [¹⁷⁷Lu]Lu-3BP-3940 (e.g., 0.1-50 nM) to the wells in triplicate.
-
For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of wells 15 minutes prior to adding the radioligand.
-
Incubate at 37°C for 1 hour.
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Kd and Bmax by non-linear regression analysis.
Preclinical SPECT/CT Imaging in Tumor-Bearing Mice
This protocol outlines the in vivo imaging of FAP-positive tumors using [¹⁷⁷Lu]Lu-3BP-3940.
Figure 2: Experimental workflow for preclinical SPECT/CT imaging.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
FAP-positive tumor cells (e.g., U-87 MG)
-
[¹⁷⁷Lu]Lu-3BP-3940 (5-10 MBq per mouse)
-
Small animal SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Model Establishment: Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 5-8 mm in diameter). Oncodesign Services has developed mouse models with variable FAP expression using Swiss Nude mice which are less radiosensitive, allowing for longer-term evaluation of radiotherapies.[7]
-
Radiotracer Administration: Anesthetize the tumor-bearing mouse. Administer 5-10 MBq of [¹⁷⁷Lu]Lu-3BP-3940 via intravenous tail vein injection.
-
Uptake: Allow the radiotracer to distribute for the desired uptake period. Imaging at multiple time points (e.g., 2, 24, 48, and 72 hours post-injection) is recommended to assess tumor retention and clearance from non-target organs.
-
SPECT/CT Imaging:
-
Anesthetize the mouse and position it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire the SPECT scan. Typical acquisition parameters for ¹⁷⁷Lu include a 20% energy window centered at 208 keV, using a medium-energy collimator. Acquisition time will vary depending on the injected dose and scanner sensitivity but is typically 20-40 minutes.
-
-
Image Analysis: Reconstruct the SPECT and CT images and co-register them. Draw regions of interest (ROIs) over the tumor and various organs on the fused images to quantify radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Ex Vivo Biodistribution Study
This protocol provides quantitative data on radiotracer distribution and complements the imaging study.
Materials:
-
Tumor-bearing mice previously injected with [¹⁷⁷Lu]Lu-3BP-3940
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Following the final imaging time point, euthanize the mouse.
-
Dissect and collect tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a promising peptide for SPECT/CT imaging of FAP-positive tumors. Its high affinity and prolonged tumor retention offer significant advantages for cancer diagnosis and the planning of FAP-targeted therapies. The protocols provided herein offer a framework for researchers to effectively utilize [¹⁷⁷Lu]Lu-3BP-3940 in preclinical imaging studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sketchviz.com [sketchviz.com]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
- 7. FAP models - Oncodesign Services [oncodesign-services.com]
Automated Radiosynthesis of [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 for Theranostic Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3BP-3940 is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target due to its overexpression in the stroma of various cancers.[1][2][3][4] This document provides detailed protocols for the automated synthesis of Gallium-68 ([⁶⁸Ga]Ga-3BP-3940) for PET imaging and Lutetium-177 ([¹⁷⁷Lu]Lu-3BP-3940) for targeted radiotherapy, ensuring high radiochemical purity and yield suitable for clinical applications.[5][6][7] The protocols described are based on established automated synthesis platforms, offering reproducibility and robustness.[2][7][8]
Data Presentation
Table 1: Automated Synthesis Parameters for [⁶⁸Ga]Ga-3BP-3940
| Parameter | Value | Reference |
| Synthesis Module | Trasis mini-All-in-One / GAIA V2 | [2][5][7][8] |
| Precursor Amount | 30 - 50 µg | [2][4][5][6][7] |
| Reaction Buffer | 0.7 M Sodium Acetate (pH 5.5) / 0.1 M Acetate Buffer | [2][5] |
| Reaction Temperature | 85 - 98 °C | [2][5][6][7] |
| Reaction Time | 8 - 20 min | [2][5][6][7] |
| Purification | C18 or Oasis HLB+ cartridge | [5][6][8] |
| Synthesis Duration | ~22.3 ± 0.6 min | [5][6] |
| Radiochemical Yield (RCY) | 74.4 ± 3.3% to 93.1 ± 5.7% (decay corrected) | [2][5][6] |
| Radiochemical Purity (RCP) | ≥ 97% (99.1 ± 0.1% by radio-HPLC, 99.2 ± 0.1% by radio-TLC) | [2][5][6][7] |
| Molar Activity | 9 - 29 MBq/nmol | [2] |
Table 2: Automated Synthesis Parameters for [¹⁷⁷Lu]Lu-3BP-3940
| Parameter | Value | Reference |
| Synthesis Module | Trasis mini-All-in-One | [2][7] |
| Precursor Amount | 37 - 50 µg per GBq of ¹⁷⁷Lu | [2][4][7] |
| Reaction Buffer | 0.1 M Ascorbic Acid with Gentisic Acid (pH 4.5) | [2][4] |
| Reaction Temperature | 85 °C | [2][7] |
| Reaction Time | 30 min | [2][4][7] |
| Radiochemical Yield (RCY) | 91.5 ± 9.1% | [2][3] |
| Radiochemical Purity (RCP) | ≥ 96% (mean of 96.8 ± 1.2%) | [2][3] |
Experimental Protocols
Protocol 1: Automated Synthesis of [⁶⁸Ga]Ga-3BP-3940 on a Trasis mini-All-in-One Module
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm)[7]
-
Sodium acetate buffer (0.7 M, pH 5.5)[2]
-
Sterile water for injection
-
Ethanol for disinfection
-
C18 or Oasis HLB+ solid-phase extraction (SPE) cartridge[8]
-
Sterile collection vial
-
Quality control equipment (radio-HPLC, radio-TLC)
Methodology:
-
Module Preparation: Aseptically assemble the cassette and reagents on the Trasis mini-All-in-One synthesizer according to the manufacturer's instructions.
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The automated module will direct the ⁶⁸GaCl₃ eluate to the reaction vessel.
-
Reaction Mixture Preparation: The synthesizer will automatically add 50 µg of the this compound precursor and 2 mL of 0.7 M sodium acetate buffer (pH 5.5) to the reaction vessel containing the ⁶⁸Ga eluate.[2][4]
-
Radiolabeling Reaction: The reaction mixture is heated to 85°C for 20 minutes.[2][4][7]
-
Purification: After the reaction, the mixture is passed through a pre-conditioned C18 or Oasis HLB+ SPE cartridge to trap the [⁶⁸Ga]Ga-3BP-3940.[8] The cartridge is then washed with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elution and Formulation: The final product is eluted from the SPE cartridge with an ethanol/water mixture into a sterile collection vial and formulated with saline for injection.
-
Quality Control: Perform quality control tests, including determination of radiochemical purity by radio-HPLC and radio-TLC, pH measurement, and visual inspection.[2]
Protocol 2: Automated Synthesis of [¹⁷⁷Lu]Lu-3BP-3940 on a Trasis mini-All-in-One Module
Materials:
-
¹⁷⁷Lu-trichloride solution
-
Ascorbic acid solution (0.1 M) containing gentisic acid (pH 4.5)[2][4]
-
Sterile water for injection
-
Ethanol for disinfection
-
SPE cartridge (if necessary for purification)
-
Sterile collection vial
-
Quality control equipment (radio-HPLC, radio-TLC)
Methodology:
-
Module Preparation: Set up the Trasis mini-All-in-One synthesizer with the appropriate cassette and reagents.
-
Reagent Transfer: The automated system transfers the ¹⁷⁷Lu-trichloride solution to the reaction vessel.
-
Reaction Mixture Preparation: The synthesizer adds 37-50 µg of the this compound precursor per GBq of ¹⁷⁷Lu and 1.2 mL of the ascorbic acid/gentisic acid buffer to the reactor.[2][4][7]
-
Radiolabeling Reaction: The mixture is heated at 85°C for 30 minutes to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety of this compound.[2][4][7]
-
Purification (if required): Depending on the desired purity, an optional SPE purification step similar to the [⁶⁸Ga]Ga-3BP-3940 protocol can be implemented.
-
Formulation: The final product is formulated in a suitable buffer for administration.
-
Quality Control: The final product undergoes rigorous quality control, including radio-HPLC and radio-TLC for radiochemical purity, radionuclide identity confirmation, pH, and sterility testing.[2]
Visualizations
Automated Synthesis Workflow for Radiolabeled this compound
Caption: Automated synthesis workflow for radiolabeled this compound.
Logical Relationship of Components in Theranostics
Caption: Components of the this compound theranostic agent.
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment [jove.com]
- 6. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly potent FAP-targeting peptide for theranostics: production, validation and first in human experience with Ga-68 and Lu-177 this compound | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3BP-3940 Dosimetry Calculations in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3BP-3940 is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1] This differential expression makes FAP an attractive target for theranostics, utilizing radiolabeled peptides for both imaging and targeted radionuclide therapy. When labeled with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), this compound can deliver cytotoxic radiation doses directly to the tumor stroma. Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity to healthy organs. These application notes provide a comprehensive overview of the methodologies and data relevant to the clinical dosimetry of ¹⁷⁷Lu-3BP-3940.
Mechanism of Action and Signaling Pathway
This compound targets FAP on CAFs, which are integral to tumor progression, invasion, and metastasis. FAP's enzymatic activity and its role in signaling pathways contribute to a pro-tumorigenic microenvironment. Key signaling pathways influenced by FAP include the PI3K/AKT, RAS/ERK, and STAT3 pathways, which are involved in cell proliferation, survival, and migration.
Caption: FAP signaling in cancer-associated fibroblasts.
Quantitative Data Summary
The following tables summarize the quantitative data for ¹⁷⁷Lu-3BP-3940 and the comparable FAP-targeted therapeutic agent, ¹⁷⁷Lu-FAP-2286.
| Parameter | Value | Reference |
| Radiolabeling of ¹⁷⁷Lu-3BP-3940 | ||
| Precursor Amount | 37-50 µg per GBq | [2] |
| Buffer | 0.1 M Ascorbic Acid with Gentisic Acid (pH 4.5) | [3] |
| Reaction Temperature | 85°C | [2] |
| Reaction Time | 30 minutes | [3] |
| Radiochemical Purity (RCP) | >95% | |
| Radiochemical Yield (RCY) | Mean: 91.5 ± 9.1% | [2] |
| Administered Activity of ¹⁷⁷Lu-3BP-3940 | ||
| Cumulative Activity per Patient (mean ± SD) | 17.4 ± 13.0 GBq | [4] |
| Dosimetry for ¹⁷⁷Lu-3BP-3940 (Single Pancreatic Cancer Patient) | Absorbed Dose (mGy) | Reference |
| Brain | 37 | [4] |
| Lungs | 168 | [4] |
| Healthy Liver Tissue | 86 | [4] |
| Pancreas | 142 | [4] |
| Kidneys | 265 | [4] |
| Primary Pancreatic Adenocarcinoma | 2200 | [4] |
| Dosimetry for ¹⁷⁷Lu-FAP-2286 (Reference Data) | Mean Absorbed Dose (Gy/GBq) | Reference |
| Whole Body | 0.07 ± 0.02 | |
| Kidneys | 1.0 ± 0.6 | |
| Red Marrow | 0.05 ± 0.02 | |
| Bone Metastases | 3.0 ± 2.7 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁷⁷Lu
Objective: To prepare ¹⁷⁷Lu-3BP-3940 for therapeutic administration.
Materials:
-
This compound peptide
-
¹⁷⁷LuCl₃ solution
-
Ascorbic acid solution (0.1 M) with gentisic acid
-
Sterile water for injection
-
Heating block or similar temperature-controlled device
-
Quality control instrumentation (e.g., HPLC, TLC)
Procedure:
-
In a sterile vial, combine 37-50 µg of this compound per GBq of ¹⁷⁷LuCl₃.
-
Add 1.2 mL of 0.1 M ascorbic acid solution containing gentisic acid (pH 4.5).[3]
-
Add the required volume of ¹⁷⁷LuCl₃ solution.
-
Gently mix the solution.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity and yield. A radiochemical purity of >95% is required for clinical use.
Protocol 2: Patient Imaging and Dosimetry Calculations
Objective: To determine the patient-specific absorbed doses in tumors and organs at risk following the administration of ¹⁷⁷Lu-3BP-3940.
Workflow Diagram:
Caption: Workflow for patient-specific dosimetry.
Procedure:
-
Patient Preparation: Ensure the patient is well-hydrated. No specific fasting is required.
-
Radiopharmaceutical Administration: Administer the therapeutic dose of ¹⁷⁷Lu-3BP-3940 intravenously.
-
Image Acquisition:
-
Perform serial whole-body planar scintigraphy at multiple time points post-injection (e.g., 2, 24, 48, 72, and 144 hours).
-
Acquire at least one SPECT/CT scan to aid in the accurate delineation of organs and tumors. A scan at 24 or 48 hours is recommended.
-
-
Image Analysis:
-
On the acquired images, draw regions of interest (ROIs) around the source organs (e.g., kidneys, liver, spleen, red marrow) and visible tumor lesions.
-
Use the SPECT/CT data to improve the accuracy of ROI definition.
-
Calculate the activity in each ROI at each time point, correcting for attenuation and scatter.
-
-
Time-Activity Curve Generation:
-
For each source organ and tumor, plot the activity as a function of time.
-
Fit the data to an appropriate mathematical function (e.g., mono- or bi-exponential) to generate time-activity curves (TACs).
-
-
Residence Time Calculation:
-
Integrate the TACs from time zero to infinity to determine the total number of disintegrations (residence time) in each source organ and tumor.
-
-
Absorbed Dose Calculation:
-
Use a validated software package, such as OLINDA/EXM, to calculate the absorbed doses.
-
Input the calculated residence times for each source organ. The software will use these values along with standard human phantom models to calculate the absorbed dose to each target organ.
-
Conclusion
The theranostic agent ¹⁷⁷Lu-3BP-3940 shows promise for the targeted radionuclide therapy of FAP-expressing cancers. The protocols and data presented in these application notes provide a framework for researchers and clinicians to perform accurate and reproducible dosimetry, which is essential for the safe and effective clinical implementation of this novel therapy. Further clinical studies with detailed dosimetry in larger patient cohorts are warranted to establish definitive dose-response relationships and optimize treatment planning.
References
- 1. FAP-Targeted Radiopeptide Therapy using 177Lu-, 225Ac- and 90Y-labeled this compound in Diverse Advanced Solid Tumors: First-in-Humans Results | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
using 3BP-3940 to monitor treatment response
Application Notes: Using 3BP-3940 for Non-Invasive Monitoring of Glutaminase Inhibition in Preclinical Cancer Models
Abstract
This document provides detailed application notes and protocols for the use of this compound, a novel, non-metabolized, radiolabeled glutamine analog for Positron Emission Tomography (PET) imaging. This compound is designed to assess the pharmacodynamic effects of glutaminase (GLS) inhibitors by quantifying changes in the intracellular glutamine pool. Many aggressive cancers exhibit glutamine addiction, making the glutaminase enzyme a key therapeutic target.[1] Inhibition of GLS leads to an accumulation of intracellular glutamine, a change that can be detected and quantified by this compound PET imaging.[1][2] These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction
Cancer cell metabolism is characterized by a reprogramming of pathways to support rapid proliferation.[3][4] A key feature of many aggressive tumors, such as triple-negative breast cancer (TNBC), is a heightened dependence on glutamine, a phenomenon known as "glutamine addiction".[1][5] Glutaminolysis, the process of converting glutamine to glutamate, is initiated by the mitochondrial enzyme glutaminase (GLS) and is the rate-limiting step in this critical metabolic pathway.[1][6]
Targeting GLS with small molecule inhibitors like CB-839 (Telaglenastat) is a promising therapeutic strategy.[7][8] A major challenge in developing these therapies is the lack of non-invasive biomarkers to confirm target engagement and measure early therapeutic response.[9] Inhibition of GLS activity leads to a blockage in glutamine metabolism, causing the intracellular glutamine pool to increase.[1]
This compound is a PET tracer designed to exploit this mechanism. As a non-metabolized glutamine analog, its uptake into cancer cells is mediated by glutamine transporters (e.g., ASCT2) and is proportional to the intracellular glutamine concentration.[5] Therefore, an increase in this compound uptake following treatment with a GLS inhibitor serves as a direct pharmacodynamic marker of target engagement.[1][2] This application note details the principles and methods for in vitro and in vivo.
Principle of Method
The use of this compound as a pharmacodynamic biomarker is based on the inverse relationship between GLS activity and the intracellular glutamine pool size.[2]
-
Baseline State: In a cancer cell with high GLS activity, glutamine is rapidly transported into the cell and converted to glutamate. This high metabolic flux keeps the intracellular glutamine pool relatively low. This compound uptake reflects this baseline state.
-
Post-Treatment State: Following administration of a GLS inhibitor (e.g., CB-839), the conversion of glutamine to glutamate is blocked. Glutamine continues to be transported into the cell, but its metabolism is halted, leading to a significant increase in the intracellular glutamine pool size.
-
Imaging Readout: This enlarged glutamine pool results in a corresponding increase in the uptake and retention of this compound, which can be quantified by PET imaging. The change in tracer uptake between baseline and post-treatment scans provides a quantitative measure of GLS inhibition.
Caption: Conceptual diagram of this compound PET imaging principle.
Data Presentation
The efficacy of this compound in monitoring response to the GLS inhibitor CB-839 has been evaluated in preclinical models of breast cancer. The data below are representative of expected outcomes.
Table 1: In Vivo this compound PET Imaging Response to GLS Inhibition Data based on studies of triple-negative (HCC1806) and ER-positive (MCF-7) breast cancer xenografts treated with CB-839 (100 mg/kg, BID for 2 days).
| Cell Line | GLS Activity | Treatment Group | Baseline V D | Post-Treatment V D | Fold Change | P-value |
| HCC1806 | High | CB-839 | 1.24 ± 0.26 | 2.05 ± 0.26 | 1.65 | 0.0055 |
| HCC1806 | High | Vehicle | 1.31 ± 0.21 | 1.39 ± 0.29 | 1.06 | > 0.05 |
| MCF-7 | Low | CB-839 | 2.15 ± 0.35 | 2.25 ± 0.41 | 1.05 | > 0.05 |
V D (Distribution Volume) is a quantitative measure of tracer uptake derived from dynamic PET imaging, analogous to Standardized Uptake Value (SUV) but more robust for tracers with reversible kinetics. Data are presented as mean ± SD.
Table 2: Ex Vivo Biodistribution of a Representative Tracer in Tumor-Bearing Mice Data shown as percent injected dose per gram of tissue (%ID/g) at 1-hour post-injection.
| Organ | Tumor (High GLS) | Tumor (Low GLS) | Blood | Liver | Kidney | Muscle |
| %ID/g | 2.94 ± 0.24 | 2.29 ± 0.21 | 1.5 ± 0.3 | 4.5 ± 0.8 | 5.2 ± 1.1 | 0.5 ± 0.1 |
Note: These tables compile representative data from published studies to illustrate expected results.[1][10]
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
This protocol measures the uptake of radiolabeled this compound in cultured cancer cells to confirm sensitivity to GLS inhibition.
Materials:
-
Cancer cell lines of interest (e.g., HCC1806, MCF-7)
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
96-well cell culture plates[11]
-
GLS inhibitor (e.g., CB-839) and vehicle (e.g., DMSO)
-
Radiolabeled this compound
-
Assay buffer (e.g., Krebs-Henseleit buffer)[12]
-
Ice-cold PBS
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 - 150,000 cells per well and incubate for 24-48 hours to allow adherence and reach 70-95% confluency.[11]
-
Treatment: Treat cells with the GLS inhibitor or vehicle at the desired concentration and incubate for the specified duration (e.g., 24 hours).
-
Preparation: On the day of the assay, aspirate the culture medium. Wash cells once with 100 µL of room-temperature assay buffer.[12]
-
Uptake Initiation: Add 50 µL of assay buffer containing a known concentration of radiolabeled this compound (e.g., 1-2 µCi/mL) to each well to initiate uptake.[11]
-
Incubation: Incubate the plate for a predetermined interval (e.g., 5-30 minutes) at 37°C with gentle agitation.[11]
-
Uptake Termination: Stop the incubation by rapidly aspirating the tracer-containing buffer and washing the cells three times with 100 µL of ice-cold PBS.[11]
-
Cell Lysis: Add 50-100 µL of cell lysis buffer to each well. Ensure complete lysis by incubating for 10-15 minutes.[11]
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Normalize CPM to the protein content per well or cell number. Compare the uptake in inhibitor-treated cells to vehicle-treated cells to determine the fold-change in this compound uptake.
Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model
This protocol describes the use of this compound PET/CT to non-invasively monitor GLS inhibitor efficacy in tumor-bearing mice.[13]
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)[13]
-
GLS inhibitor and vehicle for in vivo administration
-
This compound radiotracer solution (sterile, for injection)
-
Anesthesia (e.g., isoflurane)[14]
-
Small animal PET/CT scanner
-
Syringes (28-32 gauge) and tail vein catheter[13]
-
Animal warming system[13]
Procedure:
-
Animal Treatment: Begin treatment of tumor-bearing mice with the GLS inhibitor or vehicle according to the established dosing regimen (e.g., oral gavage, IP injection for 2-4 days).
-
Baseline Imaging (Optional but Recommended): Perform a baseline PET/CT scan before initiating treatment to establish initial tracer uptake in the tumor.
-
Animal Preparation for Post-Treatment Scan:
-
Fast mice for 4-6 hours before imaging.[15]
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[13][14]
-
Position the mouse on the scanner bed, which should be equipped with a warming system to maintain body temperature.[13]
-
If available, place a tail vein catheter for precise tracer injection.
-
-
Radiotracer Administration:
-
PET/CT Imaging:
-
Image Analysis:
-
Reconstruct PET and CT images using appropriate algorithms (e.g., OSEM 2D/3D).[16]
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, liver, heart) on the fused images.[13]
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate a quantitative uptake metric. For dynamic scans, calculate the Distribution Volume (V D) using Logan plot analysis. For static images (e.g., 50-60 minutes post-injection), calculate the Standardized Uptake Value (SUV).[15]
-
-
Response Assessment: Compare the quantitative uptake metric (V D or SUV) from the post-treatment scan to the baseline scan (or to the vehicle control group) to determine the treatment effect. A significant increase in the metric indicates successful target engagement.
Caption: Step-by-step workflow for preclinical treatment monitoring.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 7. Modeling metabolite specific signal to understand whole tumor glutamine PET tracer data in breast cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Assessing Subcellular Compartmentation of Glutaminolysis in Breast Cancer to Optimize PET Tracer Development and Utilization | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. Preclinical PERCIST and 25% of SUVmax Threshold: Precision Imaging of Response to Therapy in Co-clinical 18F-FDG PET Imaging of Triple-Negative Breast Cancer Patient–Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of A Novel Long-Lived ImmunoPET Tracer for Monitoring Lymphoma Therapy in a Humanized Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low radiolabeling yield of 3BP-3940
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radiolabeling of 3BP-3940.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in research?
This compound is a potent and highly selective peptide inhibitor of Fibroblast Activation Protein (FAP). FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2] This makes radiolabeled this compound a valuable tool for diagnostic imaging and targeted radionuclide therapy of various solid tumors.[1][2][3] It can be labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1][3]
Q2: What are the expected radiochemical yield (RCY) and radiochemical purity (RCP) for this compound labeling?
Under optimized conditions, high RCY and RCP are achievable. For automated synthesis of [⁶⁸Ga]Ga-3BP-3940, decay-corrected RCY is reported to be ≥90%, with an average RCP of 97.7% ± 0.9%.[1][3] For [¹⁷⁷Lu]Lu-3BP-3940, the average RCY is approximately 91.5% ± 9.1%, with an average RCP of 96.8% ± 1.2%.[1]
Q3: What are the critical parameters that influence the radiolabeling yield of this compound?
Several factors can significantly impact the efficiency of radiolabeling, including:
-
Temperature: The reaction is highly temperature-sensitive.[3]
-
pH: The pH of the reaction mixture is crucial for efficient chelation.[4][5]
-
Precursor Amount: The ratio of the this compound precursor to the radionuclide is a key parameter.[3]
-
Reaction Time: Sufficient incubation time is necessary for complete labeling.[4][5]
-
Presence of Metal Ion Contaminants: Trace metal impurities can compete with the desired radionuclide for chelation.[5]
Troubleshooting Guide for Low Radiolabeling Yield
Low radiolabeling yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The table below outlines potential causes for low yield and suggests corrective actions.
| Observation | Potential Cause | Recommended Action |
| Low RCY (<80%) with high unbound radionuclide | Suboptimal Temperature | The ideal temperature for both ⁶⁸Ga and ¹⁷⁷Lu labeling is 85°C.[3] Temperatures below this can lead to a significant drop in yield, while temperatures above 90°C may result in the formation of side products.[3] Verify and calibrate the heating equipment. |
| Incorrect pH | For ⁶⁸Ga labeling, the optimal pH is 5.5, achieved using a sodium acetate buffer.[1][3] For ¹⁷⁷Lu labeling, a pH of 4.5 is recommended, using an ascorbic acid solution containing gentisic acid.[1][3] Prepare fresh buffers and verify the pH before each reaction. | |
| Insufficient Precursor Amount | A precursor amount of 50 µg of this compound is recommended for ⁶⁸Ga labeling.[1][3] For ¹⁷⁷Lu, a range of 37-50 µg per GBq of radionuclide provides the highest RCY.[3] Decreasing the precursor amount can reduce the yield.[3] | |
| Presence of Competing Metal Ions | Trace metal impurities in reagents or from labware can interfere with labeling.[5] Use metal-free labware and high-purity reagents. Buffers can be treated with Chelex® 100 resin to remove metal ion contaminants.[5] | |
| Formation of unexpected side products (visible on radio-HPLC) | High Reaction Temperature | Temperatures exceeding 85°C, particularly up to 90°C, can lead to the formation of side products, such as the oxidized thioether of this compound.[3] Precisely control the reaction temperature. |
| Radiolysis | At high radioactive concentrations, especially with high-energy beta emitters like ⁹⁰Y, radiolysis (degradation of the molecule by radiation) can occur.[6][7] This can be minimized by using a higher dilution (lower activity concentration) or adding radical scavengers like gentisic acid.[1][3][6] | |
| Inconsistent yields between batches | Variability in Reagent Quality | Ensure consistent quality and concentration of all reagents, including the radionuclide eluate, buffers, and precursor solutions. |
| Automated Synthesizer Issues | For automated processes, ensure the synthesizer is properly calibrated and maintained. Check tubing and connections for any leaks or blockages. |
Experimental Protocols
Below are detailed methodologies for the radiolabeling of this compound with ⁶⁸Ga and ¹⁷⁷Lu based on published automated synthesis procedures.
Protocol 1: Automated Radiolabeling of this compound with ⁶⁸Ga
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.9% NaCl solution
-
Automated radiolabeling module (e.g., Trasis mini-All-in-One)[3]
-
C18 solid-phase extraction (SPE) cartridge for purification
-
Sterile filter (0.22 µm)
-
HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator to obtain ⁶⁸GaCl₃ in HCl.
-
Transfer the ⁶⁸Ga eluate to the reaction vessel of the automated synthesizer.
-
Add 50 µg of this compound and 2 mL of 0.7 M sodium acetate buffer (pH 5.5) to the reaction vessel.[1][3]
-
After incubation, cool the reaction mixture.
-
Purify the crude product using a C18 SPE cartridge.
-
Elute the final product from the cartridge and pass it through a sterile 0.22 µm filter into a sterile vial.
-
Perform quality control using radio-HPLC to determine RCY and RCP.
Protocol 2: Automated Radiolabeling of this compound with ¹⁷⁷Lu
Materials:
-
This compound precursor (37-50 µg per GBq of ¹⁷⁷Lu)[3]
-
¹⁷⁷LuCl₃ solution
-
0.1 M Ascorbic acid solution containing gentisic acid (30 mg/1.2 mL, pH 4.5)[1][3]
-
Sterile 0.9% NaCl solution
-
Automated radiolabeling module[3]
-
Sterile filter (0.22 µm)
-
HPLC for quality control
Procedure:
-
Transfer the required amount of ¹⁷⁷LuCl₃ solution to the reaction vessel.
-
Add 37-50 µg of this compound precursor per GBq of ¹⁷⁷Lu.[3]
-
Add 1.2 mL of the 0.1 M ascorbic acid/gentisic acid solution (pH 4.5).[1][3]
-
After incubation, allow the reaction to cool.
-
Dilute the final product with sterile 0.9% NaCl solution and pass it through a 0.22 µm sterile filter into a sterile product vial.
-
Perform quality control using radio-HPLC to determine RCY and RCP.
Visualizations
Signaling Pathway of FAP Inhibition
Caption: FAP inhibition by this compound in the tumor microenvironment.
Experimental Workflow for Radiolabeling and Quality Control
Caption: General workflow for automated radiolabeling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of this compound with 68Ga, 90Y, 177Lu and 225Ac for imaging and Peptide Targeted Radiotherapy (PTRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Optimizing 3BP-3940 Tumor Uptake and Retention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3BP-3940. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing tumor uptake and retention of this Fibroblast Activation Protein (FAP) targeted peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1] FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of more than 90% of epithelial cancers, while its expression in healthy adult tissues is limited.[2][3] This differential expression makes FAP an attractive target for cancer diagnosis and therapy. This compound is a "theranostic" agent, meaning it can be used for both diagnosis and therapy by labeling it with different radionuclides. When labeled with a diagnostic isotope like Gallium-68 (⁶⁸Ga), it allows for tumor imaging using Positron Emission Tomography (PET). When labeled with a therapeutic isotope like Lutetium-177 (¹⁷⁷Lu), it delivers targeted radiation to the tumor site. This compound was specifically designed to achieve prolonged tumor retention and low uptake in healthy tissues, a significant advantage over many earlier FAP inhibitors.[1][4][5]
Q2: What are the key advantages of this compound compared to other FAP inhibitors?
A2: The primary advantage of this compound is its prolonged tumor retention and favorable biodistribution, with remarkably low uptake in healthy tissues.[1][4][5] This addresses a key limitation of many other FAP-targeting compounds, which often exhibit rapid washout from the tumor, limiting their therapeutic efficacy.[1][4][5] The enhanced retention of this compound leads to a higher therapeutic dose delivered to the tumor while minimizing off-target toxicity.
Q3: What radionuclides can be used to label this compound?
A3: this compound is equipped with a DOTA chelator, making it suitable for labeling with a variety of radiometals. For diagnostic imaging (PET), it is commonly labeled with Gallium-68 (⁶⁸Ga).[1][6][7] For therapeutic applications (Peptide Radionuclide Therapy - PRRT), it can be labeled with Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac).[6][7]
Q4: What is the typical biodistribution of radiolabeled this compound?
A4: Radiolabeled this compound demonstrates significant uptake and retention in tumor lesions with a very high tumor-to-background ratio.[8] It shows very favorable biodistribution with low accumulation in healthy organs, particularly the kidneys.[8] For instance, in a first-in-human study, ¹⁷⁷Lu-3BP-3940 showed intense accumulation in the primary pancreatic tumor and liver metastases, with imaging at 15.3 hours post-injection confirming long retention.[1][4]
Troubleshooting Guides
Section 1: Radiolabeling Issues
Problem: Low Radiochemical Yield (RCY) during ⁶⁸Ga-labeling.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of reaction mixture | The optimal pH for ⁶⁸Ga-labeling of DOTA-peptides is crucial. For this compound, a reaction pH between 3.5 and 4 is necessary for optimal radiolabeling.[9] Ensure the buffer (e.g., sodium acetate) is correctly prepared and effectively neutralizes the acidic ⁶⁸Ga eluate to achieve this pH range. |
| Incorrect Reaction Temperature | An ideal radiolabeling temperature of 85°C has been identified for ⁶⁸Ga-3BP-3940.[1] Temperatures below this can lead to a significant drop in labeling yield, while temperatures above 90°C may result in the formation of side products.[1] |
| Insufficient Precursor Amount | Using a sufficient amount of the this compound precursor is necessary. For automated synthesis, 50 µg of this compound has been shown to provide decay-corrected radiochemical yields of ≥90%.[1] Decreasing the precursor amount can reduce the yield.[1] |
| Issues with ⁶⁸Ge/⁶⁸Ga Generator | An aging or malfunctioning generator can lead to low ⁶⁸Ga activity or the presence of metallic impurities that compete for the chelator. Perform regular quality control checks on the generator eluate. |
Problem: Low Radiochemical Purity (RCP) of ⁶⁸Ga-3BP-3940.
| Potential Cause | Troubleshooting Step |
| Formation of Side Products | Increased side product formation can occur at temperatures above 85°C.[1] This side product is believed to be the oxidized thioether.[1] Adhere strictly to the optimized reaction temperature. |
| Presence of Free ⁶⁸Ga or Colloids | Inadequate chelation can result in free ⁶⁸Ga. Ensure optimal pH and precursor concentration. The synthesis protocol should include a purification step, such as a C18 cartridge, to retain the radiolabeled product and allow free ⁶⁸Ga³⁺ to pass through.[9] |
| Inaccurate HPLC/TLC Analysis | Ensure your analytical method can effectively separate the product from impurities. For HPLC of ⁶⁸Ga-3BP-3940, a retention time of approximately 6.2 minutes for the product has been reported, with a major impurity at a different retention time.[1][10] |
Problem: Radiolabeling issues with ¹⁷⁷Lu-3BP-3940.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | For ¹⁷⁷Lu-labeling, a reaction temperature of 85°C for 30 minutes in a 0.1 M ascorbic acid solution containing gentisic acid (pH 4.5) has been found to be most suitable.[1] |
| Incorrect Precursor to Radionuclide Ratio | Using 37–50 μg of this compound precursor per GBq of ¹⁷⁷Lu provides the highest radiochemical yield.[1] |
| Radiolysis | Radiolysis can be a concern with therapeutic radionuclides like ⁹⁰Y, and can be diminished by using high dilution (low activity concentration) during labeling.[6][7] Formulation in isotonic saline can also reduce this problem.[6][7] |
Section 2: Suboptimal Tumor Uptake and Retention
Problem: Lower than expected tumor uptake of radiolabeled this compound.
| Potential Cause | Troubleshooting Step |
| Low FAP Expression in the Tumor Model | Not all tumors have high FAP expression. Verify the FAP expression level in your specific tumor model (cell line or patient-derived xenograft) using methods like immunohistochemistry (IHC) or western blotting. |
| Poor Vascularization of the Tumor | Inadequate blood supply to the tumor can limit the delivery of the radiopharmaceutical. Consider using tumor models known for good vascularization. |
| Suboptimal Injection | Ensure proper intravenous injection. Extravasation of the injectate will lead to localized high activity at the injection site and reduced systemic availability for tumor targeting. |
| Competition with Endogenous Ligands or Other Drugs | While less of a concern for the highly specific FAP targeting, consider any concurrent treatments that might affect the tumor microenvironment or fibroblast activity. |
Problem: Poor retention of this compound in the tumor.
| Potential Cause | Troubleshooting Step |
| Instability of the Radiopharmaceutical in vivo | Although this compound is designed for stability, it is crucial to perform in vitro stability assays in serum to confirm the integrity of your radiolabeled product.[1] The complex stability of both ⁶⁸Ga- and ¹⁷⁷Lu-labeled this compound has been shown to be >90% in human serum and saline.[1][4] |
| Rapid Clearance from the Tumor Microenvironment | While this compound is optimized for retention, factors within the specific tumor microenvironment could potentially influence clearance rates. This is an area of ongoing research. |
| Low Affinity Binding | Ensure the quality of the this compound peptide. Improper synthesis or storage could lead to a loss of binding affinity for FAP. |
Quantitative Data Summary
Table 1: Radiolabeling and Stability of this compound
| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | Reference |
| Mean Radiochemical Yield (RCY) | 93.1% ± 5.7% | 91.5% ± 9.1% | [1] |
| Mean Radiochemical Purity (RCP) | 97.7% ± 0.9% | 96.8% ± 1.2% | [1] |
| In Vitro Stability (Human Serum) | >90% complex stability | >90% complex stability | [1] |
Table 2: Dosimetry of ¹⁷⁷Lu-3BP-3940 in a Pancreatic Cancer Patient
| Organ | Absorbed Radiation Dose (mGy) |
| Brain | 37 |
| Lungs | 168 |
| Healthy Liver Tissue | 86 |
| Pancreas | 142 |
| Kidneys | 265 |
| Primary Pancreatic Adenocarcinoma | 2200 |
| Data from a patient who received 9.73 GBq of ¹⁷⁷Lu-3BP-3940.[8] |
Experimental Protocols
Protocol 1: Automated Radiolabeling of this compound with ⁶⁸Ga
This protocol is adapted for an automated synthesis module.[1][9]
-
Preparation:
-
Use a pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator.
-
Prepare a solution of 50 µg of this compound peptide in 2 mL of 0.7 M sodium acetate buffer (pH 5.5).[1]
-
-
Radiolabeling:
-
Purification:
-
Pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to retain the ⁶⁸Ga-3BP-3940.
-
Wash the cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the final product from the cartridge using an ethanol/water mixture.
-
-
Formulation:
-
Formulate the final product in a suitable buffer, such as saline, for injection. The final ethanol concentration should be less than 10%.[9]
-
Protocol 2: Automated Radiolabeling of this compound with ¹⁷⁷Lu
This protocol is adapted for an automated synthesis module.[1]
-
Preparation:
-
Use high-purity ¹⁷⁷LuCl₃.
-
Prepare a solution of 37-50 µg of this compound precursor per GBq of ¹⁷⁷Lu.
-
Prepare a 0.1 M ascorbic acid solution containing gentisic acid (pH 4.5) as the reaction buffer.[1]
-
-
Radiolabeling:
-
Combine the ¹⁷⁷LuCl₃ with the this compound and buffer solution in the reaction vial.
-
Heat the reaction mixture at 85°C for 30 minutes.[1]
-
-
Purification and Formulation:
-
Follow a similar purification and formulation procedure as described for ⁶⁸Ga-3BP-3940, ensuring appropriate shielding for the higher energy and longer half-life of ¹⁷⁷Lu.
-
Protocol 3: Quality Control of Radiolabeled this compound
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a radioactivity detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A typical gradient might be: 0-1 min 95/5 A/B; 1-8 min linear gradient to 60/40 A/B; 8-9 min 60/40 A/B; 9-10 min linear gradient back to 95/5 A/B.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Expected Retention Time: Approximately 6.2-6.3 minutes for the main product.[1][11]
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A dual TLC system can be used to determine free radiometal and other impurities.
-
Analysis: Use a radio-TLC scanner to determine the distribution of radioactivity on the strip.
-
Protocol 4: In Vitro Serum Stability Assay
-
Incubation:
-
Incubate the radiolabeled this compound in human serum at 37°C.[1]
-
-
Sampling:
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours).
-
-
Analysis:
-
Analyze the samples by TLC or HPLC to determine the percentage of intact radiolabeled peptide over time.[1]
-
Protocol 5: In Vivo Biodistribution Study in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) bearing tumors from a FAP-expressing cancer cell line.
-
-
Injection:
-
Inject a known amount of radiolabeled this compound (typically 1-5 MBq for diagnostic tracers) intravenously via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
-
Measurement and Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: FAP signaling pathway in CAFs and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of radiolabeled this compound.
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of this compound with 68Ga, 90Y, 177Lu and 225Ac for imaging and Peptide Targeted Radiotherapy (PTRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Compound X (e.g., 3BP-3940)
This guide provides troubleshooting and frequently asked questions regarding the quality control and analysis of the small molecule inhibitor, Compound X (e.g., 3BP-3940).
Troubleshooting Guide
This section addresses common issues encountered during the quality control and analysis of Compound X.
Question: I am observing a lower-than-expected purity for Compound X when analyzing it by HPLC/UPLC. What are the possible causes and solutions?
Answer:
Low purity can stem from several factors, from sample handling to analytical method parameters.
-
Degradation: Compound X may be sensitive to light, temperature, or pH.
-
Solution: Ensure the compound is stored under the recommended conditions (see Table 1). Prepare solutions fresh and minimize exposure to light by using amber vials.
-
-
Incomplete Solubilization: The compound may not be fully dissolved in the analytical solvent.
-
Solution: Try sonicating the sample for 5-10 minutes or gently warming it. Verify that the chosen solvent is appropriate for Compound X.
-
-
Contamination: The solvent or glassware used may be contaminated.
-
Solution: Use fresh, HPLC-grade solvents and thoroughly clean all glassware. Running a blank (solvent only) can help identify system contamination.
-
-
Inappropriate HPLC/UPLC Method: The method may not be optimized to separate the main peak from impurities.
-
Solution: Adjust the mobile phase gradient, flow rate, or column temperature. Ensure the column chemistry is suitable for the compound's properties.
-
A general workflow for troubleshooting purity issues is outlined below:
Caption: Troubleshooting workflow for low purity results.
Question: The mass spectrometry (MS) data for Compound X shows an incorrect mass or multiple unexpected masses. How can I troubleshoot this?
Answer:
Discrepancies in MS data can arise from issues with the compound itself, the instrument, or data interpretation.
-
Incorrect Molecular Formula: Double-check the expected molecular weight based on the chemical structure, including any salts or solvates.
-
Adduct Formation: The compound may be forming adducts with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+).
-
Solution: Check for masses corresponding to common adducts. Using a lower concentration of additives like TFA or formic acid can sometimes minimize this.
-
-
In-source Fragmentation: The compound might be unstable under the ionization conditions, leading to fragmentation.
-
Solution: Use a "softer" ionization method or reduce the source voltage/temperature.
-
-
Instrument Calibration: The mass spectrometer may be out of calibration.
-
Solution: Run a calibration standard to ensure the instrument is performing within specifications.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound X?
A1: Proper storage is critical for maintaining the integrity of the compound. Please refer to the summary table below for details on solid and solution-based storage.
Q2: How can I confirm the identity and purity of a new batch of Compound X?
A2: A combination of techniques is recommended. Purity should be assessed using HPLC or UPLC (see Protocol 1), while identity should be confirmed via LC-MS to verify the molecular weight (see Protocol 2) and NMR for structural confirmation.
Q3: My experimental results (e.g., cell-based assay IC50) are inconsistent between batches. What could be the cause?
A3: Inconsistent biological activity is often linked to variability in the quality of the compound.
-
Purity Differences: Even small differences in purity can affect biological activity if the impurities are active or cytotoxic. Always use batches with purity >98%.
-
Solubility Issues: Ensure the compound is fully dissolved in your assay medium. Undissolved compound will lead to an underestimation of the true concentration.
-
Compound Degradation: If the compound degrades in your assay medium over the course of the experiment, this will lead to variable results. Test the stability of the compound under assay conditions.
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Compound X, where inconsistencies could impact downstream analysis.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Quantitative Data Summary
Table 1: Quality Control Specifications for Compound X
| Parameter | Specification | Recommended Technique | Notes |
| Identity | |||
| Molecular Weight | Matches Theoretical MW ± 0.2 Da | LC-MS | Confirm parent mass and adducts. |
| Structure | Conforms to Reference | NMR | 1H and 13C NMR are standard. |
| Purity | |||
| Purity by HPLC/UPLC | ≥ 98.0% | HPLC/UPLC (UV @ 254 nm) | No single impurity > 0.5%. |
| Physical Properties | |||
| Appearance | White to off-white solid | Visual Inspection | Record any color changes. |
| Solubility | ≥ 50 mg/mL | Solubility Test | Test in DMSO, Ethanol, and PBS. |
| Storage & Stability | |||
| Solid Form (Long-term) | -20°C, desiccated | N/A | Protect from light. |
| Solution (Short-term) | -80°C in DMSO | N/A | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC/UPLC
-
Preparation of Stock Solution: Accurately weigh ~1 mg of Compound X and dissolve it in an appropriate solvent (e.g., DMSO) to make a 1 mg/mL stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
HPLC/UPLC System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the working solution. Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 0.1 mg/mL solution of Compound X as described in Protocol 1.
-
LC-MS System Configuration:
-
Use the same LC method as described in Protocol 1 to ensure separation from impurities.
-
The outlet of the LC system should be connected to a mass spectrometer (e.g., ESI-QTOF).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Analysis: Acquire the mass spectrum for the main peak eluting from the LC. Verify that the observed mass corresponds to the expected molecular weight of Compound X ([M+H]+). Check for other common adducts if the primary ion is not observed.
Technical Support Center: 3BP-3940 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of 3BP-3940. The information provided addresses the common challenge of radiolysis and offers strategies to ensure high radiochemical purity and stability of the final product.
Troubleshooting Guide: Reducing Radiolysis of this compound
Radiolysis, the decomposition of molecules by ionizing radiation, is a significant challenge during the radiolabeling of peptides like this compound, particularly with high-energy radionuclides. This guide provides a systematic approach to troubleshoot and mitigate radiolysis.
Problem: Low Radiochemical Purity (RCP) or Presence of Impurities Post-Labeling
This is often indicated by unexpected peaks in radio-HPLC analysis or smearing on radio-TLC plates, suggesting degradation of the this compound peptide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing radiolysis during this compound labeling.
Detailed Troubleshooting Steps
Question: My radiochemical purity is low after labeling this compound, and I suspect radiolysis. What is the first step I should take?
Answer: The initial and often most effective step is to reduce the concentration of radioactivity during the labeling reaction. Radiolysis was successfully diminished during the labeling of this compound with ⁹⁰Y by using conditions with high dilution, which translates to a lower activity concentration.[1][2]
-
Action: Increase the total reaction volume while keeping the amount of this compound and radionuclide constant. For example, if you are labeling in 1 mL, try increasing the volume to 2 mL or more with the appropriate buffer.
Question: I've increased the reaction volume, but I'm still observing degradation. What's the next step?
Answer: The next step is to introduce radical scavengers into your labeling reaction. These are compounds that preferentially react with and neutralize the free radicals generated by radiolysis, thereby protecting the this compound peptide.
-
Commonly Used Radical Scavengers:
-
Ascorbic Acid (Vitamin C): A widely used and effective antioxidant in radiolabeling.[3]
-
Gentisic Acid: Another effective radical scavenger often used in combination with ascorbic acid for labeling peptides.[4][5]
-
Ethanol: Can be an effective scavenger of hydroxyl radicals.[6][7]
-
Methionine: An amino acid that can act as an antioxidant.[1]
-
-
Action: Prepare your labeling buffer to contain one or a combination of these scavengers. For the labeling of this compound with ¹⁷⁷Lu, a 0.1 M ascorbic acid solution containing gentisic acid was found to be most suitable.[4]
Question: What should I do after the labeling and purification steps to maintain stability?
Answer: Post-labeling handling is crucial. Even after a successful labeling with high initial RCP, radiolysis can continue to occur in the final product solution.
-
Action: After purification, formulate the radiolabeled this compound in a larger volume of a suitable medium, such as isotonic saline. For ⁹⁰Y-labeled this compound, formulation in 10 ml of isotonic saline dramatically reduced the problem of radiolysis and improved stability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a problem for this compound labeling?
A1: Radiolysis is the process where high-energy radiation from radionuclides interacts with the solvent (usually water), generating highly reactive free radicals.[8][9] These radicals can then attack and degrade the this compound peptide, leading to reduced radiochemical purity, loss of biological activity, and the formation of unwanted impurities.[8] This is particularly a concern when using high amounts of radioactivity required for therapeutic applications.
Q2: Which radionuclides are more likely to cause radiolysis with this compound?
A2: While radiolysis can occur with various radionuclides, it has been specifically reported as a detectable issue during the labeling of this compound with Yttrium-90 (⁹⁰Y).[1][2] High-energy beta emitters like ⁹⁰Y and Lutetium-177 (¹⁷⁷Lu), which are used for therapy, are generally more prone to causing radiolysis compared to positron emitters like Gallium-68 (⁶⁸Ga) used for imaging, due to the higher absorbed dose in the reaction vial.
Q3: Are there specific concentrations of radical scavengers that are recommended?
A3: The optimal concentration of a radical scavenger can depend on the specific radionuclide, the amount of radioactivity, and the reaction volume. For the ¹⁷⁷Lu-labeling of this compound, a 0.1 M ascorbic acid solution containing 30 mg of gentisic acid in 1.2 mL was used.[4] It is advisable to start with concentrations reported in the literature and optimize for your specific conditions.
Q4: How can I analyze the extent of radiolysis?
A4: Radio-High-Performance Liquid Chromatography (radio-HPLC) is the gold standard for assessing radiochemical purity and detecting impurities caused by radiolysis.[10] Radio-Thin Layer Chromatography (radio-TLC) can also be used to determine the amount of free radionuclide but may not be able to separate radiolytically generated impurities from the main product.[10]
Q5: Will adding radical scavengers interfere with the labeling process?
A5: Commonly used radical scavengers like ascorbic acid, gentisic acid, and ethanol are generally chosen because they do not significantly interfere with the chelation of the radionuclide by the DOTA cage of this compound.[3] However, it is always good practice to validate your labeling process with the chosen scavenger to ensure it does not negatively impact the radiochemical yield.
Experimental Protocols
Protocol 1: General Labeling of this compound with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)
This protocol is a general guideline and should be optimized for specific laboratory conditions and radionuclide used.
-
Preparation of Labeling Buffer: Prepare a 0.1 M ascorbic acid solution. Dissolve 30 mg of gentisic acid in 1.2 mL of this solution and adjust the pH to 4.5.
-
Precursor Preparation: Dissolve 37-50 µg of this compound precursor per GBq of ¹⁷⁷Lu in the prepared labeling buffer.
-
Radionuclide Addition: Add the required amount of [¹⁷⁷Lu]LuCl₃ to the precursor solution.
-
Incubation: Heat the reaction mixture at 85°C for 30 minutes.
-
Quality Control (In-process): Perform radio-TLC or radio-HPLC to check the radiochemical yield.
-
Purification: If necessary, purify the reaction mixture using a suitable solid-phase extraction (SPE) cartridge (e.g., Oasis HLB+).
-
Formulation: Elute the purified product from the SPE cartridge and formulate in a larger volume (e.g., 10 mL) of isotonic saline.
-
Final Quality Control: Perform radio-HPLC to determine the final radiochemical purity and assess for any radiolytic impurities.
Protocol 2: Quality Control using Radio-HPLC
-
System: An HPLC system equipped with a suitable C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A typical gradient could be from 5% B to 95% B over 15-20 minutes.
-
Injection: Inject a small aliquot (10-20 µL) of the final product.
-
Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of the main product peak (radiolabeled this compound) relative to all other radioactive species.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the stability of radiolabeled this compound.
| Radionuclide | Strategy to Reduce Radiolysis | Outcome | Reference |
| ⁹⁰Y | High dilution (low activity concentration) during labeling | Radiolysis successfully diminished | [1][2] |
| ⁹⁰Y | Formulation in 10 mL isotonic saline post-labeling | Problem of radiolysis dramatically reduced; purity remained >95% over 6 days | [1][2] |
| ¹⁷⁷Lu | Use of 0.1 M ascorbic acid with gentisic acid in labeling buffer | Found to be the most suitable condition for labeling | [4] |
| ²²⁵Ac | - | High stability (>90%) observed over 10 days | [1][2] |
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioprotective effect of hydroxyl radical scavengers on prokaryotic and eukaryotic cells under various gamma irradiation conditions [inis.iaea.org]
- 8. chemrealm.com [chemrealm.com]
- 9. Ionizing radiation - Wikipedia [en.wikipedia.org]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
improving the in vivo stability of 3BP-3940
Welcome to the Technical Support Center for 3BP-3940. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of the hypothetical compound this compound. The following guides and FAQs are based on established principles in pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor in vivo stability and short half-life of research compounds like this compound?
Poor in vivo stability is typically driven by two main factors:
-
Enzymatic Degradation: Compounds can be rapidly broken down by enzymes, particularly proteases and hydrolases found in plasma, liver, and other tissues. Functional groups like esters and amides are often susceptible to hydrolysis.[1]
-
Rapid Clearance: Small molecules are often quickly filtered out of the blood by the kidneys (renal clearance) and eliminated from the body.[2] This is a common issue for compounds that do not bind to plasma proteins.
Q2: What general strategies can be employed to improve the half-life of this compound in circulation?
To extend the circulation time, several strategies can be considered:
-
Structural Modification: Introducing chemical modifications to block enzymatic attack is a common and effective strategy.[3] This can include substituting susceptible groups with more stable ones (e.g., replacing an L-amino acid with a D-amino acid in a peptide) or adding protective groups at the termini.[2][4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the molecule's size, which can shield it from enzymes and reduce the rate of renal clearance.[2]
-
Lipidation or Albumin Conjugation: Conjugating a lipid chain or fusing the compound to a large protein like albumin can promote binding to serum albumin, effectively increasing its size and prolonging its circulation time.[2]
-
Advanced Formulation: Encapsulating the compound in delivery systems like liposomes or nanoparticles can protect it from the physiological environment and control its release.[5]
Q3: Which initial assays are essential for evaluating the in vivo stability of this compound?
To diagnose stability issues, a systematic approach is recommended:
-
In Vitro Plasma Stability Assay: This is a crucial first step to determine the compound's half-life in plasma from different species (e.g., mouse, rat, human) and identify susceptibility to plasma enzymes.[1][6]
-
Metabolic Stability Assay: Using liver microsomes or hepatocytes helps to understand the compound's susceptibility to metabolism by liver enzymes (e.g., Cytochrome P450s), a major route of elimination for many drugs.[7]
-
Pilot Pharmacokinetic (PK) Study: Administering the compound both intravenously (IV) and orally (PO) to an animal model (e.g., rat) provides essential data on clearance, volume of distribution, and absolute bioavailability.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound shows high in vitro activity but low efficacy in in vivo models.
This common discrepancy often points directly to poor in vivo stability. The compound is likely being cleared or degraded before it can reach its target in sufficient concentrations.
Troubleshooting Workflow:
Potential Cause A: Rapid Enzymatic Degradation
-
How to Diagnose: An in vitro plasma stability assay reveals a short half-life.
-
Solution: Implement structural modifications to enhance resistance to proteases or hydrolases.[2]
-
Identify the "weak spot": Use LC-MS/MS to identify the metabolites of this compound after plasma incubation to understand where the molecule is being cleaved.
-
Modify the structure: Synthesize analogs of this compound with modifications at or near the cleavage site. For example, if this compound is peptide-like, consider D-amino acid substitution, terminal modifications (N-terminal acetylation or C-terminal amidation), or cyclization.[2][3]
-
Potential Cause B: Fast Renal Clearance
-
How to Diagnose: The compound is stable in plasma, but a pilot PK study shows a very high clearance rate and short half-life after IV administration.
-
Solution: Increase the hydrodynamic size of this compound to prevent it from being easily filtered by the kidneys.
-
PEGylation: Conjugate PEG chains to this compound. Test different PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) to find the optimal balance between increased half-life and retained biological activity.
-
Lipidation: Attach a fatty acid chain (e.g., palmitic acid) to promote binding to serum albumin.[3]
-
Data Presentation: Comparing Modified Analogs
The table below shows hypothetical PK data comparing the parent compound this compound with two modified versions designed to improve stability.
| Compound ID | Modification Strategy | Plasma T½ (min) | Clearance (mL/min/kg) |
| This compound | None (Parent Compound) | 12 | 150 |
| This compound-PEG | 10 kDa PEGylation | 180 | 25 |
| This compound-Mod1 | Structural Modification | 95 | 80 |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This assay measures the stability of a compound when incubated in plasma, which contains various enzymes.[1][8]
Objective: To determine the in vitro half-life (T½) of this compound in plasma.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., Human, Rat, Mouse), stored at -80°C
-
Control compounds (e.g., Verapamil as a stable control, Propantheline as an unstable control)
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
References
- 1. Plasma Stability Assay | Domainex [domainex.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 3BP-3940 therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand potential off-target effects during experiments with 3BP-3940.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of the majority of epithelial tumors, including breast, colorectal, pancreatic, and lung cancers.[1][2][3] In healthy adult tissues, FAP expression is generally low to undetectable, making it a highly specific target for cancer therapy.[2][3][4] When labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), ³BP-3940 delivers targeted radiation to FAP-expressing cells in the tumor stroma.
Q2: What does "off-target effect" mean in the context of this compound therapy?
A2: For a highly selective agent like this compound, "off-target effects" can refer to two phenomena:
-
Off-tumor, on-target binding: This is the most common consideration. This compound may bind to FAP expressed in non-cancerous tissues. FAP expression is known to be upregulated in areas of tissue remodeling, inflammation, and fibrosis, such as in wound healing, arthritis, liver cirrhosis, and atherosclerotic plaques.[1][5]
-
True off-target binding: This involves the peptide binding to proteins other than FAP. Due to the high homology between FAP and other proteases like Dipeptidyl Peptidase 4 (DPP4) or Prolyl Oligopeptidase (PREP), there is a theoretical potential for cross-reactivity, although this compound is designed for high selectivity.[4][6][7]
Q3: I'm observing uptake of ¹⁷⁷Lu-3BP-3940 in non-tumor tissues in my animal model. Is this an off-target effect?
A3: This is likely an "off-tumor, on-target" effect. Before concluding that there is non-specific binding, it is crucial to assess the physiological state of the animal. FAP is expressed in tissues undergoing remodeling or experiencing inflammation.[5] For example, high uptake in joints could indicate arthritis, while uptake in the liver might suggest fibrosis.[4][5] It is recommended to perform a histological analysis of the tissues with unexpected uptake to check for the presence of FAP-positive fibroblasts.
Q4: How can I minimize non-specific binding of my radiolabeled this compound in in vitro assays?
A4: Non-specific binding in in vitro assays can be minimized by:
-
Using blocking agents: Pre-incubating cells with a non-radiolabeled ("cold") version of this compound at a high concentration can saturate the specific FAP binding sites.
-
Optimizing washing steps: Increase the number and duration of washing steps after incubation with the radiolabeled peptide to remove unbound tracer.
-
Including detergents: Adding a small amount of a non-ionic detergent like Tween-20 to the washing buffer can help reduce non-specific adhesion to plasticware and cell membranes.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound experiments.
Issue 1: High Background Signal or Unexpected Biodistribution in In Vivo Imaging
| Potential Cause | Troubleshooting Steps |
| FAP expression in benign conditions | 1. Review the health status of the animal model for any signs of inflammation, fibrosis, or wound healing.[1][5] 2. Perform histological analysis (e.g., immunohistochemistry for FAP) on tissues with high uptake to confirm on-target binding. 3. If possible, use a control group of animals without the underlying inflammatory condition. |
| Degradation of the radiolabeled peptide | 1. Assess the in vivo stability of your ¹⁷⁷Lu-3BP-3940 preparation.[8] 2. Metabolites may exhibit different binding profiles. Analyze blood and urine samples at different time points using radio-HPLC to identify and quantify radiolabeled metabolites. |
| Suboptimal radiolabeling | 1. Ensure high radiochemical purity (>95%) of the injected product via quality control methods like radio-HPLC.[9] 2. Impurities or unbound ¹⁷⁷Lu can lead to altered biodistribution. |
Issue 2: Inconsistent or Low Binding in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Low FAP expression in cell line | 1. Confirm FAP expression levels in your chosen cell line (e.g., FAP-positive cancer-associated fibroblasts) using Western blot, flow cytometry, or qRT-PCR. 2. Use a cell line with known high FAP expression as a positive control. |
| Cross-reactivity with other proteases | 1. To confirm FAP-specific binding, perform a competitive binding assay with a known selective inhibitor for related proteases (e.g., DPP4 inhibitors).[6] 2. A lack of displacement would suggest that the binding is specific to FAP. |
| Peptide degradation in culture medium | 1. Check the stability of this compound in your specific cell culture medium over the duration of the experiment.[9] 2. Consider using protease inhibitor cocktails if degradation is suspected, though this may interfere with the assay. |
| Suboptimal assay conditions | 1. Optimize incubation time, temperature, and cell density. 2. Ensure that the radiolabeled peptide concentration is appropriate for detecting specific binding. |
Data Presentation
Table 1: FAP Expression in Normal and Pathological Tissues
This table summarizes the expected expression levels of FAP, the target of this compound, in various tissues. This information is critical for interpreting biodistribution data.
| Tissue Type | FAP Expression Level | Reference |
| Tumor Stroma (most carcinomas) | High | [1][2][3] |
| Healthy Adult Organs (e.g., liver, kidney, lung) | Low to Undetectable | [2][3][4] |
| Wound Healing/Scar Tissue | High | [1] |
| Fibrotic Tissues (e.g., liver cirrhosis, lung fibrosis) | High | [4][5] |
| Arthritic Synovial Tissue | High | [4][5] |
| Uterine Stroma (proliferative phase) | Moderate | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
This protocol is designed to determine the specificity of this compound binding to FAP-expressing cells.
-
Cell Preparation: Plate FAP-positive cells (e.g., primary CAFs) in a 24-well plate and allow them to adhere overnight.
-
Blocking: For non-specific binding control wells, add a high concentration (e.g., 10 µM) of non-radiolabeled ("cold") this compound and incubate for 30 minutes at 4°C.
-
Radioligand Incubation: Add a fixed, low concentration of ¹⁷⁷Lu-3BP-3940 to all wells (including the blocked wells) and incubate for 1-2 hours at 4°C to minimize internalization.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Analysis: Calculate specific binding by subtracting the radioactivity in the non-specific binding wells from the total binding wells.
Protocol 2: Ex Vivo Biodistribution Study
This protocol outlines the procedure for assessing the distribution of ¹⁷⁷Lu-3BP-3940 in a tumor-bearing animal model.
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model with co-injected cancer cells and fibroblasts).
-
Injection: Administer a known amount of ¹⁷⁷Lu-3BP-3940 (e.g., 1-2 MBq) intravenously via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting: Dissect and collect tumors, blood, and a comprehensive panel of organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards prepared from the injectate to allow for decay correction and calculation of percentage injected dose per gram (%ID/g).
-
Data Analysis: Calculate the %ID/g for each tissue at each time point. This will provide a quantitative measure of tracer uptake and clearance.
Visualizations
Caption: Mechanism of action of ¹⁷⁷Lu-3BP-3940 targeting FAP on CAFs.
Caption: Troubleshooting workflow for unexpected in vivo uptake.
Caption: Workflow for an in vitro competitive binding assay.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The Latest Developments in Imaging of Fibroblast Activation Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the Safety and Efficacy of Bio-Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of peptide and protein based radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address 3BP-3940 solubility issues
Welcome to the technical support center for 3BP-3940. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For most in vitro experimental applications, it is recommended to first dissolve this compound in Dimethyl Sulfoxide (DMSO).[1] It has been reported to be soluble in DMSO at a concentration of 100 mg/mL.[1] For radiolabeling procedures, stock solutions are typically prepared in high-purity water.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: While this compound is used in aqueous buffers for radiolabeling, directly dissolving the lyophilized peptide in a buffer, especially at high concentrations, may be challenging due to its hydrophobic nature.[2][3] It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer of choice.[2][4]
Q3: My this compound solution appears cloudy after dilution with an aqueous buffer. What should I do?
A3: A cloudy solution indicates that the peptide may have precipitated out of the solution. This can happen when a concentrated organic stock is diluted too quickly into an aqueous buffer. To resolve this, try adding the DMSO stock solution dropwise into the vortexing aqueous buffer.[4] Gentle warming (<40°C) or brief sonication can also help to redissolve the peptide.[2][4][5]
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store the lyophilized powder at -80°C for up to two years, or at -20°C for one year.[1] Once dissolved in a solvent, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for one month.[1]
Troubleshooting Guide
This guide provides systematic steps to address common solubility challenges with this compound.
Problem: The lyophilized this compound powder does not dissolve in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent. | If initial attempts in an aqueous solution fail, switch to an organic solvent like DMSO.[1][2] |
| Peptide aggregation. | Briefly sonicate the solution in a water bath to break up aggregates.[2][4] Gentle warming (<40°C) can also be effective.[4][5] |
Problem: The peptide precipitates out of solution upon dilution of the organic stock with an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Rapid change in solvent polarity. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[4] |
| Final concentration exceeds solubility limit in the aqueous buffer. | Try a lower final concentration of this compound in your working solution. |
| pH of the buffer is close to the isoelectric point (pI) of the peptide. | Adjust the pH of the final solution to be at least one unit away from the pI. |
Quantitative Solubility Data
| Solvent | Reported Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (67.95 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
| Water (TraceSelect-Water) | 1 mg/mL | Used for preparing stock solutions for radiolabeling.[6][7] |
Experimental Protocols
Protocol for Solubilizing Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.[2][3] Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]
-
Initial Dissolution: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Enhancing Solubility: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2][4] Gentle warming of the solution to a temperature not exceeding 40°C can also be applied.[4][5]
-
Aqueous Dilution: For experiments requiring an aqueous solution, slowly add the DMSO stock solution dropwise into the stirring aqueous buffer to the desired final concentration.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Visualizations
Signaling Pathway of this compound Target (FAP)
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs).[1][7][8] FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression.[9][10]
Caption: FAP signaling pathways promoting tumor progression.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to follow when encountering solubility issues with this compound.
Caption: A step-by-step workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3BP-3940 Dosage for Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3BP-3940, a fibroblast activation protein (FAP)-targeting peptide for radionuclide therapy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures to optimize the therapeutic efficacy of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a peptide inhibitor that potently and selectively targets Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while having limited expression in healthy tissues.[1] this compound can be labeled with radionuclides, such as Gallium-68 (⁶⁸Ga) for diagnostic imaging (PET scans) and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2] The therapeutic strategy involves the targeted delivery of radiation to FAP-expressing cells within the tumor, leading to localized cell killing.
2. What is the role of FAP in the tumor microenvironment?
FAP is implicated in several tumor-promoting processes. It can remodel the extracellular matrix, which contributes to tumor initiation, invasion, and metastasis.[3] FAP-expressing CAFs can also promote an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs).[4] This is mediated through the activation of the STAT3-CCL2 signaling pathway in CAFs.[4]
3. What are the key considerations for designing a preclinical study to evaluate this compound efficacy?
A successful preclinical study for a FAP-targeting radiopharmaceutical like this compound should include:
-
Selection of appropriate cell lines and animal models: Use cell lines with confirmed FAP expression, such as FAP-transfected cell lines (e.g., HT1080-huFAP) or cell lines with endogenous FAP expression.[5] Patient-derived xenograft (PDX) models are often preferred as they better recapitulate the tumor microenvironment and heterogeneity of human tumors.[6][7]
-
Comprehensive in vitro characterization: This includes competitive binding assays to determine binding affinity (IC₅₀), and cell uptake and internalization assays to assess how well the radiolabeled peptide enters and is retained by the target cells.[8][9]
-
In vivo biodistribution studies: These studies are crucial to determine the uptake and clearance of the radiolabeled this compound in tumors and major organs over time.[4][10]
-
Dose optimization and therapeutic efficacy studies: These studies involve treating tumor-bearing animals with varying doses of the therapeutic radiopharmaceutical (e.g., ¹⁷⁷Lu-3BP-3940) to determine the optimal dose for tumor growth inhibition and improved survival.[11][12]
4. What are the downstream signaling pathways affected by FAP that can be monitored to assess the therapeutic response to this compound?
FAP expression has been shown to influence several signaling pathways that promote tumor growth and invasion, including the PI3K/AKT and SHH/GLI pathways.[3] In the context of the tumor microenvironment, FAP-mediated activation of STAT3 and subsequent upregulation of CCL2 in CAFs is a key pathway for promoting immunosuppression.[4] Therefore, assessing the modulation of these pathways in tumor and stromal cells following treatment with ¹⁷⁷Lu-3BP-3940 could serve as a pharmacodynamic marker of therapeutic response.
Troubleshooting Guides
Radiolabeling of this compound with ⁶⁸Ga or ¹⁷⁷Lu
Question: What are the common causes of low radiolabeling yield with ⁶⁸Ga-DOTA-peptides like this compound?
Answer: Low radiochemical yield during ⁶⁸Ga labeling can stem from several factors:
-
Incorrect pH: The optimal pH for ⁶⁸Ga labeling of DOTA-conjugated peptides is typically between 3.5 and 4.5.[13] A pH outside this range can significantly reduce labeling efficiency.
-
Metallic Impurities: Contamination with metal ions such as Fe(III), Zn(II), Al(III), or Cu(II) in the ⁶⁸Ga eluate can compete with ⁶⁸Ga for the DOTA chelator.
-
Low Precursor Concentration: An insufficient amount of the this compound precursor will result in a lower radiochemical yield.[13]
-
Suboptimal Temperature and Incubation Time: Inadequate heating can lead to incomplete complexation. A common protocol involves incubation at 90-100°C for 5-15 minutes.[13]
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter or pH strips to ensure the reaction mixture is within the optimal pH range.
-
Purify ⁶⁸Ga Eluate: Use a cation exchange cartridge to remove metallic impurities from the generator eluate.[13]
-
Optimize Precursor Concentration: Determine the lowest concentration of this compound that achieves complete radiolabeling to maximize specific activity.
-
Calibrate Heating Equipment: Ensure your heating block is accurately calibrated and incubate for the recommended time.
In Vitro Assays
Question: I am observing high background or non-specific binding in my competitive binding assay. What could be the cause?
Answer: High non-specific binding in a competitive radioligand binding assay can obscure the true specific binding and lead to inaccurate determination of binding affinity. Potential causes include:
-
Radioligand Sticking to Assay Components: The radiolabeled this compound may adhere to the walls of the assay tubes or filter plates.
-
Binding to Non-Target Sites on Cells: The radioligand may bind to sites other than FAP on the cell membrane.
-
Inadequate Washing: Insufficient washing of the cells after incubation can leave behind unbound radioligand.
Troubleshooting Steps:
-
Pre-treat Assay Plates/Tubes: Consider pre-treating your assay plates or tubes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
Optimize Blocking Agents: Include a blocking agent in your assay buffer to minimize non-specific binding to cells.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer after the incubation step to ensure complete removal of unbound radioligand.[14]
Question: My cell uptake and internalization results are highly variable between experiments. What should I check?
Answer: Variability in cell uptake assays can be caused by several factors related to cell culture and handling.[15]
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well will lead to different levels of total radioligand uptake.
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to changes in FAP expression levels and overall cell health.[15]
-
Inconsistent Incubation Times: Precise timing of the incubation with the radiolabeled peptide is critical for reproducible results.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment.
-
Use Low Passage Number Cells: Maintain a consistent and low passage number for your cell lines to ensure stable FAP expression.[15]
-
Precise Timing: Use a timer and a consistent workflow to ensure accurate incubation times for all samples.
In Vivo Experiments
Question: I am observing high background signal in my preclinical PET/SPECT imaging studies. What are the potential causes and solutions?
Answer: High background in small animal imaging can be due to patient-related factors or technical issues.[16]
-
Suboptimal Uptake Time: The time between injection of the radiotracer and imaging might not be optimal for achieving a good tumor-to-background ratio.
-
Patient Motion: Movement of the animal during the scan can cause blurring and artifacts, leading to a poorer quality image.[17]
-
Incorrect Dose Administration: Infiltrated or subcutaneous injection instead of a clean intravenous injection can lead to a depot of radioactivity at the injection site and altered biodistribution.
Troubleshooting Steps:
-
Optimize Imaging Time Point: Perform biodistribution studies at multiple time points to determine the optimal time for imaging when tumor uptake is high and background activity has cleared.[4]
-
Ensure Proper Anesthesia and Animal Restraint: Use appropriate anesthesia and secure the animal on the scanner bed to minimize motion during the scan.[16]
-
Verify IV Injection: Confirm successful intravenous injection by monitoring the injection site and, if possible, by performing a brief initial scan to check for localized activity.
Question: My tumor xenograft model is showing inconsistent growth or poor response to therapy. What should I consider?
Answer: Variability in tumor xenograft models can be a significant challenge.
-
Cell Line Derived Xenograft (CDX) Limitations: CDX models can be homogenous and may not fully represent the complexity of human tumors, including the stromal component where FAP is primarily expressed.[6]
-
Tumor Microenvironment Differences: The mouse microenvironment may not fully support the growth and characteristics of the human tumor cells.
-
Drug Resistance: The tumor cells may develop resistance to the radionuclide therapy.[18]
Troubleshooting Steps:
-
Consider Patient-Derived Xenograft (PDX) Models: PDX models better retain the histological and molecular characteristics of the original patient tumor, providing a more clinically relevant model.[6][7][19]
-
Characterize Your Model: Thoroughly characterize the FAP expression and stromal content of your xenograft model to ensure it is appropriate for studying a FAP-targeting therapy.
-
Investigate Resistance Mechanisms: If drug resistance is suspected, tumors from treated animals can be analyzed to identify potential resistance pathways.[18]
Data Presentation
Table 1: In Vitro Binding Affinity of FAP-Targeting Radiopharmaceuticals
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| ¹²⁵I-FAPI-01 | HT-1080-FAP | 39.4 | [9] |
| FAPI-M | HeLa-FAP | 130 | [19] |
| FAPI-D | HeLa-FAP | 8 | [19] |
Table 2: In Vivo Tumor Uptake of FAP-Targeting Radiopharmaceuticals in Xenograft Models
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ⁶⁸Ga-NOTA-PEG₄-CK2 | MDA-MB-231 | 10 min | 4.16 ± 0.67 | [3] |
| ¹¹¹In-FAP-2286 | HEK-FAP | 1 h | 11.1 | [20] |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP | 3 h | 11.1 ± 1.2 | [20] |
| ¹⁷⁷Lu-EB-RGD | PDXαvβ3+ | 24 h | 13.38 | [7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Preparation: Seed FAP-expressing cells (e.g., HT-1080-FAP) in 24-well plates and grow to near confluence.[14]
-
Assay Setup: Wash cells gently with PBS. Prepare a series of dilutions of the non-radiolabeled this compound competitor.
-
Incubation: Add a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-3BP-3940) and varying concentrations of the competitor to the wells. Incubate at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[14]
-
Washing: Stop the incubation by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove unbound radioligand.[14]
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.[21][22]
Protocol 2: In Vivo Biodistribution Study in a Mouse Model
-
Animal Model: Use tumor-bearing mice (e.g., with subcutaneous HT-1080-FAP xenografts).
-
Dose Preparation and Administration: Prepare a sterile solution of the radiolabeled this compound (e.g., ¹⁷⁷Lu-3BP-3940) in saline. Inject a known amount of radioactivity intravenously into the tail vein of each mouse. A typical volume is 100-200 µL.[2][4]
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.[4]
-
Organ Harvesting and Weighing: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone). Weigh each tissue sample.[2]
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and a standard of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4]
Mandatory Visualizations
Caption: FAP-mediated signaling pathway in cancer-associated fibroblasts.
Caption: General experimental workflow for optimizing this compound dosage.
References
- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. Targeted radionuclide therapy in patient-derived xenografts using 177Lu-EB-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution Studies [bio-protocol.org]
- 11. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177-Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177 Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 17. Technical Artifacts and Errors: Case Studies | Veterian Key [veteriankey.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: 3-Bromopyruvate (3-BP) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental anti-cancer agent 3-bromopyruvate (3-BP). Our goal is to help you overcome common challenges, including the development of resistance, and to provide detailed experimental protocols to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with 3-BP.
Q1: We are observing a decrease in the efficacy of 3-BP in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to 3-BP can arise from several cellular adaptations. The primary mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump 3-BP out of the cell, reducing its intracellular concentration and cytotoxic effect.
-
Metabolic Reprogramming: Cancer cells can adapt to glycolytic inhibition by shifting their metabolism towards alternative energy sources, such as oxidative phosphorylation (OXPHOS) or fatty acid oxidation. This metabolic flexibility allows them to bypass the block on glycolysis imposed by 3-BP.
-
Alterations in 3-BP Transport: 3-BP is known to enter cells through monocarboxylate transporters (MCTs), particularly MCT1. Downregulation or mutation of these transporters can limit the uptake of 3-BP, thereby conferring resistance.
-
Increased Antioxidant Capacity: 3-BP can induce oxidative stress. Resistant cells may upregulate antioxidant pathways, such as the glutathione (GSH) system, to neutralize reactive oxygen species (ROS) and mitigate cellular damage.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use Western blotting or qPCR to compare the expression levels of ABCB1 and ABCC1 in your resistant cell line versus the parental, sensitive line.
-
Evaluate Metabolic Phenotype: Perform a Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). An increased OCR/ECAR ratio in resistant cells would suggest a shift towards OXPHOS.
-
Check MCT1 Expression: Analyze the protein and mRNA levels of MCT1 (gene name SLC16A1) in both sensitive and resistant cells.
-
Measure Intracellular Glutathione: Quantify the levels of reduced glutathione (GSH) in both cell lines using a commercially available kit.
Q2: Our 3-BP treatment is leading to inconsistent results across different experimental batches. What could be the cause of this variability?
A2: Inconsistent results with 3-BP treatment can stem from several factors related to its chemical instability and experimental conditions:
-
3-BP Solution Instability: 3-BP is unstable in aqueous solutions and can hydrolyze over time. It is crucial to prepare fresh solutions for each experiment.
-
pH of the Culture Medium: The pH of the cell culture medium can influence the stability and activity of 3-BP. Ensure that the pH is consistent across all experiments.
-
Cell Density and Metabolic State: The efficacy of 3-BP can be dependent on the metabolic state of the cells, which can be influenced by cell density. It is important to plate cells at a consistent density for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with 3-BP. Using the same batch and concentration of FBS is recommended to minimize variability.
Troubleshooting Steps:
-
Prepare Fresh 3-BP Solutions: Always prepare 3-BP solutions immediately before use. Do not store 3-BP in solution for extended periods.
-
Standardize Plating Density: Implement a strict protocol for cell seeding density and allow cells to adhere and stabilize for a consistent period before adding the treatment.
-
Monitor Medium pH: Regularly check the pH of your culture medium, especially after the addition of 3-BP.
-
Control for Serum Effects: If possible, consider reducing the serum concentration during the treatment period, or perform a serum-starvation step, ensuring this does not adversely affect cell viability on its own.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate resistance to 3-BP.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of 3-BP and calculating the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment Preparation: Prepare a 2X stock solution of 3-BP in serum-free medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Add 100 µL of the 2X 3-BP solutions to the respective wells to achieve the final desired concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of proteins involved in 3-BP resistance.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MCT1, P-gp, MRP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Comparative IC50 Values of 3-BP in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Fold Resistance |
| Parental (Sensitive) | 50 ± 5.2 | 25 ± 3.1 | 1.0 |
| Resistant Subline | 250 ± 15.8 | 150 ± 12.5 | 5.0 - 6.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Protein Expression Changes in 3-BP Resistant Cells
| Protein | Gene | Fold Change in Expression (Resistant vs. Sensitive) | P-value |
| P-glycoprotein | ABCB1 | 4.2 ± 0.5 | < 0.01 |
| MRP1 | ABCC1 | 3.1 ± 0.4 | < 0.01 |
| MCT1 | SLC16A1 | 0.4 ± 0.1 | < 0.05 |
| Hexokinase 2 | HK2 | 1.2 ± 0.3 | > 0.05 |
Expression levels were quantified from Western blot data and normalized to the parental cell line.
Visualizations
Technical Support Center: Refining 3BP-3940 Imaging Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining imaging protocols for 3BP-3940, a potent Fibroblast Activation Protein (FAP) inhibitor. Our goal is to help you achieve higher resolution and more accurate quantitative data in your preclinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for imaging?
A1: this compound is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited.[1][2][3] This differential expression makes FAP an attractive target for cancer imaging and therapy (theranostics). When labeled with a positron-emitting radionuclide such as Gallium-68 ([⁶⁸Ga]Ga-3BP-3940), it allows for non-invasive imaging of FAP-expressing tumors using Positron Emission Tomography (PET).
Q2: What are the key advantages of using a FAP inhibitor like this compound for PET imaging compared to [¹⁸F]FDG?
A2: Imaging with FAP inhibitors often provides a high tumor-to-background ratio.[4] This is because many tumors, especially those with low metabolic activity, may not show significant uptake of [¹⁸F]FDG. FAP-targeted imaging can delinate these tumors more clearly. Furthermore, FAP inhibitors often show low uptake in the brain and liver, reducing background signal in these areas.[5]
Q3: What is the optimal uptake time for [⁶⁸Ga]Ga-3BP-3940 PET imaging?
A3: Based on initial human studies, PET/CT imaging with [⁶⁸Ga]Ga-3BP-3940 is typically performed 60 minutes after intravenous injection.[6][7] One study involving a patient with pancreatic adenocarcinoma acquired the image 60 minutes post-injection after administering 150 MBq of [⁶⁸Ga]Ga-3BP-3940.[7]
Q4: What are some common non-malignant sites of [⁶⁸Ga]Ga-FAP inhibitor uptake that I should be aware of?
A4: Non-specific uptake of ⁶⁸Ga-labeled FAP inhibitors has been observed in various non-malignant conditions and tissues. It is crucial to be aware of these to avoid misinterpretation of images. Common areas of uptake include degenerative lesions such as osteoarthritis, sites of inflammation or wound healing, and uterine fibroids.[8][9] Physiological uptake can also be seen in the salivary glands, thyroid, pancreas, and urinary bladder.[4]
Troubleshooting Guide for Better Resolution
This guide addresses specific issues that can compromise the resolution and quality of your this compound imaging data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Blurry Images / Poor Resolution | Patient motion during the scan. | Use appropriate patient restraints and clear instructions to remain still. Consider respiratory gating for thoracic and abdominal imaging. |
| Suboptimal reconstruction parameters. | Employ iterative reconstruction algorithms (e.g., OSEM) with an adequate number of iterations and subsets. A common starting point is 3 iterations and 21 subsets.[8] Apply a Gaussian filter (e.g., 5 mm) to reduce noise, but be mindful that excessive filtering can blur small lesions.[8] | |
| Positron range of ⁶⁸Ga. | The relatively high positron energy of ⁶⁸Ga can limit intrinsic spatial resolution. While this is a physical limitation, using scanners with time-of-flight (TOF) capability can improve the signal-to-noise ratio and image quality. | |
| Image Artifacts | Metal artifacts from implants or dental fillings. | If possible, position the patient to exclude metallic objects from the field of view. Utilize metal artifact reduction software (MARS) during image reconstruction if available. |
| "Halo" or "ringing" artifacts around areas of high uptake. | This can occur with certain reconstruction algorithms and filtering. Experiment with different filter types and cutoff frequencies. Using a Bayesian penalized likelihood reconstruction algorithm (e.g., Q.Clear) can sometimes mitigate these artifacts. | |
| Streaking artifacts. | Often caused by high contrast in activity concentrations. Ensure proper attenuation correction and scatter correction are applied during reconstruction. | |
| Inaccurate Quantification (SUV values) | Incorrect patient weight or injected dose information. | Double-check and accurately record the patient's weight on the day of the scan and the precise injected dose and time. |
| Regions of Interest (ROIs) drawn incorrectly. | Draw ROIs carefully to encompass the entire lesion in three dimensions, avoiding adjacent areas of high physiological uptake. For small lesions, a fixed-size ROI may be more reproducible. | |
| Partial volume effect. | For small lesions (typically <1 cm), the measured SUV may be an underestimation of the true activity concentration due to the limited spatial resolution of the scanner. Consider partial volume correction techniques, especially in preclinical studies with small tumors. |
Experimental Protocols
Automated Radiosynthesis of [⁶⁸Ga]Ga-3BP-3940
A reliable and efficient method for the automated radiosynthesis of [⁶⁸Ga]Ga-3BP-3940 is crucial for clinical applications. The following is a summary of a published automated protocol.[10]
-
Synthesis Module: GAIA synthesis module
-
Precursor: 30 µg of this compound
-
Reaction Conditions:
-
Acetate buffer (final concentration: 0.1 M)
-
Methionine as a radiolysis stabilizer (final concentration: 5.4 mg/mL)
-
Heated at 98°C for 8 minutes
-
-
Purification: C18 cartridge purification is necessary to achieve high purity.
-
Quality Control:
Recommended PET/CT Imaging Protocol for [⁶⁸Ga]Ga-3BP-3940
The following protocol is a general guideline based on initial clinical studies. Optimization may be required depending on the specific scanner and research question.
-
Patient Preparation: No specific patient preparation such as fasting is generally required. Ensure adequate hydration.
-
Radiotracer Administration:
-
Uptake Phase:
-
An uptake period of 60 minutes is recommended.[7] The patient should rest comfortably during this time.
-
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization (e.g., 120 keV, 30 mAs).[8]
-
Acquire PET data from the vertex to the mid-thigh.
-
Acquisition time per bed position: 2-3 minutes.
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8]
-
Recommended parameters: 3 iterations, 21 subsets.[8]
-
Apply corrections for attenuation, scatter, randoms, and decay.
-
Employ Time-of-Flight (TOF) information if available.
-
A Gaussian filter of 5 mm can be applied.[8]
-
Quantitative Data Summary
Biodistribution of [⁶⁸Ga]Ga-FAP-3BP-3940 in Normal Organs
The following table summarizes the mean and standard deviation of the maximum standardized uptake value (SUVmax) in various normal organs from a first-in-human study.
| Organ | SUVmax (Mean ± SD) |
| Brain | 0.3 ± 0.1 |
| Parotid Glands | 3.5 ± 1.0 |
| Thyroid Gland | 4.8 ± 1.7 |
| Lungs | 0.9 ± 0.2 |
| Blood Pool | 2.1 ± 0.5 |
| Liver | 2.0 ± 0.5 |
| Spleen | 1.8 ± 0.5 |
| Pancreas | 3.2 ± 0.8 |
| Kidneys | 4.6 ± 1.0 |
| Bone Marrow | 1.6 ± 0.5 |
| Muscle | 2.1 ± 0.6 |
| Data from a study with 18 patients.[4] |
[⁶⁸Ga]Ga-FAP-3BP-3940 Uptake in Tumor Lesions
The table below shows the SUVmax values in different metastatic lesions.
| Lesion Type | SUVmax (Mean ± SD) |
| Target Lesion | 20.2 ± 5.6 |
| Hepatic Lesions | 14.5 ± 5.7 |
| Lymph Node Lesions | 15.7 ± 6.1 |
| Osseous Lesions | 12.6 ± 5.1 |
| Data from a study with 18 patients.[4] |
Visualizations
FAP Signaling Pathway in the Tumor Microenvironment
Caption: FAP signaling in the tumor microenvironment.
Experimental Workflow for [⁶⁸Ga]Ga-3BP-3940 PET/CT Imaging
Caption: Workflow for [⁶⁸Ga]Ga-3BP-3940 PET/CT imaging.
Troubleshooting Logic for Poor Image Resolution
Caption: Troubleshooting poor image resolution.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. First-in-human study of a novel radiolabeled fibroblast activating protein (FAP)-targeted peptide 68Ga-FAP-3BP-3940 for PET/CT imaging in patients with solid tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment [jove.com]
dealing with impurities in 3BP-3940 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3BP-3940. The information is divided into two main sections: issues related to the synthesis of the this compound peptide precursor and challenges encountered during its radiolabeling.
I. Troubleshooting this compound Peptide Precursor Synthesis
The synthesis of the this compound peptide, typically performed via solid-phase peptide synthesis (SPPS), can encounter issues leading to impurities and low yields. This section addresses these common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the SPPS of the this compound precursor?
A1: Common impurities in the crude this compound peptide product include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1][2]
-
Truncated Sequences: Shorter peptide chains that may result from incomplete synthesis or premature cleavage from the resin.[1][3]
-
Products of Side Reactions: These can include byproducts from reactions such as aspartimide formation, pyroglutamate formation at the N-terminus, diketopiperazine formation, and oxidation, particularly of methionine residues if present in the sequence.[4][5][6]
-
Incompletely Deprotected Peptides: Peptides that still retain some of their protecting groups after the final cleavage step.[3]
Q2: My HPLC analysis of the crude this compound peptide shows multiple peaks. How can I identify the desired product and the impurities?
A2: A multi-peak HPLC chromatogram indicates the presence of impurities. To identify the components:
-
Mass Spectrometry (MS): The most definitive method is to couple the HPLC system to a mass spectrometer (LC-MS). The peak corresponding to the calculated molecular weight of this compound is your target peptide. Other peaks can be identified as common impurities (e.g., deletion sequences will have lower masses).
-
UV Absorbance: The peptide bond absorbs light at a wavelength of around 215 nm. All peptide species will be detected at this wavelength, and the peak with the largest area is often the desired product in a reasonably successful synthesis.[3]
Q3: What causes low yield in my this compound peptide synthesis?
A3: Low peptide yield can be attributed to several factors:
-
Inefficient Coupling Reactions: Steric hindrance between amino acids or aggregation of the growing peptide chain can prevent complete coupling.[7][8]
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from being added.[7]
-
Peptide Aggregation: The peptide chain can aggregate on the resin, making reactive sites inaccessible.[1][6]
-
Premature Cleavage: The peptide may be prematurely cleaved from the resin during synthesis cycles.[1]
Troubleshooting Guide: Low Purity and Yield in this compound Peptide Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues in this compound SPPS.
| Observed Problem | Potential Cause | Recommended Action |
| Multiple peaks in HPLC, with significant peaks at lower retention times. | Incomplete coupling or deprotection leading to truncated or deletion sequences. | - Monitor coupling reactions: Use a qualitative test like the Kaiser test to check for free primary amines after each coupling step.[7] - Extend reaction times: Increase the duration of coupling and deprotection steps.[7] - Double couple: Repeat the coupling step for amino acids known to be difficult to couple. |
| Low overall yield after cleavage. | Peptide aggregation on the resin. | - Change solvent: Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP).[1][6] - Incorporate chaotropic salts: Add salts like LiCl to disrupt secondary structures.[1] - Use microwave-assisted synthesis: Microwave energy can help reduce aggregation.[8] |
| Mass spectrometry shows a peak corresponding to the desired mass plus or minus specific values. | Side reactions during synthesis or cleavage. | - Aspartimide formation: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[6][9] - Oxidation: Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| The desired peptide is present, but the purity is low. | Inefficient purification. | - Optimize HPLC gradient: Develop a shallower gradient around the elution time of the target peptide to improve separation from closely eluting impurities.[10] - Use a different stationary phase: If using a C18 column, consider a different chemistry that may offer better selectivity. |
II. Troubleshooting Radiolabeling of this compound
The final step in preparing the radiopharmaceutical is the labeling of the this compound peptide with a radionuclide, such as Gallium-68 or Lutetium-177. This process also has its own set of potential challenges.
Frequently Asked Questions (FAQs)
Q1: I see a major impurity peak in the radio-HPLC chromatogram of my [68Ga]Ga-3BP-3940 or [177Lu]Lu-3BP-3940. What is this impurity?
A1: A commonly observed major impurity during the radiolabeling of this compound is the oxidized thioether of the peptide.[11][12] This is a frequent side reaction for thioether-containing compounds under the heating conditions used for radiolabeling.[11][12]
Q2: How can I minimize the formation of the oxidized impurity during radiolabeling?
A2: The formation of the oxidized side product is highly dependent on the reaction temperature. Process optimization has shown that an ideal radiolabeling temperature is 85°C. Increasing the temperature to 90°C leads to more significant formation of this impurity, while temperatures below 85°C result in a lower radiochemical yield.[11][12]
Q3: What are the expected radiochemical yield (RCY) and radiochemical purity (RCP) for this compound radiolabeling?
A3: With an optimized and automated synthesis process, you can expect the following:
-
For [68Ga]Ga-3BP-3940, a decay-corrected RCY of approximately 93.1 ± 5.7% and a mean RCP of 97.7 ± 0.9% have been reported.[11][12]
-
For [177Lu]Lu-3BP-3940, a mean RCY of 91.5 ± 9.1% and a mean RCP of 96.8 ± 1.2% have been observed.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful radiolabeling of this compound.
| Parameter | [68Ga]Ga-3BP-3940 | [177Lu]Lu-3BP-3940 |
| Optimal Reaction Temperature | 85°C[11][12] | 85°C[11] |
| Mean Radiochemical Yield (RCY) | 93.1 ± 5.7% (decay corrected)[11][12] | 91.5 ± 9.1%[11][12] |
| Mean Radiochemical Purity (RCP) | 97.7 ± 0.9%[11][12] | 96.8 ± 1.2%[11][12] |
| Precursor Amount | 50 µg[9][11] | 37-50 µg per GBq[11] |
Experimental Protocols
Protocol 1: Analytical HPLC for this compound Peptide Precursor
This protocol outlines a general method for analyzing the purity of the crude this compound peptide.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm and 280 nm.
-
Injection Volume: 20 µL of a 1 mg/mL solution of the crude peptide in Mobile Phase A.
Protocol 2: Radio-HPLC for Labeled this compound
This protocol is for the quality control of [68Ga]Ga-3BP-3940 or [177Lu]Lu-3BP-3940.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the labeled peptide from free radionuclide and impurities (e.g., 10-70% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: A UV detector in series with a radioactivity detector.
-
Analysis: The retention time of the main radioactive peak should correspond to the reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired product peak.
Visualizations
Caption: Workflow for this compound peptide synthesis, analysis, and purification.
Caption: Troubleshooting logic for the radiolabeling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for 3BP-3940
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of 3BP-3940. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
A1: For long-term stability, powdered this compound should be stored in a tightly sealed container, protected from moisture, at low temperatures. Specific recommendations are provided in the table below.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored frozen and protected from light. It is highly recommended to aliquot the solution into single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[1][2]
Q3: For how long can I store this compound under the recommended conditions?
A3: The viable storage period for this compound depends on whether it is in powdered form or in a solvent, as well as the storage temperature. The table below summarizes the recommended storage durations.
Q4: What are the primary factors that can lead to the degradation of this compound?
A4: Like many peptides, this compound is sensitive to several environmental factors.[3] The primary causes of degradation are exposure to moisture, light, and elevated temperatures.[3][4][5] Repeated freeze-thaw cycles can also compromise the stability of stock solutions.[1][2]
Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -80°C | 2 years | Sealed container, away from moisture. |
| -20°C | 1 year | Sealed container, away from moisture. | |
| In Solvent | -80°C | 6 months | Sealed container, away from moisture. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Sealed container, away from moisture. Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological effect or decreased potency in experiments. | Compound degradation due to improper storage or handling. | - Prepare a fresh stock solution from a new vial of powdered this compound. - Verify the storage conditions of your existing stock, ensuring it has been protected from light and repeated freeze-thaw cycles. - If the issue persists, consider performing a stability test on your compound. |
| Inconsistent experimental results between different aliquots. | - Inconsistent concentration between aliquots. - Degradation of some aliquots due to improper handling. | - Ensure thorough mixing of the stock solution before aliquoting. - When thawing an aliquot, allow it to come to room temperature slowly before opening to prevent condensation.[1] - Use each aliquot only once to avoid contamination and degradation from multiple freeze-thaw cycles. |
| Visible changes in the powdered compound (e.g., clumping, discoloration). | Moisture absorption. | - Discard the affected vial as the compound's integrity may be compromised. - When handling new vials, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of this compound. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards:
-
Prepare a stock solution of freshly dissolved this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Generate a standard curve by preparing a series of dilutions from the stock solution.
-
-
Sample Preparation:
-
Prepare a sample of the this compound stock solution that is suspected of degradation at the same concentration as the highest point of your standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable column (e.g., C18).
-
Establish a mobile phase gradient appropriate for peptide separation.
-
Inject the standards and the test sample.
-
Monitor the elution profile at a suitable UV wavelength.
-
-
Data Analysis:
-
Compare the peak area and retention time of the main peak in the test sample to the fresh standard.
-
A significant decrease in the main peak area or the appearance of new peaks can indicate degradation.
-
Visualized Workflow for this compound Storage and Handling
Caption: Workflow for proper storage and handling of this compound.
References
Technical Support Center: 3BP-3940 Handling and Disposal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of the FAP-targeting peptide, 3BP-3940, and its radiolabeled conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP), which is often overexpressed in the microenvironment of various solid tumors.[1] Its primary application is in the field of "theranostics," where it can be labeled with radionuclides for both diagnostic imaging and targeted radiotherapy of cancers.[1][2]
Q2: Which radionuclides are commonly used with this compound?
A2: this compound is typically labeled with Gallium-68 (⁶⁸Ga) for diagnostic purposes, such as PET imaging, and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[1][2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling non-radiolabeled (cold) this compound powder or solutions, standard laboratory PPE is required. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[3] When working with the lyophilized powder, which can be easily aerosolized, it is recommended to handle it within a fume hood or biosafety cabinet.[3] For radiolabeled this compound, additional radiation safety precautions, including appropriate shielding and dosimetry, are mandatory and should be dictated by your institution's Radiation Safety Officer.
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the peptide's stability.[3] Recommended storage conditions are summarized in the table below.[1]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture.[1] |
| -20°C | 1 year | Sealed, away from moisture.[1] | |
| In Solvent | -80°C | 6 months | Sealed, away from moisture.[1] |
| -20°C | 1 month | Sealed, away from moisture.[1] |
Q5: What is the stability of radiolabeled this compound?
A5: Both [⁶⁸Ga]Ga-3BP-3940 and [¹⁷⁷Lu]Lu-3BP-3940 have demonstrated high stability. When incubated in human serum and saline at 37°C, they show over 90% complex stability with no significant release of the radioactive metal over two half-lives of the respective isotopes.[1]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (RCY) during Radiolabeling
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: The ideal radiolabeling temperature for [⁶⁸Ga]Ga-3BP-3940 is 85°C. Temperatures above 90°C can lead to increased side product formation, while temperatures below 85°C may result in a significant drop in labeling yield.[4]
-
-
Possible Cause 2: Incorrect pH of the reaction buffer.
-
Solution: Ensure the pH of the reaction buffer is appropriate for the chelation chemistry. For instance, labeling with ⁶⁸Ga is often performed in a sodium acetate buffer at a pH of approximately 5.5.[1]
-
-
Possible Cause 3: Insufficient amount of peptide precursor.
-
Solution: Verify the concentration of the this compound stock solution. Decreasing the precursor amount can reduce the radiochemical yield. A typical protocol for ⁶⁸Ga labeling uses 50 μg of this compound.[1]
-
Issue 2: Peptide Degradation or Instability
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Multiple Freeze-Thaw Cycles.
-
Solution: For reconstituted peptides, it is best practice to aliquot the solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.[3]
-
-
Possible Cause 3: Oxidation.
Experimental Protocols
Radiolabeling of this compound with Gallium-68
This is a generalized protocol and should be adapted and validated for specific laboratory conditions.
-
Preparation: A stock solution of this compound is typically prepared at 1 mg/mL in high-purity water.[4]
-
Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Reaction: In a shielded hot cell, combine 50 μg of the this compound precursor with the ⁶⁸Ga eluate in a sodium acetate buffer (e.g., 0.7 M, pH 5.5).[1]
-
Heating: Heat the reaction mixture at 85°C for approximately 20 minutes.[1]
-
Purification: The final product can be purified using a solid-phase extraction (SPE) cartridge to remove any unreacted ⁶⁸Ga.
-
Quality Control: The radiochemical purity (RCP) should be determined using high-performance liquid chromatography (HPLC). The expected RCP should be ≥95%.[1]
The following table summarizes key parameters for successful radiolabeling of this compound with both ⁶⁸Ga and ¹⁷⁷Lu.[1]
| Parameter | [⁶⁸Ga]Ga-3BP-3940 | [¹⁷⁷Lu]Lu-3BP-3940 |
| Peptide Amount | 50 µg | 37-50 mg/GBq |
| Reaction Temperature | 85°C | 85°C |
| Reaction Time | 20 minutes | 30 minutes |
| Buffer | 0.7M Sodium Acetate, pH 5.5 | 0.1M Ascorbic acid with gentisic acid, pH 4.5 |
| Average RCY | 93.1 ± 5.7% | 91.5 ± 9.1% |
| Average RCP | 97.7 ± 0.9% | 96.8 ± 1.2% |
Visualizations
Disposal Guidelines
Proper disposal of this compound and its associated waste is critical to ensure laboratory safety and environmental compliance. Waste must be segregated based on its nature (non-radioactive vs. radioactive).[3]
Non-Radioactive Waste
-
Unused "cold" this compound: Unused or expired lyophilized peptide should be disposed of as hazardous chemical waste.[6]
-
Contaminated Materials: All materials that have come into contact with the non-radiolabeled peptide, such as vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[6]
-
Disposal: Disposal must follow your institution's Environmental Health and Safety (EH&S) guidelines for chemical waste.[3] Never dispose of peptides in the regular trash or down the drain.[3]
Radioactive Waste
The disposal of radioactive waste is strictly regulated and must be handled by trained personnel in accordance with institutional and national guidelines.[7]
-
Segregation: All waste contaminated with radiolabeled this compound must be segregated into designated, clearly labeled radioactive waste containers.
-
Decay-in-Storage (DIS):
-
For [⁶⁸Ga]Ga-3BP-3940: Due to the short half-life of Gallium-68 (approximately 68 minutes), waste can typically be stored on-site in a dedicated, shielded facility until the radioactivity has decayed to background levels (a common rule of thumb is 10 half-lives). After this period, and upon confirmation with a radiation survey meter, it can be disposed of as non-radioactive waste.[8]
-
For [¹⁷⁷Lu]Lu-3BP-3940: Lutetium-177 has a half-life of about 6.7 days.[9] While DIS is also used, a significant consideration is the potential presence of the long-lived isomer impurity, Lutetium-177m (¹⁷⁷ᵐLu), which has a half-life of 160.4 days.[8][9] This impurity may necessitate much longer storage times (3 to 5 years) before the waste can be cleared for disposal.[9] It is crucial to consult your institution's Radiation Safety Officer for specific protocols regarding ¹⁷⁷Lu waste.
-
-
Waste Management Vendor: For radionuclides with long half-lives or when institutional storage is not feasible, a licensed radioactive waste disposal vendor must be used.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. Logistical, technical, and radiation safety aspects of establishing a radiopharmaceutical therapy program: A case in Lutetium‐177 prostate‐specific membrane antigen (PSMA) therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rltinstitute.novartis.com [rltinstitute.novartis.com]
improving the signal-to-noise ratio in 3BP-3940 imaging
Welcome to the technical support center for 3BP-3940 imaging. This resource is designed to help researchers, scientists, and drug development professionals optimize their experimental protocols and troubleshoot common issues to achieve a high signal-to-noise ratio in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a highly potent and selective peptide inhibitor of Fibroblast Activation Protein (FAP).[1][2][3] FAP is a cell surface protein that is abundant on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many solid cancers, while its expression in normal adult tissues is limited.[2][4] This makes FAP an attractive target for cancer imaging and therapy. This compound can be labeled with radionuclides for PET/CT imaging or with fluorophores for fluorescence microscopy.[1]
Q2: How do I choose the right fluorophore to conjugate with this compound?
A2: The choice of fluorophore is critical for achieving a good signal-to-noise ratio. Key considerations include:
-
Photostability and Brightness: Select dyes known for their high quantum yield and resistance to photobleaching, such as the Alexa Fluor or DyLight series.[5][]
-
Spectral Properties: The excitation and emission spectra of the fluorophore must be compatible with the laser lines and filter sets of your microscope.[7] To minimize autofluorescence from the sample, consider using fluorophores in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647), as cellular autofluorescence is typically lower in this range.[8]
-
Size and Hydrophobicity: The properties of the fluorophore can influence the solubility and binding characteristics of the labeled peptide.[9] It is advisable to test different fluorophores to find the one that provides the best balance of signal intensity and low non-specific binding for your specific application.
Q3: What are the main sources of noise in fluorescence imaging?
A3: Noise in fluorescence imaging can be broadly categorized as:
-
High Background Fluorescence: This can be due to several factors, including:
-
Weak Signal: This can result from:
Troubleshooting Guides
Problem 1: Weak or No Signal
Q: I am not seeing a signal, or the signal is very weak. What should I do?
A: A weak or absent signal can be frustrating. Here are several potential causes and solutions:
| Potential Cause | Suggested Solution |
| Low FAP Expression | Ensure you are using a cell line or tissue type known to express FAP. Include a positive control in your experiment. |
| Suboptimal Probe Concentration | The concentration of the this compound probe is critical. If it's too low, the signal will be weak. Perform a concentration titration to determine the optimal concentration. Start with a range based on similar peptide probes (e.g., 100 nM to 1 µM). For a FAP-targeted fluorescent probe, a concentration of 500 nM has been shown to be effective in cell imaging experiments.[12] |
| Insufficient Incubation Time | The probe may not have had enough time to bind to the target. Increase the incubation time. A typical starting point is 1-2 hours at room temperature. |
| Photobleaching | Fluorophores can be destroyed by prolonged exposure to high-intensity light.[11] To minimize photobleaching, reduce the exposure time and excitation light intensity to the minimum required for a good signal. Use an anti-fade mounting medium.[7] |
| Incorrect Microscope Settings | Ensure the correct laser line and filter set are being used for your chosen fluorophore.[7] Increase the gain or exposure time on the camera, but be mindful of increasing background noise. |
| Degraded Probe | Ensure the fluorescently labeled this compound has been stored correctly, typically protected from light and at a low temperature. |
Problem 2: High Background
Q: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce it?
A: High background is a common problem that can be addressed by systematically evaluating each step of your protocol.
| Potential Cause | Suggested Solution |
| Autofluorescence | Biological samples naturally fluoresce.[8] To mitigate this, you can perform a pre-bleaching step by exposing the unstained sample to the excitation light before adding the probe.[8] Alternatively, using a far-red fluorophore can help as autofluorescence is often lower in that spectral range.[8] |
| Non-specific Binding of the Probe | High probe concentration can lead to non-specific binding.[10] Optimize the probe concentration through titration. Increase the stringency and duration of the washing steps after probe incubation. Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can also help.[8] |
| Insufficient Blocking | Although this compound is a peptide probe and not an antibody, a blocking step can still be beneficial to reduce non-specific binding to the sample. Incubate your sample with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes before adding the this compound probe.[8] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like paraformaldehyde can induce autofluorescence.[13] If this is suspected, you can try reducing the fixation time or using a non-aldehyde fixative like cold methanol.[8] |
| Contaminated Reagents or Consumables | Ensure all buffers and solutions are freshly prepared with high-purity reagents. Use clean glassware and plasticware to avoid fluorescent contaminants.[14] |
Experimental Protocols
Protocol: Staining of Cultured Cells with Fluorescently Labeled this compound
This protocol is a general guideline. Optimization of probe concentration, incubation times, and washing steps is highly recommended for each specific cell line and experimental setup.
Materials:
-
Fluorescently labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (optional, for intracellular targets): 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: 0.05% Tween-20 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates to an appropriate confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional): If FAP is expected to be intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
Probe Incubation:
-
Dilute the fluorescently labeled this compound in Blocking Buffer to the desired concentration (start with a titration from 100 nM to 1 µM; 500 nM is a good starting point based on similar FAP probes).[12]
-
Aspirate the blocking buffer and add the diluted probe solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells three times with Wash Buffer for 5 minutes each.
-
Wash once with PBS to remove any residual detergent.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate laser lines and filters for your chosen fluorophore and DAPI.
-
Use the lowest possible laser power and exposure time to minimize photobleaching.
-
Visualizations
Caption: A general experimental workflow for this compound imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. m.youtube.com [m.youtube.com]
- 12. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges with Background Fluorescence [visikol.com]
- 14. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
mitigating potential side effects of 3BP-3940 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fibroblast Activation Protein (FAP)-targeting peptide, 3BP-3940, in in vivo experiments. The information focuses on mitigating potential side effects associated with this class of therapeutic agents.
Disclaimer: this compound, when labeled with radionuclides such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu), has been well-tolerated in initial first-in-human studies, with no adverse or clinically detectable pharmacologic effects reported.[1][2] The potential side effects discussed here are based on the broader class of FAP-targeted agents and radioligand therapies (RLT) to equip researchers with proactive management strategies.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vivo experiments with this compound-based radiopharmaceuticals.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Biodistribution (High uptake in non-tumor tissues with inflammation or fibrosis) | FAP is expressed in activated fibroblasts during tissue remodeling processes like wound healing, inflammation, and fibrosis.[3][4][5] | - Review subject history for recent injuries, inflammatory conditions (e.g., arthritis), or fibrotic diseases. - Correlate imaging findings with anatomical imaging (CT/MRI) to characterize the tissue. - For preclinical models, ensure control groups are free of confounding inflammatory conditions. |
| Hematologic Abnormalities (Post-Therapy) | Radioligand therapies, particularly with therapeutic isotopes like ¹⁷⁷Lu, can cause dose-dependent bone marrow suppression.[6][7] | - Establish a baseline complete blood count (CBC) with differential before therapy. - Monitor CBC weekly or bi-weekly post-administration, especially for thrombocytopenia and anemia.[8] - Adjust therapeutic dose or treatment schedule if significant myelosuppression occurs. |
| Signs of Renal Distress | While this compound shows low kidney uptake, renal excretion is a common pathway for peptides. High radiation doses or pre-existing conditions could pose a risk.[2] | - Assess baseline renal function (serum creatinine, BUN). - Ensure adequate hydration of the subject before and after administration to promote rapid clearance.[9] - Monitor renal function post-therapy. |
| Subject Exhibiting Nausea or Lethargy | These are common, generally mild, side effects of systemic radioligand therapy.[6][10] | - For mild nausea, consider prophylactic antiemetics.[10] - Monitor for fatigue, which is a common but typically transient side effect.[10] - Ensure easy access to food and water to maintain hydration and caloric intake. |
| Dry Mouth (Xerostomia) | Off-target binding in salivary glands can occur with some targeted radiotherapies, although this is less pronounced with FAP inhibitors than with PSMA-targeted therapies.[6][9] | - Provide free access to water. - In clinical settings, cooling of the salivary glands with ice packs during infusion has been used to reduce uptake.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptide that potently and selectively inhibits Fibroblast Activation Protein (FAP).[11] FAP is a type II transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many solid cancers, with limited expression in healthy adult tissues.[12][13][14] By targeting FAP, this compound, when linked to a radionuclide, can be used for imaging (e.g., with ⁶⁸Ga) or delivering targeted radiation therapy (e.g., with ¹⁷⁷Lu) to the tumor stroma.[11]
Q2: What are the known side effects of this compound from clinical studies?
A2: In the first-in-human studies using ⁶⁸Ga-3BP-3940 for PET/CT imaging and ¹⁷⁷Lu-3BP-3940 for therapy, all patients tolerated the administration well, with no adverse effects reported.[1][2] No significant changes in vital signs or laboratory results were observed immediately following the procedures.[1]
Q3: What are the potential long-term side effects of FAP-targeted radioligand therapy?
A3: While initial data is promising, long-term toxicities for FAP-targeted RLT are still being evaluated. Based on other RLTs, potential long-term risks could include cumulative bone marrow suppression and, theoretically, renal toxicity, although the latter appears low with this compound.[2][7] Continuous monitoring in long-term studies is crucial.
Q4: How does the safety profile of FAP-targeted therapy compare to other radioligand therapies like those targeting PSMA?
A4: FAP-targeted therapies appear to have a very favorable safety profile, with minimal side effects noted in early studies.[4][15] Compared to PSMA-targeted RLT, which frequently causes dry mouth and has a higher incidence of hematologic toxicity, FAP-targeted agents have so far shown fewer and milder adverse events.[6][9][10]
Q5: Can FAP-targeted agents bind to non-cancerous tissues?
A5: Yes. FAP is also expressed by activated fibroblasts in non-malignant conditions involving tissue remodeling, such as arthritis, fibrosis (e.g., liver cirrhosis, pulmonary fibrosis), and wound healing.[16] This can lead to tracer uptake in these benign lesions, which is an important consideration for image interpretation and could represent a potential for off-target effects in therapy, though these have not been a significant clinical issue to date.[5]
Experimental Protocols
Protocol: Baseline and Follow-Up Monitoring for In Vivo Therapeutic Studies
This protocol outlines key monitoring steps for subjects undergoing therapeutic studies with agents like ¹⁷⁷Lu-3BP-3940.
-
Baseline Assessment (Pre-Treatment):
-
Hematology: Collect whole blood for a Complete Blood Count (CBC) with differential to establish baseline values for hemoglobin, hematocrit, platelets, and white blood cells.
-
Renal Function: Collect serum to measure creatinine and Blood Urea Nitrogen (BUN).
-
General Health: Record the subject's body weight and perform a general clinical assessment.
-
Imaging: Perform baseline imaging (e.g., with ⁶⁸Ga-3BP-3940 PET/CT) to document tumor burden and FAP expression.
-
-
Administration:
-
Administer the therapeutic agent (e.g., ¹⁷⁷Lu-3BP-3940) via the determined route (typically intravenous).
-
Ensure the subject is well-hydrated before, during, and after administration.
-
-
Post-Treatment Monitoring:
-
Short-Term (First 48 hours): Observe for any acute reactions, such as nausea or signs of distress.
-
Hematologic Monitoring: Perform CBC with differential at regular intervals (e.g., weekly for the first 4 weeks, then bi-weekly). Pay close attention to nadir counts for platelets and neutrophils.
-
Renal Function Monitoring: Assess serum creatinine and BUN periodically (e.g., at 4 and 8 weeks post-therapy).
-
General Health: Monitor body weight and clinical status at each follow-up.
-
-
Response Assessment:
-
Follow-up Imaging: Repeat FAP-targeted PET/CT at predefined intervals (e.g., 8-12 weeks post-therapy) to evaluate tumor response.
-
Tumor Markers: If applicable, monitor relevant serum tumor markers.
-
Visualizations
FAP-Mediated Signaling Pathways
Fibroblast Activation Protein (FAP) is known to influence several intracellular signaling pathways that promote tumor growth, migration, and invasion. Its enzymatic activity remodels the extracellular matrix (ECM), while it can also activate pathways such as PI3K/AKT and SHH/Gli1.[12][13][17]
Caption: Simplified diagram of FAP-mediated signaling pathways.
Experimental Workflow for In Vivo Monitoring
A structured workflow is critical for ensuring subject safety and collecting robust data during in vivo therapeutic studies with this compound.
Caption: Experimental workflow for monitoring subjects in therapeutic studies.
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. MDADI [ime2.peervoice.com]
- 7. guoncologynow.com [guoncologynow.com]
- 8. researchgate.net [researchgate.net]
- 9. FAQs radioligand therapy - Minute Medical [minute-medical.com]
- 10. Therapeutic response and side effects of repeated radioligand therapy with 177Lu-PSMA-DKFZ-617 of castrate-resistant metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 13. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to FAP-Targeting Radiopharmaceutical Precursors 3BP-3940 and FAP-2286
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted radionuclide therapy, two prominent contenders, 3BP-3940 and FAP-2286, have emerged as promising precursors for the development of fibroblast activation protein (FAP)--targeted cancer diagnostics and therapeutics. Both molecules, developed by 3B Pharmaceuticals, are cyclic peptides designed to selectively bind to FAP, a protein highly expressed in the tumor microenvironment of numerous cancers. This guide offers a detailed preclinical comparison of this compound and FAP-2286, providing researchers, scientists, and drug development professionals with a comprehensive overview of their reported characteristics, supported by available experimental data.
Fibroblast Activation Protein (FAP) is a compelling target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) and limited presence in healthy tissues.[1] Both this compound and FAP-2286 are designed to exploit this differential expression to deliver radioactive payloads for imaging and therapeutic purposes.
At a Glance: Key Preclinical Characteristics
While direct head-to-head preclinical studies detailing the binding affinity and in vitro efficacy of this compound are not extensively available in the public domain, the available data for FAP-2286 and related compounds provide a strong basis for understanding its performance. This compound is described as a structurally similar cyclic peptide to FAP-2286, specifically designed for prolonged tumor retention and low uptake in healthy tissues.[1][2]
Table 1: In Vitro Performance of FAP-2286
| Parameter | Species | Value | Experimental Context |
| Binding Affinity (KD) | Human FAP | 1.1 nM | Surface Plasmon Resonance |
| Mouse FAP | 4.7 nM | Surface Plasmon Resonance | |
| Inhibitory Concentration (IC50) | Human FAP | 3.2 nM | Enzymatic Inhibition Assay |
| Mouse FAP | 22.1 nM | Enzymatic Inhibition Assay |
Data sourced from preclinical evaluations of FAP-2286.
In-Depth Preclinical Data
FAP-2286: A Profile of Potency and Selectivity
Preclinical studies have extensively characterized FAP-2286, demonstrating its high affinity and selectivity for FAP.
Binding Affinity and In Vitro Efficacy: FAP-2286 exhibits potent binding to both human and mouse FAP, with equilibrium dissociation constants (KD) in the low nanomolar range. Its ability to inhibit FAP enzymatic activity is also well-documented, with IC50 values further confirming its potency.
In Vivo Efficacy: In xenograft models, Lutetium-177 labeled FAP-2286 (177Lu-FAP-2286) has shown significant anti-tumor activity.
Table 2: In Vivo Efficacy of 177Lu-FAP-2286 in a HEK-FAP Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 9 post-injection) |
| Vehicle Control | 952 mm³ |
| 177Lu-FAP-2286 (30 MBq) | 107 mm³ |
| 177Lu-FAPI-46 (30 MBq) | 245 mm³ |
These results highlight the superior tumor growth inhibition of 177Lu-FAP-2286 compared to another FAP inhibitor, 177Lu-FAPI-46. Furthermore, studies have shown that 177Lu-FAP-2286 leads to prolonged tumor retention compared to 177Lu-FAPI-46.
Biodistribution: Biodistribution studies in mice bearing FAP-positive tumors have demonstrated rapid and persistent uptake of radiolabeled FAP-2286 in tumors, with clearance primarily through the kidneys and minimal accumulation in other normal tissues.[1]
This compound: Engineered for Enhanced Retention
This compound is presented as a highly potent and selective peptide inhibitor of FAP, designed to offer prolonged tumor retention.[2][3] While specific preclinical binding and efficacy data are not as widely published as for FAP-2286, its structural similarity and the focus on improved retention suggest a potentially enhanced therapeutic window.
Radiolabeling and Stability: Detailed protocols for the automated radiolabeling of this compound with Gallium-68 (68Ga) and Lutetium-177 (177Lu) have been established, demonstrating high radiochemical purity and yield.[2] In vitro stability studies have shown that both [68Ga]Ga-3BP-3940 and [177Lu]Lu-3BP-3940 exhibit high stability in human serum and saline.[3]
Indirect Comparative Data: Studies on derivatives of this compound provide some insight into its potential advantages. A urea-modified derivative of FAP-2286, which this compound is, has been noted. A study on a related compound, NOTA-FAP-NUR, showed a seven-fold higher binding affinity compared to DOTA-FAP-2286. While not a direct comparison, this suggests that the structural modifications in the this compound lineage may lead to enhanced binding characteristics.
Experimental Methodologies
A summary of the key experimental protocols used in the preclinical evaluation of these compounds is provided below.
Table 3: Experimental Protocols
| Experiment | Methodology |
| Binding Affinity (Surface Plasmon Resonance) | Recombinant human or mouse FAP protein is immobilized on a sensor chip. The association and dissociation of the FAP-targeting peptide are measured in real-time to determine the equilibrium dissociation constant (KD). |
| Enzymatic Inhibition Assay | The ability of the FAP-targeting peptide to inhibit the enzymatic activity of recombinant FAP is measured using a fluorogenic substrate. The concentration of the peptide that inhibits 50% of the enzyme activity (IC50) is determined. |
| Cell-Based Binding Affinity | FAP-expressing cells are incubated with a fluorescently labeled competitor peptide and varying concentrations of the test peptide. The displacement of the fluorescent peptide is measured to determine the IC50 value. |
| In Vivo Tumor Growth Inhibition | Human tumor cells engineered to express FAP (e.g., HEK-FAP) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the radiolabeled therapeutic agent (e.g., 177Lu-FAP-2286). Tumor volume is measured over time to assess treatment efficacy. |
| Biodistribution Studies | Radiolabeled FAP-targeting peptide is administered to tumor-bearing mice. At various time points, tissues and organs are harvested, and the amount of radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g). |
| Radiolabeling and Stability | The peptide is labeled with a radionuclide (e.g., 68Ga or 177Lu) using an automated synthesis module. Radiochemical purity and yield are determined by radio-HPLC. Stability is assessed by incubating the radiolabeled peptide in human serum or saline at 37°C and analyzing for degradation over time. |
Visualizing the Path to Targeted Therapy
To illustrate the underlying principles of FAP-targeted radionuclide therapy and the experimental workflow, the following diagrams are provided.
Conclusion
Both this compound and FAP-2286 represent significant advancements in the field of FAP-targeted radiopharmaceuticals. FAP-2286 has a well-documented preclinical profile demonstrating high potency and efficacy. While direct comparative preclinical data for this compound is less available, its design for prolonged tumor retention and structural similarity to FAP-2286, coupled with promising data from related derivatives, positions it as a molecule of high interest. Further publication of direct comparative studies will be crucial for a definitive assessment of their relative preclinical merits. This guide provides a foundational understanding based on currently accessible data to aid researchers in their evaluation of these promising therapeutic and diagnostic candidates.
References
Validating the In Vitro Targeting Specificity of 3BP-3940: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro targeting specificity of 3BP-3940, a promising peptide-based inhibitor of Fibroblast Activation Protein (FAP), against other notable FAP inhibitors. The information presented herein is supported by available experimental data to aid researchers in their evaluation of FAP-targeting compounds for therapeutic and diagnostic applications.
Executive Summary
This compound is a highly potent and selective peptide inhibitor targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Due to its crucial role in tumor progression, FAP has emerged as a key target for cancer therapy and diagnostics. This guide focuses on the in vitro validation of this compound's specificity, comparing its performance with other well-characterized FAP inhibitors. While direct quantitative binding affinity data (IC50 or Ki) for this compound is not publicly available, existing literature consistently describes it as a "highly potent" inhibitor with "high affinity for FAP-positive cells in vitro," suggesting strong and specific binding to its target.[1][3]
Comparison of In Vitro Potency and Selectivity of FAP Inhibitors
The following table summarizes the in vitro binding affinities of several FAP inhibitors. It is important to note that while a specific IC50 or Ki value for this compound is not available in the reviewed literature, it is consistently referred to as a highly potent inhibitor.
| Compound | Class | Target | Binding Affinity (IC50/Kd) | Selectivity |
| This compound | Peptide-based inhibitor | FAP | Described as "highly potent" and having "high affinity" | Information not publicly available |
| FAP-2286 | Peptide-based inhibitor | FAP | IC50 = 2.7 nM | Highly selective over DPP4 and PREP |
| OncoFAP | Small molecule | FAP | Kd = 0.68 nM (human FAP) | Information not publicly available |
| FAPI-04 | Small molecule | FAP | Kd = 1.02 nM | Information not publicly available |
| ARI-3099 | Small molecule | FAP | IC50 = 36 ± 4.8 nM | Information not publicly available |
| (pyridine-4-carbonyl)-Gly-boroPro | Small molecule | FAP | IC50 = 0.47 nM | Information not publicly available |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FAP Signaling in the Tumor Microenvironment.
Caption: In Vitro FAP Inhibitor Specificity Workflow.
Caption: Specificity Validation Logic.
Experimental Protocols
Validating the in vitro specificity of a FAP inhibitor like this compound involves a series of well-defined experimental protocols. The primary objectives are to determine its potency (binding affinity) for FAP and its selectivity against other related enzymes.
FAP Binding Affinity (IC50/Kd) Determination
a. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a FAP-binding molecule upon binding to FAP. A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger FAP protein, its tumbling is slowed, leading to an increase in polarization. A test compound's ability to displace the tracer is measured as a decrease in polarization.
-
Methodology:
-
A fluorescently labeled FAP ligand (e.g., a derivative of OncoFAP or another known FAP binder) is incubated with recombinant human FAP in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the concentration and Kd of the fluorescent tracer are known.
-
b. Enzymatic Activity Assay
-
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of FAP. FAP is a serine protease, and its activity can be monitored using a fluorogenic substrate. When the substrate is cleaved by FAP, a fluorescent signal is produced.
-
Methodology:
-
Recombinant human FAP is incubated with a fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin) in an assay buffer.
-
Serial dilutions of the FAP inhibitor are added to the reaction.
-
The reaction is incubated at 37°C, and the increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of FAP activity inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Profiling
-
Principle: To assess the specificity of a FAP inhibitor, its activity is tested against a panel of closely related proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP), which share some substrate specificity with FAP.
-
Methodology:
-
Enzymatic activity assays, similar to the one described for FAP, are performed for each of the selected off-target proteases using their respective preferred fluorogenic substrates.
-
The test compound (e.g., this compound) is assayed at a range of concentrations against each protease.
-
The IC50 values for the inhibition of each off-target protease are determined.
-
The selectivity of the inhibitor is expressed as the ratio of the IC50 for the off-target protease to the IC50 for FAP. A higher ratio indicates greater selectivity for FAP.
-
Conclusion
This compound is consistently reported as a highly potent FAP-targeting peptide. While a specific public IC50 or Ki value is not available, its qualitative descriptions and the high-affinity binding observed for its derivatives in preclinical studies underscore its strong interaction with FAP. For a comprehensive evaluation, direct comparative studies measuring the in vitro binding affinity and selectivity of this compound against other FAP inhibitors under identical experimental conditions would be highly valuable. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, which are crucial for the continued development of FAP-targeted diagnostics and therapeutics.
References
A Comparative Guide to the Biodistribution of Fibroblast Activation Protein (FAP) Inhibitors
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a transmembrane serine protease, has emerged as a compelling "pan-cancer" target due to its high expression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors and its limited presence in healthy adult tissues.[1][2] This differential expression has spurred the development of various FAP inhibitors (FAPIs), particularly radiolabeled versions for diagnostic imaging (Positron Emission Tomography - PET) and targeted radionuclide therapy. Understanding the comparative biodistribution of these FAPIs is crucial for selecting the most promising candidates for clinical translation, as it dictates tumor targeting efficacy and potential off-target toxicity.
This guide provides an objective comparison of the biodistribution profiles of several prominent FAP inhibitors, supported by experimental data from preclinical and clinical studies.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data of different FAP inhibitors, primarily focusing on preclinical data which often provides more detailed organ-specific uptake values. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Preclinical Biodistribution of FAP Inhibitors in Tumor-Bearing Mice
| FAP Inhibitor | Tumor Model | Tumor Uptake (%ID/g) at 1h p.i. | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Muscle (%ID/g) | Bone (%ID/g) | Reference |
| [68Ga]Ga-FAPI-04 | HT1080hFAP xenografts | 2.0 | - | - | - | - | - | [3] |
| [18F]FGlc-FAPI | HT1080hFAP xenografts | 4.5 | - | - | - | - | - | [3] |
| [68Ga]Ga-FAPI-46 | HEK-FAP xenograft | 10.1 | - | - | - | - | - | [4][5] |
| [68Ga]Ga-FAP-2286 | HEK-FAP xenograft | 10.6 | - | - | - | - | - | [4][5] |
| [61Cu]Cu-Kalios-02 | FAP-positive tumors | Stable between 1 and 4h | Washout from normal tissues at 4h | Washout from normal tissues at 4h | Washout from normal tissues at 4h | Washout from normal tissues at 4h | Washout from normal tissues at 4h | [6] |
| [68Ga]Ga-AV02070 | HEK293T:hFAP xenografts | 7.93 ± 1.88 | - | - | - | - | - | [7] |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenograft | 15.8 (at 24h) | - | - | - | - | - | [4] |
| [177Lu]Lu-FAPI-46 | HEK-FAP xenograft | 3.8 (at 24h) | - | - | - | - | - | [4] |
p.i. = post-injection
Clinical Biodistribution of FAP Inhibitors in Cancer Patients (SUVmax)
| FAP Inhibitor | Cancer Type(s) | Primary Tumor (SUVmax) | Liver (SUVmax) | Brain (SUVmax) | Oral Mucosa (SUVmax) | Myocardium (SUVmax) | Blood Pool (SUVmax) | Pancreas (SUVmax) | Colon (SUVmax) | Reference |
| 68Ga-FAPI | Various Cancers | Comparable to 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | Significantly Lower than 18F-FDG | [8][9][10] |
| 18F-FDG | Various Cancers | Comparable to 68Ga-FAPI | 2.77 | 11.01 | 4.88 | - | - | - | - | [8][9][10][11] |
| 68Ga-FAP-2286 | Various Cancers | Higher than 18F-FDG in several cancers | - | - | - | - | - | - | - | [12] |
| [18F]FAPI-42 | Various Cancers | High (avg. 15.8 at 18 min) | Higher than [68Ga]Ga-FAPI-04 in liver lesions | - | - | - | - | - | - | [13] |
| [68Ga]Ga-FAPI-04 | Various Cancers | - | - | - | - | - | - | - | - | [13] |
Key Observations from Biodistribution Data
-
High Tumor Uptake: Most FAP inhibitors demonstrate rapid and high uptake in tumors.[11][14]
-
Favorable Tumor-to-Background Ratios: A significant advantage of FAPIs over the current standard, 18F-FDG, is the lower uptake in normal tissues like the brain, liver, and oral mucosa, leading to superior tumor-to-background ratios.[8][9][10][11] This is particularly beneficial for imaging tumors in these locations.[8][9]
-
Differences Among FAPIs: Newer generation FAPIs and those with different chemical structures (e.g., peptide-based vs. small molecules) exhibit distinct biodistribution and retention properties.[4][5] For instance, [177Lu]Lu-FAP-2286 showed significantly longer tumor retention compared to [177Lu]Lu-FAPI-46 in a preclinical model, which has important implications for therapeutic efficacy.[4][5]
-
Influence of Radiolabel: The choice of radioisotope can influence biodistribution. For example, [18F]FGlc-FAPI showed more hepatobiliary excretion compared to the predominantly renal excretion of [68Ga]Ga-FAPI-04.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biodistribution studies. Below is a generalized protocol based on common practices reported in the literature.
General Protocol for Preclinical Comparative Biodistribution of FAP Inhibitors
-
Cell Culture and Animal Models:
-
Human cancer cell lines engineered to express high levels of FAP (e.g., HT1080-hFAP, HEK293-hFAP) or cell lines with endogenous FAP expression are cultured under standard conditions.[3][15]
-
Immunocompromised mice (e.g., BALB/c nude or NSG) are subcutaneously or orthotopically inoculated with the cancer cells to establish tumor xenografts.[15] Tumors are allowed to grow to a specified size (e.g., ~1 cm³).[15]
-
-
Radiolabeling of FAP Inhibitors:
-
The FAP inhibitor precursor is radiolabeled with a positron-emitting radionuclide (e.g., 68Ga, 18F) or a therapeutic radionuclide (e.g., 177Lu) using established protocols. This typically involves chelation chemistry for metallic radionuclides.
-
Radiochemical purity of the final product is assessed using techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).
-
-
Biodistribution Study:
-
Tumor-bearing mice are randomized into groups.
-
A defined amount of the radiolabeled FAP inhibitor (e.g., 1-10 MBq) is injected intravenously via the tail vein.[4][15]
-
At specific time points post-injection (e.g., 1, 4, 24, 72 hours), mice are euthanized.[4][6]
-
Blood, major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone), and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.[1]
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue sample, after correcting for radioactive decay.
-
-
PET/CT Imaging (Optional but common):
-
In parallel with the ex vivo biodistribution study, a cohort of mice may undergo PET/CT imaging at similar time points post-injection to visualize the in vivo distribution of the radiotracer.
-
Images are reconstructed and analyzed to determine tracer uptake in tumors and organs, often quantified as the maximum standardized uptake value (SUVmax).
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a comparative biodistribution study of FAP inhibitors.
Conclusion
The development of FAP inhibitors for cancer imaging and therapy is a rapidly advancing field. Comparative biodistribution studies are essential for identifying lead candidates with optimal tumor targeting and minimal off-target accumulation. While many FAPIs show promise with high tumor uptake and favorable tumor-to-background ratios compared to 18F-FDG, subtle differences in their chemical structure and the choice of radionuclide can significantly impact their in vivo behavior.[8][9][16] Future research will likely focus on developing next-generation FAPIs with even better tumor retention and clearance from non-target tissues to maximize therapeutic efficacy and minimize toxicity.[1]
References
- 1. Pre-clinical development of next-generation FAP-targeting radioligands with improved tumor retention | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG PET/CT in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FAPI-PET/CT: biodistribution and preliminary dosimetry estimate of two DOTA-containing FAP-targeting agents in patients with various cancers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. 68Ga-FAP-2286 PET of Solid Tumors: Biodistribution, Dosimetry, and Comparison with 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [<sup>18</sup>F]FAPI-42 PET imaging in cancer patients: optimal acquisition time, biodistribution, and comparison with [<sup>68</sup>Ga]Ga-FAPI-04 - ProQuest [proquest.com]
- 14. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 15. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 3BP-3940 and Standard Chemotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 3BP-3940, a targeted radiopharmaceutical therapy, and standard-of-care chemotherapy in the treatment of advanced solid tumors. The information is compiled from publicly available clinical trial data and research publications. It is intended for an audience with expertise in oncology and drug development and should not be considered medical advice.
Introduction to this compound and its Mechanism of Action
This compound is a peptide-based radiopharmaceutical designed to target Fibroblast Activation Protein (FAP), a transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in a majority of epithelial cancers, including pancreatic, breast, and lung cancers, as well as sarcomas.[1] CAFs play a crucial role in tumor growth, invasion, and metastasis.[2][3][4][5]
The theranostic agent this compound can be labeled with both imaging isotopes, such as Gallium-68 (⁶⁸Ga), for PET/CT imaging to identify FAP-positive tumors, and therapeutic isotopes, like Lutetium-177 (¹⁷⁷Lu), to deliver targeted radiation to the tumor site.[6][7][8][9] This targeted approach aims to maximize anti-tumor effects while minimizing damage to healthy tissues.[7][8][9] Preclinical and early clinical data suggest that this compound exhibits prolonged tumor retention, a critical factor for therapeutic efficacy.[7][8][9]
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
- 1. 3BP Assets | 3B Pharmaceuticals GmbH [3b-pharma.com]
- 2. Revisiting the role of cancer-associated fibroblasts in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cancer-associated fibroblasts: The chief architect in the tumor microenvironment [frontiersin.org]
- 5. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Prolonged Tumor Retention of 3BP-3940: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3BP-3940, a next-generation Fibroblast Activation Protein (FAP) targeted peptide, with other FAP-targeting radiopharmaceuticals. A key challenge in the field has been the rapid clearance of FAP inhibitors from tumor tissue, limiting their therapeutic efficacy. This compound has been specifically engineered to overcome this limitation by demonstrating prolonged tumor retention. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate an objective assessment of this compound's performance.
Superior Tumor Retention and Favorable Biodistribution of this compound
This compound is a potent and highly selective peptide inhibitor of FAP, a transmembrane serine protease abundantly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors.[1][2] This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. While first-generation FAP inhibitors (FAPIs) have shown promise in diagnostic imaging, their therapeutic utility has been hampered by short tumor retention times.[2][3][4] this compound, a cyclic peptide, was designed to exhibit improved in vivo stability and prolonged tumor retention compared to earlier FAP-targeting compounds.[2]
Preclinical and initial clinical data suggest that this compound, and the closely related peptide FAP-2286, demonstrate significantly longer tumor retention compared to the widely studied small molecule inhibitor, FAPI-46.[5][6][7] This extended retention is crucial for therapeutic applications, particularly when using radionuclides with longer half-lives like Lutetium-177, as it allows for a higher cumulative radiation dose to be delivered to the tumor.
Quantitative Comparison of Tumor Retention and Biodistribution
The following tables summarize the quantitative data from preclinical studies, highlighting the superior tumor retention of peptide-based FAP inhibitors like FAP-2286 (a close analog of this compound) compared to the small molecule FAPI-46.
| Compound | Time Point | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) |
| ¹⁷⁷Lu-FAP-2286 | 1 h | 10.6 | 0.8 | 0.3 |
| 24 h | 21.4 | 0.1 | 0.1 | |
| 96 h | 13.1 | <0.1 | <0.1 | |
| ¹⁷⁷Lu-FAPI-46 | 1 h | 10.1 | 0.5 | 0.4 |
| 24 h | 3.4 | <0.1 | <0.1 | |
| 96 h | Not Reported | Not Reported | Not Reported |
Table 1: Comparative preclinical biodistribution of ¹⁷⁷Lu-labeled FAP-2286 and FAPI-46 in tumor-bearing mice. Data expressed as percentage of injected dose per gram of tissue (%ID/g). Note the significantly higher tumor retention of ¹⁷⁷Lu-FAP-2286 at 24 and 96 hours post-injection.[8]
| Compound | Radiochemical Purity (RCP) | Radiochemical Yield (RCY) |
| ⁶⁸Ga-3BP-3940 | 97.7 ± 0.9% | 93.1 ± 5.7% |
| ¹⁷⁷Lu-3BP-3940 | 96.8 ± 1.2% | 91.5 ± 9.1% |
Table 2: Radiochemical characteristics of ⁶⁸Ga and ¹⁷⁷Lu-labeled this compound, demonstrating high purity and yield suitable for clinical applications.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the biodistribution of radiolabeled peptides in a preclinical setting.
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously xenografted human tumors known to express FAP (e.g., HT-1080-FAP).
-
Tumor induction is typically achieved by injecting 1-5 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating the study.
2. Radiolabeled Agent Preparation:
-
Prepare the radiolabeled peptide (e.g., ¹⁷⁷Lu-3BP-3940) according to the specified radiolabeling protocol (see below).
-
Determine the radiochemical purity of the final product using methods like radio-HPLC or ITLC. A purity of >95% is generally required.
3. Administration of Radiolabeled Agent:
-
Administer a known amount of the radiolabeled peptide (typically 0.1-1 MBq for biodistribution studies) to each mouse via intravenous tail vein injection.
-
The injected volume should be consistent across all animals (e.g., 100 µL).
4. Tissue Harvesting and Measurement:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood via cardiac puncture and dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
5. Data Analysis:
-
Calculate the mean and standard deviation of the %ID/g for each tissue at each time point.
-
Plot the data to visualize the uptake and clearance of the radiolabeled peptide from different tissues over time.
Radiolabeling of Peptides with Gallium-68 (⁶⁸Ga) for PET Imaging
This protocol describes a typical method for labeling DOTA-conjugated peptides like this compound with ⁶⁸Ga.
1. Reagents and Equipment:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide (e.g., this compound)
-
Sodium acetate buffer (0.5 M, pH 4.5-5.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.22 µm filter
-
Heating block or automated synthesis module
-
Radio-TLC or radio-HPLC for quality control
2. Labeling Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Trap the ⁶⁸Ga³⁺ on a C18 Sep-Pak cartridge.
-
Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume of an ethanol/water mixture.
-
In a sterile reaction vial, combine the eluted ⁶⁸Ga³⁺ with the DOTA-conjugated peptide dissolved in sodium acetate buffer.
-
Heat the reaction mixture at 85-95°C for 5-15 minutes. For this compound, an optimal temperature of 85°C has been reported.[9]
-
After incubation, cool the reaction vial to room temperature.
3. Purification and Quality Control:
-
Purify the labeled peptide using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-peptide with ethanol and dilute with sterile saline for injection.
-
Perform quality control to determine the radiochemical purity using radio-TLC or radio-HPLC. The final product should have a radiochemical purity of >95%.
-
The final product should be passed through a 0.22 µm sterile filter before administration.
Radiolabeling of Peptides with Lutetium-177 (¹⁷⁷Lu) for Radionuclide Therapy
This protocol provides a general procedure for labeling DOTA-conjugated peptides with the therapeutic radionuclide ¹⁷⁷Lu.
1. Reagents and Equipment:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated peptide (e.g., this compound)
-
Sodium ascorbate/acetate buffer (pH 4.5-5.0)
-
Gentisic acid (as a radioprotectant)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile 0.22 µm filter
-
Heating block or automated synthesis module
-
Radio-HPLC for quality control
2. Labeling Procedure:
-
In a sterile, lead-shielded vial, combine the ¹⁷⁷LuCl₃ solution with the DOTA-conjugated peptide in the sodium ascorbate/acetate buffer.
-
Add gentisic acid to the reaction mixture to minimize radiolysis.
-
Heat the reaction mixture at 90-100°C for 20-30 minutes. For this compound, radiolabeling is performed at 85°C for 30 minutes.[10]
-
Allow the vial to cool to room temperature.
3. Purification and Quality Control:
-
Purify the ¹⁷⁷Lu-labeled peptide using a C18 Sep-Pak cartridge to remove free ¹⁷⁷Lu.
-
Elute the final product with a small volume of ethanol and dilute with sterile saline.
-
Determine the radiochemical purity using radio-HPLC, which should be >95%.
-
The final product must be sterile-filtered using a 0.22 µm filter prior to use.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the FAP signaling pathway targeted by this compound and the experimental workflow for assessing its tumor retention.
FAP Signaling Pathway in Cancer-Associated Fibroblasts.
Workflow for Assessing Tumor Retention of Radiolabeled this compound.
Conclusion
The available data strongly suggest that this compound and related peptide-based FAP inhibitors represent a significant advancement in the development of radiopharmaceuticals for cancer therapy. Their prolonged tumor retention addresses a critical limitation of earlier small molecule FAPIs, potentially leading to improved therapeutic outcomes. The high radiochemical purity and yield of radiolabeled this compound further support its clinical translation. The experimental protocols and workflows provided herein offer a standardized framework for the continued evaluation and comparison of this promising new agent. Further head-to-head clinical studies will be crucial to definitively establish the superiority of this compound in a therapeutic setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to 3BP-3940 for Fibroblast Activation Protein (FAP) Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3BP-3940, a next-generation peptide-based radiopharmaceutical, with other established alternatives for the detection and characterization of Fibroblast Activation Protein (FAP) expression. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs), is a pivotal biomarker in the tumor microenvironment, making it an attractive target for both diagnostic imaging and targeted therapy across a wide range of cancers.[1][2]
Introduction to FAP-Targeted Biomarkers
The targeting of FAP represents a significant advance in oncology, offering a "pan-cancer" biomarker that is present in the stroma of over 90% of epithelial tumors while having very limited expression in healthy adult tissues.[3][4] Early FAP-targeting agents, primarily small-molecule quinoline-based FAP inhibitors (FAPIs) like FAPI-04 and FAPI-46, demonstrated high diagnostic potential. However, their utility for therapeutic applications has been limited by rapid clearance and short retention times within the tumor.[4][5]
To address this, a new class of peptide-based binders has emerged. These agents, including FAP-2286 and its derivative this compound, are designed for improved pharmacokinetics, notably prolonged tumor retention, which is critical for therapeutic efficacy.[2][4] this compound is a highly potent, cyclic peptide-based ligand that can be chelated with radionuclides like Gallium-68 for PET imaging or Lutetium-177 for radioligand therapy.[5][6]
Comparative Performance Analysis
The validation of a biomarker hinges on its affinity, specificity, and in-vivo performance. This section compares this compound against its direct peptide-based predecessor, FAP-2286, and the widely used small-molecule inhibitor, FAPI-46.
| Parameter | This compound | FAP-2286 | FAPI-46 (Small Molecule) |
| Structure Type | Cyclic Peptide | Cyclic Peptide | Quinoline-based Small Molecule |
| FAP Binding Affinity (IC₅₀) | Low Nanomolar (Potent)[5][7] | 1.3 - 3.2 nM (human FAP)[2] | 1.2 nM (human FAP)[8] |
| Tumor Retention | Prolonged [4][5] | Prolonged [2][8] | Short [2][8] |
| - In Vivo Example (%ID/g at 72h) | High (Qualitative data)[5] | ~16.4% (¹⁷⁷Lu-labeled)[2] | ~1.6% (¹⁷⁷Lu-labeled)[2] |
| Tumor Uptake (SUVmax) | High[5] | Comparable to FAPI-46[9] | High[9] |
| Primary Application | Theranostics (Imaging & Therapy)[5] | Theranostics (Imaging & Therapy)[2] | Primarily Diagnostics[4][5] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro; a lower value denotes higher binding affinity. %ID/g (Percentage of injected dose per gram) is a common metric in biodistribution studies representing the concentration of a radiotracer in a tissue.
Key Experimental Workflows & Pathways
Understanding the validation process and the biological context is crucial for evaluating FAP biomarkers.
The diagram above outlines the typical phased approach for validating a new FAP-targeted agent like this compound, moving from initial laboratory tests to clinical trials.
References
- 1. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of [13xLa]La-FAP-2286 as a novel theranostic agent for tumors expressing fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Comparative Analysis of 3BP-3940 Radiolabeled with Different Isotopes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the fibroblast activation protein (FAP) targeting peptide, 3BP-3940, when radiolabeled with various isotopes for diagnostic and therapeutic applications. This analysis is based on available experimental data, focusing on key performance indicators to aid in the selection of the most suitable radiolabeled conjugate for specific research needs.
The peptide this compound, a potent and selective inhibitor of FAP, has emerged as a promising agent for the theranostic management of various solid tumors by targeting cancer-associated fibroblasts (CAFs).[1][2] Its DOTA cage allows for chelation with a range of radionuclides, enabling its use in both imaging and targeted radiotherapy.[3][4] This guide focuses on the comparative aspects of this compound radiolabeled with Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac).
Quantitative Performance Data
The selection of an appropriate isotope is critical and depends on the intended application—diagnostic imaging or radionuclide therapy. The following table summarizes the key quantitative parameters for this compound labeled with different isotopes based on published data.
| Parameter | ⁶⁸Ga-3BP-3940 | ¹⁷⁷Lu-3BP-3940 | ⁹⁰Y-3BP-3940 | ²²⁵Ac-3BP-3940 |
| Primary Application | PET Imaging (Diagnosis) | SPECT Imaging & Therapy | Therapy | Therapy (Targeted Alpha Therapy) |
| Radiochemical Yield (RCY) | ≥90% (decay-corrected)[1] | 91.5 ± 9.1%[2][5] | Sufficient yields reported[3][4] | Sufficient yields reported[3][4] |
| Radiochemical Purity (RCP) | ≥97%[1] | 96.8 ± 1.2%[2][5] | >95%[3][4] | >95%[3][4] |
| In Vitro Stability | >90% in human serum and saline over two half-lives[1][2] | >90% in human serum and saline over two half-lives[1][2] | High stability reported[3][4] | >90% over 10 days[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible radiolabeling of this compound. Below are the summarized experimental protocols for the most commonly used isotopes.
Radiolabeling of this compound with Gallium-68
The automated radiolabeling of [⁶⁸Ga]Ga-3BP-3940 is typically performed using a cassette-based module.[2][6]
-
Precursor Amount: 50 μg of this compound.[1]
-
Buffer: 0.7 M sodium acetate buffer (pH 5.5).[1]
-
Reaction Temperature: 85°C.[1][2] Temperatures above 90°C may lead to increased side product formation, while temperatures below 85°C can result in a significant drop in labeling yield.[2]
-
Reaction Time: 20 minutes.[1]
-
Purification: A strong cation exchange (SCX) cartridge for ⁶⁸Ga pre-concentration and a solid-phase extraction (SPE) step for final purification are often included.[7]
-
Quality Control: Radiochemical purity is assessed using radio-HPLC and radio-TLC.[2][5][6]
Radiolabeling of this compound with Lutetium-177
Similar to the ⁶⁸Ga labeling, an automated process is employed for the synthesis of [¹⁷⁷Lu]Lu-3BP-3940.[2]
-
Precursor Amount: 37-50 μg of this compound per GBq of ¹⁷⁷Lu.[1][2]
-
Buffer: 0.1 M ascorbic acid solution containing gentisic acid (pH 4.5).[1][2]
-
Quality Control: Quality control parameters include visual inspection, pH measurement, half-life determination, gamma spectrometry, and assessment of radiochemical purity via dual TLC and HPLC.[2]
Radiolabeling of this compound with Yttrium-90 and Actinium-225
While specific, detailed protocols for the radiolabeling of this compound with ⁹⁰Y and ²²⁵Ac are less extensively documented in the provided search results, it has been demonstrated that the labeling proceeds with sufficient yields and high radiochemical purities (>95%).[3][4] The stability of the ⁹⁰Y and ²²⁵Ac complexes is reported to be high, with no significant metal release over at least one half-life for the ⁹⁰Y-complex and over 10 days for the ²²⁵Ac-complex.[3]
In Vivo Performance and Biodistribution
Clinical studies have provided insights into the in vivo behavior of radiolabeled this compound.
-
⁶⁸Ga-3BP-3940: PET/CT imaging in patients with solid tumors has shown that [⁶⁸Ga]Ga-3BP-3940 is a feasible tracer with a high tumor-to-background ratio and notably low uptake in the kidneys.[8] The initial biodistribution of the therapeutic radiopharmaceutical [¹⁷⁷Lu]Lu-3BP-3940 was found to be identical to the pretherapeutic [⁶⁸Ga]Ga-3BP-3940 scan.[2]
-
¹⁷⁷Lu-3BP-3940: Post-therapy scans have demonstrated significant uptake and retention of [¹⁷⁷Lu]Lu-3BP-3940 in tumor lesions, even at delayed imaging times (e.g., 15.3 hours post-injection).[2] Dosimetry calculations in a pancreatic cancer patient who received 9.73 GBq of ¹⁷⁷Lu-3BP-3940 showed absorbed radiation doses of 265 mGy to the kidneys and 2200 mGy to the primary pancreatic adenocarcinoma, highlighting a favorable biodistribution with low renal accumulation.[9]
-
⁹⁰Y-3BP-3940 and ²²⁵Ac-3BP-3940: These have been used in FAP-targeted radiopharmaceutical therapy (FRT), alone or in combination (TANDEM treatment), in end-stage cancer patients.[9][10] The treatments were reported to be well-tolerated without serious adverse effects and demonstrated significant tumor uptake and long retention.[9]
Visualizing the Process and Pathways
To better understand the experimental workflows and the underlying biological rationale, the following diagrams are provided.
Caption: Experimental workflow for radiolabeling and quality control of this compound.
Caption: Targeted action of radiolabeled this compound on cancer-associated fibroblasts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of this compound with 68Ga, 90Y, 177Lu and 225Ac for imaging and Peptide Targeted Radiotherapy (PTRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study of a novel radiolabeled fibroblast activating protein (FAP)-targeted peptide 68Ga-FAP-3BP-3940 for PET/CT imaging in patients with solid tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. FAP-Targeted Radiopharmaceutical Therapy using 177Lu-, 90Y- and 225Ac-labeled this compound in a Cohort of 88 Patients with 21 Different Advanced Malignancies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. FAP-Targeted Radiopeptide Therapy using 177Lu-, 225Ac- and 90Y-labeled this compound in Diverse Advanced Solid Tumors: First-in-Humans Results | Journal of Nuclear Medicine [jnm.snmjournals.org]
Cross-Validation of 3BP-3940 Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3BP-3940, a promising peptide-based radiopharmaceutical for imaging and therapy targeting Fibroblast Activation Protein (FAP), with a focus on its histological validation. While direct quantitative correlation studies for this compound are emerging, this document leverages data from closely related FAP-targeting agents to illustrate the validation process and expected outcomes.
Introduction to this compound
This compound is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1] This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound can be labeled with Gallium-68 ([68Ga]Ga-3BP-3940) for Positron Emission Tomography (PET) imaging or Lutetium-177 for therapeutic applications.[1] Preclinical and early clinical data suggest that this compound exhibits prolonged tumor retention and favorable biodistribution with low uptake in healthy tissues, potentially offering advantages over other FAP inhibitors.[2][3]
The Importance of Histological Cross-Validation
The validation of PET imaging findings with histology is crucial to confirm that the radiotracer uptake accurately reflects the presence and density of the target molecule in the tissue. This process typically involves comparing the standardized uptake value (SUV), a quantitative measure of radiotracer concentration from PET scans, with immunohistochemistry (IHC) scores from biopsied or resected tumor tissue. A strong correlation between these two metrics provides confidence in the imaging agent's specificity and its utility as a biomarker.
Quantitative Data Summary
While a dedicated study quantitatively correlating [68Ga]Ga-3BP-3940 PET imaging with FAP histology is not yet published, data from studies with the structurally similar FAP inhibitor, [68Ga]Ga-FAPI-46, provide a strong surrogate for expected performance.
Table 1: Correlation of [68Ga]Ga-FAPI-46 PET SUV with FAP Immunohistochemistry (IHC) Score
| Cancer Type | Number of Patients | Correlation Coefficient (r) | p-value | Reference |
| Various Solid Cancers | 15 | 0.781 (SUVmax vs. IHC score) | < 0.001 | [4][5] |
| Various Solid Cancers | 15 | 0.783 (SUVmean vs. IHC score) | < 0.001 | [4][5] |
| Renal Tumors | 6 | 0.93 (SUVmax vs. IHC score) | 0.007 | [6] |
Table 2: FAP IHC Scores and Corresponding Mean [68Ga]Ga-FAPI-46 SUVmax
| FAP IHC Score | Mean SUVmax (95% CI) |
| 0 | 1.2 (0.8–1.6) |
| 1 | 1.9 (0.4–3.3) |
| 2 | 3.9 (2.8–4.9) |
| 3 | 7.4 (4.5–10.3) |
| (Data adapted from a study on various solid cancers)[4] |
Experimental Protocols
[68Ga]Ga-3BP-3940 PET/CT Imaging Protocol
A standardized protocol for FAP PET imaging is crucial for reproducible and comparable results.
-
Patient Preparation: No special patient preparation, such as fasting, is typically required.
-
Radiotracer Administration: A sterile solution of [68Ga]Ga-3BP-3940 (typically 150-200 MBq) is administered intravenously.
-
Uptake Time: Imaging is performed approximately 60 minutes after injection to allow for optimal tracer accumulation in target tissues and clearance from the background.[1]
-
Image Acquisition: A whole-body PET/CT scan is acquired from the vertex to the mid-thigh. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over tumor lesions and healthy organs to calculate the maximum and mean standardized uptake values (SUVmax and SUVmean).
Histological Validation Protocol (Immunohistochemistry)
Following PET/CT imaging, tumor tissue is obtained through biopsy or surgical resection for histological analysis.
-
Tissue Processing: The resected tissue is fixed in formalin and embedded in paraffin (FFPE).
-
Sectioning: Thin sections (e.g., 4 µm) of the FFPE tissue blocks are cut and mounted on slides.
-
Immunohistochemical Staining:
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask the FAP antigen.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for FAP.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the FAP expression.
-
Counterstaining: A counterstain, such as hematoxylin, is used to stain cell nuclei for anatomical context.
-
-
Scoring of FAP Expression: The stained slides are evaluated by a pathologist. A semi-quantitative scoring system is often used, considering both the intensity of the staining and the percentage of FAP-positive stromal cells. An example scoring system is as follows:
-
Score 0: No staining
-
Score 1: Weak staining intensity or <10% of stromal cells positive
-
Score 2: Moderate staining intensity in 10-50% of stromal cells
-
Score 3: Strong staining intensity in >50% of stromal cells
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of FAP-targeted imaging and therapy with this compound.
Experimental Workflow for Histological Validation
Caption: Experimental workflow for PET imaging and histological cross-validation.
Comparison with Alternatives
The main alternatives to this compound in the FAP-targeting landscape are small molecule inhibitors like FAPI-46 and other peptide-based agents such as FAP-2286.
-
FAPI-46: This small molecule inhibitor has been extensively studied, and as shown above, demonstrates a strong correlation between PET uptake and FAP expression in histology.[4][5] However, small molecules can sometimes exhibit faster clearance from the tumor site, which may be less ideal for therapeutic applications.
-
FAP-2286: This is another cyclic peptide-based FAP-targeting agent, similar to this compound. Preclinical studies suggest that FAP-2286 also has prolonged tumor retention compared to small molecule inhibitors.[7] A direct head-to-head comparison of the histological validation of this compound and FAP-2286 is not yet available in published literature.
Conclusion
This compound is a promising FAP-targeting agent with significant potential for both cancer imaging and therapy. While direct quantitative histological validation studies for this compound are still emerging, the strong correlation observed with other FAP inhibitors like FAPI-46 provides a high degree of confidence in its target specificity. The detailed experimental protocols for PET imaging and immunohistochemistry outlined in this guide provide a framework for conducting such validation studies. Future research should focus on direct head-to-head comparisons of this compound with other FAP-targeting agents to further delineate its specific advantages in clinical practice.
References
- 1. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAP Expression in Renal Tumors Assessed by [68Ga]Ga-FAPI-46 PET Imaging and FAP Immunohistochemistry: A Case Series of Six Patients from the Prospective Exploratory Trial NCT04147494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Window of 3BP-3940 and Other Radioligand Therapies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer treatments, radioligand therapies (RLTs) are emerging as a powerful modality. These therapies utilize a "magic bullet" approach, combining a targeting moiety that seeks out cancer cells with a radioactive isotope that delivers a cytotoxic payload. A critical determinant of the success of any RLT is its therapeutic window – the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative evaluation of the therapeutic window of 3BP-3940, an investigational Fibroblast Activation Protein (FAP)-targeting RLT, against established RLTs: Lutathera® (¹⁷⁷Lu-DOTATATE) and Pluvicto® (¹⁷⁷Lu-PSMA-617).
Quantitative Comparison of Therapeutic Windows
The therapeutic window of an RLT is primarily defined by its biodistribution, tumor uptake and retention, and the resulting dosimetry in tumors versus healthy organs. While comprehensive dose-escalation data for this compound is still emerging, preliminary clinical findings suggest a favorable profile characterized by prolonged tumor retention and low uptake in healthy tissues.[1][2]
| Feature | This compound (¹⁷⁷Lu) | Lutathera® (¹⁷⁷Lu-DOTATATE) | Pluvicto® (¹⁷⁷Lu-PSMA-617) |
| Target | Fibroblast Activation Protein (FAP) on Cancer-Associated Fibroblasts (CAFs) | Somatostatin Receptor 2 (SSTR2) on Neuroendocrine Tumor (NET) cells | Prostate-Specific Membrane Antigen (PSMA) on Prostate Cancer cells |
| Standard Dose | Not yet established; clinical studies are ongoing. A therapeutic dose of 9.7 GBq has been reported in a first-in-human study.[3] | 7.4 GBq (200 mCi) every 8 weeks for 4 doses.[4] | 7.4 GBq (200 mCi) every 6 weeks for up to 6 doses.[5][6] |
| Dose-Limiting Toxicities (DLTs) | Data from formal dose-escalation studies are not yet available. | Hematologic toxicity (thrombocytopenia, neutropenia, anemia) and renal toxicity.[7][8][9] | Hematologic toxicity, renal toxicity, and salivary gland toxicity (dry mouth).[10][11][12] |
| Maximum Tolerated Dose (MTD) | Not yet established. | The approved dose of 7.4 GBq per cycle is considered to be well-tolerated. | The approved dose of 7.4 GBq per cycle is considered to be well-tolerated. |
| Key Biodistribution Characteristics | High tumor uptake and prolonged retention with remarkably low uptake in healthy tissues.[1][2][13] | High uptake in SSTR-positive tumors, as well as in the kidneys, spleen, and liver. | High uptake in PSMA-positive tumors, salivary glands, lacrimal glands, kidneys, and spleen.[10] |
Experimental Protocols
A summary of the methodologies employed in key preclinical and clinical evaluations of these RLTs is provided below.
This compound
-
Radiolabeling: this compound is labeled with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. The automated radiolabeling process for [⁶⁸Ga]Ga-3BP-3940 involves reacting the peptide with ⁶⁸Ga at 85°C.[14] For [¹⁷⁷Lu]Lu-3BP-3940, the labeling is performed at 85°C for 30 minutes.[3]
-
In Vitro Stability: The stability of [¹⁷⁷Lu]Lu-3BP-3940 has been demonstrated in human serum and saline at 37°C, with over 90% complex stability.[14]
-
First-in-Human Study: A first-in-human study involved the administration of [⁶⁸Ga]Ga-3BP-3940 for diagnostic PET/CT imaging, followed by a therapeutic dose of 9.7 GBq of [¹⁷⁷Lu]Lu-3BP-3940. No immediate adverse effects were observed.[3]
Lutathera® (¹⁷⁷Lu-DOTATATE)
-
NETTER-1 Phase 3 Trial: This pivotal trial enrolled patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors. Patients were randomized to receive either ¹⁷⁷Lu-DOTATATE (7.4 GBq every 8 weeks for 4 cycles) plus long-acting octreotide or high-dose long-acting octreotide alone. The primary endpoint was progression-free survival. An amino acid solution was co-administered to protect the kidneys.
-
Dose-Escalation Studies: Early phase 1 studies were conducted to determine the MTD and DLTs. A standard 3+3 dose-escalation design was used.[15]
Pluvicto® (¹⁷⁷Lu-PSMA-617)
-
VISION Phase 3 Trial: This trial enrolled patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) previously treated with at least one androgen receptor pathway inhibitor and one or two taxane regimens. Patients were randomized to receive ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care or standard of care alone. The primary endpoints were overall survival and radiographic progression-free survival.[6]
-
Phase 1 Dose-Escalation Study: A phase 1 study was conducted to determine the safety and recommended phase 2 dose of ¹⁷⁷Lu-PSMA-617. A 3+3 dose-escalation design was employed.[16]
Signaling Pathways and Mechanisms of Action
The distinct targets of these RLTs engage different signaling pathways, influencing their efficacy and potential resistance mechanisms.
This compound: Targeting Fibroblast Activation Protein (FAP)
This compound targets FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many solid tumors. FAP is implicated in promoting tumor growth, invasion, and immunosuppression.[17][18]
Caption: FAP signaling pathway targeted by this compound.
Lutathera®: Targeting Somatostatin Receptor 2 (SSTR2)
Lutathera® targets SSTR2, a G-protein coupled receptor overexpressed on neuroendocrine tumor cells. Activation of SSTR2 leads to anti-proliferative and anti-secretory effects.[7][19][20]
Caption: SSTR2 signaling pathway targeted by Lutathera®.
Pluvicto®: Targeting Prostate-Specific Membrane Antigen (PSMA)
Pluvicto® targets PSMA, a transmembrane protein highly expressed on prostate cancer cells. PSMA is involved in signaling pathways that promote tumor cell survival and proliferation.[8][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. 177Lu-PSMA-617 for Prostate Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. endocrine-abstracts.org [endocrine-abstracts.org]
- 21. PSMAs role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]
- 22. PROSTATE SPECIFIC MEMBRANE ANTIGEN (PSMA) PROMOTES SURVIVAL OF PROSTATE CANCER CELLS BY INDUCING A PARALLEL ACTIVATION OF THE PI3K/AKT-mTOR AND THE RAS-MAPK PATHWAYS IN THE SAME CELL POPULATION. [tesidottorato.depositolegale.it]
Comparative Guide: 3BP-3940 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3BP-3940, a Fibroblast Activation Protein (FAP) targeting peptide, in combination with other anti-cancer agents. The information is supported by available preclinical and clinical experimental data, with a focus on presenting quantitative results, detailed methodologies, and relevant biological pathways.
Introduction to this compound
This compound is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. This differential expression makes FAP an attractive target for cancer diagnosis and therapy. This compound is utilized as a "theranostic" agent, meaning it can be labeled with different radionuclides for both imaging (e.g., Gallium-68 for PET/CT) and targeted radionuclide therapy (e.g., Lutetium-177, Yttrium-90, or Actinium-225). Its proposed mechanism of action involves the targeted delivery of radiation to the tumor stroma, leading to the destruction of CAFs and a subsequent anti-tumor effect. Preclinical and early clinical studies have suggested that this compound has the potential for prolonged tumor retention and low uptake in healthy tissues.
Performance of this compound in Combination Therapy: Clinical Evidence
A key clinical study by Zhang et al. (2025) investigated the use of radiolabeled this compound in combination with immunotherapy, chemotherapy, and other targeted therapies in patients with advanced sarcoma. This study provides the primary clinical data for the efficacy and safety of this compound in combination regimens.
Quantitative Data from Clinical Studies
The following table summarizes the key quantitative data from the Zhang et al. (2025) study on the combination of FAP-targeted radiopharmaceutical therapy (FRT) using this compound with other anti-cancer agents in sarcoma patients.
| Parameter | Value | Reference |
| Patient Cohort | ||
| Number of Patients | 8 | [1] |
| Age Range | 13–80 years | [1] |
| Tumor Subtypes | Clear cell sarcoma, sarcomatoid hepatocellular carcinoma, leiomyosarcoma, osteosarcoma, cardiac synovial sarcoma | [1] |
| Combination Therapies | ||
| Prior Immunotherapies | Candonilimab, TIL/IL2 | [1] |
| Previous Targeted Therapies | mTOR inhibitors (everolimus, tacrolimus), Pazopanib, Lenvatinib, Multikinase inhibitors (regorafenib, abemaciclib) | [1] |
| Concurrent Targeted Therapies | Cabozantinib, Trabectedin, Anlotinib, Pazopanib, Abemaciclib | [1] |
| This compound Treatment Regimen | ||
| Radionuclides Used | 177Lu, 90Y, 225Ac | [1] |
| Average Number of FRT Cycles per Patient | 2.9 ± 1.2 (range: 2–5) | [1] |
| Mean Cumulative Activity (177Lu) | 16.7 ± 8.3 GBq (range: 7.5–28.5 GBq) | [1] |
| Mean Cumulative Activity (90Y) | 9.1 ± 4.4 GBq (range: 5.4–14.0 GBq) | [1] |
| Mean Cumulative Activity (225Ac) | 7.4 ± 0.1 MBq (range: 7.3–7.4 MBq) | [1] |
| Patient Outcomes | ||
| Partial Response | 1 | [1] |
| Partial Response followed by Progression | 1 | [1] |
| Stable Disease | 1 | [1] |
| Progressive Disease | 1 | [1] |
| Partial Response/Mixed Response | 2 | [1] |
| Safety | ||
| Grade 3 or Above Hematological or Renal Toxicity Attributed to FRT | None | [1] |
Clinical Experimental Protocol: A Representative Example
The following is a representative clinical protocol based on the methodology described in the Zhang et al. (2025) study for the administration of this compound in combination with other anti-cancer agents.
Patient Selection:
-
Histologically confirmed diagnosis of advanced sarcoma.
-
Confirmed FAP expression in tumor lesions via 68Ga-FAPI PET/CT imaging.
-
Patients who are concurrently receiving or have previously received immunotherapy, chemotherapy, or targeted therapy.
This compound Radiopharmaceutical Therapy (FRT) Administration:
-
Radiolabeling: this compound is labeled with 177Lu, 90Y, or 225Ac under good manufacturing practices (GMP).
-
Dosage: The administered activity is determined based on the patient's condition, previous treatments, and dosimetry estimates.
-
Administration: The radiolabeled this compound is administered intravenously.
-
Treatment Cycles: Patients may receive multiple cycles of FRT, typically spaced several weeks apart, based on response and toxicity.
Combination Therapy Regimen:
-
Concurrent targeted therapies are continued as per the standard of care, with careful monitoring for overlapping toxicities.
-
For patients who have completed prior lines of therapy, FRT is administered as a subsequent line of treatment.
Response Evaluation:
-
Treatment response is evaluated using RECIST and THERCIST criteria based on PET/CT and SPECT/CT imaging.
-
Safety is monitored according to CTCAE v.5.0 standards.
Clinical Workflow Diagram
Preclinical Evidence for FAP Inhibitor Combination Therapies
While clinical data for this compound combinations is emerging, a growing body of preclinical research supports the rationale for combining FAP-targeted radionuclide therapy with other anti-cancer agents. These studies provide insights into the potential mechanisms of synergy and offer a basis for designing future clinical trials.
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from preclinical studies investigating the combination of FAP inhibitors with other anti-cancer therapies.
| Parameter | FAP Inhibitor Monotherapy | Combination Therapy | % Improvement with Combination | Reference |
| Tumor Growth Inhibition (TGI) | ||||
| FAP-IL12mut (melanoma model) | 94% | 92.5% (with anti-PD-L1) | -1.5% | [2] |
| FAP-IL12mut (colorectal cancer model) | 84% | - | - | [2] |
| FAP-IL12mut (lung cancer model) | 77% | - | - | [2] |
| Immune Cell Infiltration | ||||
| CD8+ T-cell infiltration (FAP-targeted RLT + anti-PD-L1) | Increased | Significantly Increased | Not quantified | [3] |
| PMN-MDSC population (FAP-targeted RLT + anti-PD-L1) | - | Significantly Decreased | Not quantified | [3] |
Representative Preclinical Experimental Protocol
The following is a representative experimental protocol for a preclinical study evaluating a FAP-targeted radionuclide therapy in combination with an immune checkpoint inhibitor, based on methodologies described in the literature.
Cell Lines and Animal Models:
-
Cell Lines: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) and a fibroblast cell line (e.g., NIH3T3) engineered to express human FAP (NIH3T3-hFAP).
-
Animal Model: C57BL/6 mice.
Tumor Implantation:
-
Mice are subcutaneously co-injected with a mixture of cancer cells and FAP-expressing fibroblasts to establish a tumor model with a relevant tumor microenvironment.
-
Tumor growth is monitored regularly using caliper measurements.
Treatment Groups:
-
Vehicle control (e.g., saline).
-
FAP-targeted radionuclide therapy (e.g., 177Lu-labeled FAP inhibitor) alone.
-
Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone.
-
Combination of FAP-targeted radionuclide therapy and immune checkpoint inhibitor.
Dosing and Administration:
-
The FAP-targeted radiopharmaceutical is administered intravenously at a predetermined dose.
-
The immune checkpoint inhibitor is administered intraperitoneally according to a specified dosing schedule.
Efficacy Endpoints:
-
Tumor growth inhibition is assessed by measuring tumor volume over time.
-
Overall survival of the animals is monitored.
Mechanistic Studies:
-
Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed by IHC for markers of immune cell infiltration (e.g., CD8, CD45) and other relevant biomarkers.
-
Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify different immune cell populations (e.g., T cells, myeloid-derived suppressor cells).
-
Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the expression of genes related to immune signaling pathways.
Signaling Pathways and Mechanisms of Action
The combination of this compound-based radionuclide therapy with other anti-cancer agents is thought to have a synergistic effect by targeting different components of the tumor and its microenvironment.
FAP and the PI3K/AKT/mTOR Pathway
FAP expression has been linked to the activation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers. Targeting FAP-expressing CAFs with this compound may disrupt the supportive tumor microenvironment, while mTOR inhibitors directly target this key survival pathway within cancer cells.
Synergy with Immunotherapy
FAP-targeted radionuclide therapy can remodel the tumor microenvironment, making it more susceptible to immunotherapy. The radiation delivered by this compound can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells. This can convert an immunologically "cold" tumor into a "hot" tumor, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. Preclinical studies have shown that this combination can lead to increased infiltration of CD8+ T cells and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs).
Conclusion
The available clinical and preclinical data suggest that this compound, when used in combination with other anti-cancer agents, holds promise for the treatment of advanced solid tumors. The combination of FAP-targeted radionuclide therapy with immunotherapy and targeted therapies appears to be well-tolerated and can lead to encouraging anti-tumor responses. The proposed mechanisms of synergy involve the disruption of the tumor microenvironment, modulation of key cancer signaling pathways like PI3K/AKT/mTOR, and enhancement of the anti-tumor immune response. Further prospective clinical trials are warranted to validate these findings and to optimize combination strategies for different cancer types.
References
- 1. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approach combining FAP targeting with attenuated IL-12 promotes antitumor immune responses | BioWorld [bioworld.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to FAP-Targeted Radiopharmaceuticals: 3BP-3940 and Other Investigational Agents
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell-surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, has emerged as a promising target for cancer diagnosis and therapy. This has led to the development of several FAP inhibitors (FAPis) for theranostic applications, where they are labeled with radionuclides for both imaging and targeted radiotherapy. This guide provides a comparative overview of the clinical data available for 3BP-3940, a potent and selective FAP-targeting peptide, and other notable FAPis in clinical development, including FAPI-46 and FAP-2286.
Overview of Compared FAP Inhibitors
This compound is a highly potent and selective peptide inhibitor of FAP designed for prolonged tumor retention and low uptake in healthy tissues.[1][2] It is being investigated as a theranostic agent, labeled with Gallium-68 (Ga-68) for PET imaging and with therapeutic radionuclides such as Lutetium-177 (Lu-177), Actinium-225 (Ac-225), or Yttrium-90 (Y-90) for radioligand therapy.[3]
FAPI-46 is another widely studied FAP inhibitor that has been evaluated in numerous clinical trials for PET imaging with Ga-68. More recently, it has been investigated as a therapeutic agent labeled with Y-90.
FAP-2286 is a FAP-targeting peptide-targeted radionuclide therapy (PTRT) candidate that has shown high tumor uptake and retention in preclinical models.[4] It is currently being evaluated in the Phase 1/2 LuMIERE clinical trial when labeled with Lu-177.[1][2][5]
Quantitative Data Comparison
The following tables summarize the available clinical trial data for this compound, FAPI-46, and FAP-2286. It is important to note that this data is from separate, non-head-to-head trials with different patient populations and methodologies.
Table 1: Efficacy of FAP-Targeted Radioligand Therapies
| FAP Inhibitor | Trial Design | No. of Patients | Cancer Types | Key Efficacy Results |
| [¹⁷⁷Lu/²²⁵Ac/⁹⁰Y]this compound | Retrospective analysis | 88 | 21 distinct malignancies (including pancreatic, breast, lung) | After 2 cycles (n=33): CR: 3.0%, PR: 51.5%, SD: 15.2%, PD: 30.3%Best overall response (n=51): ORR: 66.7%, DCR: 80.4%Median OS: 7.5 months[6] |
| [²²⁵Ac]this compound | Retrospective analysis | 9 | Metastatic breast cancer | Evaluable for response (n=5): PR: 2, SD: 1, PD: 2Median survival for deceased patients (n=7): 6 months[7] |
| [⁹⁰Y]FAPI-46 | Retrospective analysis | 21 | Advanced sarcoma, pancreatic, prostate, gastric cancer | Disease Control Rate (RECIST): 38% (8/21)1 PR and 7 SD[8][9] |
| [¹⁷⁷Lu]FAP-2286 | Phase 1/2 LuMIERE (NCT04939610) - Preliminary data | 11 | Advanced/metastatic solid tumors | 1 confirmed PR, 1 SD[1][2] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, ORR: Objective Response Rate, DCR: Disease Control Rate, OS: Overall Survival.
Table 2: Safety Profile of FAP-Targeted Radioligand Therapies
| FAP Inhibitor | Key Adverse Events (Grade ≥3) |
| [¹⁷⁷Lu/²²⁵Ac/⁹⁰Y]this compound | Generally well-tolerated with no serious adverse effects reported in one study.[6] In another study with 225Ac-3BP-3940, grade 1 nausea/emesis and lupus nephritis flare pain were noted.[7] |
| [⁹⁰Y]FAPI-46 | Thrombocytopenia (n=6) and anemia (n=6) were the most prevalent Grade 3 or 4 adverse events in a cohort of 21 patients.[9] |
| [¹⁷⁷Lu]FAP-2286 | Manageable safety profile with primarily grade 1 and 2 TEAEs. One instance of grade 4 lymphopenia was reported as a dose-limiting toxicity. No serious AEs, treatment discontinuations, or deaths related to the drug were observed in the initial cohort.[1][2] |
TEAEs: Treatment-Emergent Adverse Events.
Experimental Protocols
This compound First-in-Human Experience
This was a retrospective analysis of patients with advanced metastatic solid cancers who had exhausted conventional treatment options.
-
Patient Selection: Patients with various advanced solid tumors showing uptake on a pre-therapeutic Ga-68-3BP-3940 PET/CT scan.
-
Treatment: Patients received [¹⁷⁷Lu]Lu-3BP-3940, [⁹⁰Y]Y-3BP-3940, or [²²⁵Ac]Ac-3BP-3940, either as monotherapy or in tandem.
-
Response Evaluation: Treatment response was evaluated using RECIST and EORTC criteria based on imaging. Overall survival was calculated from the start of the FAP-targeted radiopharmaceutical therapy.[10]
-
Toxicity Assessment: Adverse events were graded according to CTCAE v.5.0.[10]
[⁹⁰Y]FAPI-46 in Advanced Sarcoma and Other Cancers
This was a retrospective analysis of patients with progressive metastatic malignancies.
-
Patient Selection: Patients with high FAP expression (SUVmax ≥ 10 in >50% of tumors) on a pre-therapeutic PET scan who had exhausted approved therapies.
-
Treatment: Up to four cycles of [⁹⁰Y]FAPI-46 radioligand therapy were administered.
-
Response Evaluation: The primary endpoint was RECIST response after therapy. Secondary endpoints included PET response (PERCIST), overall survival, dosimetry, and safety.[9]
LuMIERE Trial of [¹⁷⁷Lu]FAP-2286 (NCT04939610)
This is an ongoing Phase 1/2, multicenter, open-label, non-randomized study.[5]
-
Patient Selection: Adult patients with advanced or metastatic solid tumors with measurable disease (per RECIST v1.1) and FAP expression confirmed by Ga-68-FAP-2286 imaging.[11]
-
Phase 1 Objective: To evaluate the safety and establish the recommended Phase 2 dose of [¹⁷⁷Lu]Lu-FAP-2286 monotherapy.[5]
-
Phase 2 Objective: To evaluate the safety and efficacy of [¹⁷⁷Lu]Lu-FAP-2286 as monotherapy in specific cancer types and in combination with chemotherapy.[5]
-
Assessments: Safety, pharmacokinetics, dosimetry, and preliminary anti-tumor activity are being evaluated.[11]
Signaling Pathways and Experimental Workflows
FAP Signaling Pathway in Cancer
Fibroblast Activation Protein influences several signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the key pathways affected by FAP. FAP can directly impact the extracellular matrix and also regulate intracellular signaling cascades such as PI3K/AKT and Ras-ERK.[12]
Caption: Simplified FAP signaling pathway in cancer.
General Experimental Workflow for FAP-Targeted Theranostics
The following diagram outlines a typical workflow for patients undergoing FAP-targeted imaging and therapy.
Caption: General workflow for FAP-targeted theranostics.
Conclusion
This compound, FAPI-46, and FAP-2286 are all promising FAP-targeted agents with the potential to significantly impact the diagnosis and treatment of a wide range of solid tumors. Preliminary clinical data for this compound suggests a favorable safety profile and encouraging anti-tumor activity in heavily pre-treated patient populations. FAPI-46 has shown utility in both imaging and therapy, with demonstrated disease control in some advanced cancers. FAP-2286 is in the early stages of clinical evaluation, with initial results indicating a manageable safety profile and signs of efficacy.
It is crucial to emphasize that the presented data is from separate studies, and direct comparative trials are needed to definitively establish the relative efficacy and safety of these agents. As more data from ongoing and future clinical trials become available, a clearer picture of the therapeutic potential and optimal use of each of these FAP inhibitors will emerge. Researchers and clinicians should continue to monitor the progress of these and other FAP-targeted radiopharmaceuticals as they advance through clinical development.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study of 177Lu-FAP-2286 in Advanced Solid Tumors [clin.larvol.com]
- 5. fredhutch.org [fredhutch.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Safety and Efficacy of 90Y-FAPI-46 Radioligand Therapy in Patients with Advanced Sarcoma and Other Cancer Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Gateway: A Comparative Guide to 3BP-3940 Internalization in Tumor Cells
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a therapeutic agent enters a tumor cell is paramount for optimizing its efficacy and safety. This guide provides a comparative analysis of the internalization mechanism of 3BP-3940, a potent Fibroblast Activation Protein (FAP)-targeting peptide, benchmarked against other FAP inhibitors. We delve into the experimental data and protocols that illuminate the endocytic pathways governing the uptake of these promising cancer theranostics.
Recent investigations into the cellular uptake of FAP-targeting agents strongly suggest a primary role for clathrin-mediated endocytosis. While direct experimental validation for this compound's specific internalization pathway is emerging, the broader class of FAP inhibitors and targeted molecules has been shown to utilize this well-established mechanism. This process involves the binding of the FAP-ligand complex to clathrin-coated pits on the cell surface, which then invaginate to form intracellular vesicles, delivering the therapeutic payload into the cell.
Comparative Performance of FAP-Targeting Agents
The efficacy of FAP-targeting radiopharmaceuticals is critically dependent on their tumor uptake and retention. Below is a summary of key performance indicators for this compound and other notable FAP inhibitors.
| Agent | Target | Tumor Model | Tumor Uptake (%ID/g or SUV) | Key Findings |
| This compound | FAP | Pancreatic Adenocarcinoma | High uptake and long retention observed in human studies.[1] | Demonstrates very high tumor-to-background ratios and favorable biodistribution with low renal accumulation.[1] |
| FAPI-04 | FAP | HT-1080-FAP Xenografts | 2.86 ± 0.31 %ID/g (24h p.i.) | Relatively short tumor retention time, which may limit therapeutic efficacy.[2] |
| FAPI-46 | FAP | HT-1080-FAP Xenografts | 2.29 ± 0.16 %ID/g (24h p.i.) | Similar tumor retention to FAPI-04.[2] |
| FAPI-21 | FAP | HT-1080-FAP Xenografts | 6.03 ± 0.68 %ID/g (24h p.i.) | Improved tumor retention compared to FAPI-04 and FAPI-46.[2] |
| DOTA-4P(FAPI)4 (Tetramer) | FAP | HT-1080-FAP Xenografts | 21.4 ± 1.7 %ID/g (24h p.i.) | Multimerization significantly enhances tumor uptake and retention compared to monomers.[3] |
| DOTA-2P(FAPI)2 (Dimer) | FAP | HT-1080-FAP Xenografts | 17.1 ± 3.9 %ID/g (24h p.i.) | Shows improved tumor uptake over monomeric forms.[3] |
Visualizing the Internalization Pathway and Experimental Workflow
To elucidate the cellular entry mechanism of FAP-targeting peptides, a series of experiments are typically conducted. The following diagrams illustrate the proposed internalization pathway and a standard experimental workflow to validate it.
References
- 1. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 2. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Dosimetry Analysis of 3BP-3940 and Other Leading Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the dosimetric profiles of the novel fibroblast activation protein (FAP)-targeting radiopharmaceutical, [¹⁷⁷Lu]Lu-3BP-3940, against other prominent clinical and investigational agents. This guide provides a synthesis of available experimental data to inform preclinical and clinical research decisions.
This guide presents a comparative overview of the absorbed radiation doses of [¹⁷⁷Lu]Lu-3BP-3940 and other significant radiopharmaceuticals, including [¹⁷⁷Lu]Lu-FAP-2286, [¹⁷⁷Lu]Lu-DOTATATE, and [¹⁷⁷Lu]Lu-PSMA-617. The data, summarized from recent scientific publications, offers insights into the relative radiation burden to various organs and tumors, a critical consideration in the development and clinical application of radiopharmaceutical therapies.
Comparative Dosimetry Data
The following table summarizes the absorbed doses in key organs and tumors for [¹⁷⁷Lu]Lu-3BP-3940 and other selected radiopharmaceuticals. It is important to note that these values are derived from different studies and patient populations, and direct cross-study comparisons should be made with caution. The data is presented in Gray per Gigabecquerel (Gy/GBq) of administered activity.
| Radiopharmaceutical | Target | Kidneys (Gy/GBq) | Salivary Glands (Gy/GBq) | Red Marrow (Gy/GBq) | Liver (Gy/GBq) | Tumor (Gy/GBq) |
| [¹⁷⁷Lu]Lu-3BP-3940 | FAP | 0.265 | Not Reported | Not Reported | 0.086 (healthy tissue) | 2.2 (primary pancreatic adenocarcinoma) |
| [¹⁷⁷Lu]Lu-FAP-2286 | FAP | 1.0 ± 0.6 | Not Reported | 0.05 ± 0.02 | Not Reported | 3.0 ± 2.7 (bone metastases)[1][2] |
| [¹⁷⁷Lu]Lu-DOTATATE | SSTR | ~0.5 - 1.0 | Not Reported | Not Reported | Not Reported | Not Reported |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMA | 0.42 | 0.65 (parotid) | 0.036 | Not Reported | Not Reported |
Experimental Protocols
The estimation of absorbed radiation doses from radiopharmaceuticals is a meticulous process governed by standardized methodologies, primarily the Medical Internal Radiation Dose (MIRD) schema developed by the Society of Nuclear Medicine and Molecular Imaging.[3][4] This framework provides the principles and calculations to determine the energy deposited by ionizing radiation in various tissues and organs.
A typical patient-specific dosimetry protocol for a radiopharmaceutical like [¹⁷⁷Lu]Lu-3BP-3940 involves the following key steps:
-
Radiopharmaceutical Administration: A precisely measured activity of the therapeutic radiopharmaceutical is administered to the patient.[5]
-
Serial Quantitative Imaging: A series of imaging studies, typically SPECT/CT, are acquired at multiple time points post-injection (e.g., 4, 24, 96, and 168 hours).[6] This allows for the measurement of the radiopharmaceutical's biodistribution and clearance kinetics from various organs and tumors.
-
Image Segmentation and Quantification: The images are processed to delineate volumes of interest (VOIs) for critical organs (e.g., kidneys, liver, salivary glands, red marrow) and tumor lesions. The activity concentration within these VOIs is then quantified at each time point.
-
Time-Activity Curve Generation: The quantified activity in each organ and tumor over time is plotted to generate time-activity curves (TACs).
-
Time-Integrated Activity Calculation: The area under the TAC is calculated to determine the total number of radioactive decays that occur within each source region. This is known as the time-integrated activity.
-
Absorbed Dose Calculation: The absorbed dose to a target organ is calculated by considering the energy emitted from all source organs and the fraction of that energy that is absorbed by the target organ. The MIRD formalism uses pre-calculated "S-values" which represent the absorbed dose to a target organ per unit of time-integrated activity in a source organ.[7] The total absorbed dose is the sum of contributions from all source organs.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the key steps in a patient-specific dosimetry study.
Caption: The mechanism of action for FAP-targeting radiopharmaceuticals.
References
- 1. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Committee on Medical Internal Radiation Dose | SNMMI Annual Meeting [snmmi.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. 177Lu-DOTATATE Theranostics: Predicting Renal Dosimetry From Pretherapy 68Ga-DOTATATE PET and Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
A Comparative Guide to 3BP-3940 and FAP-2286: Investigating Long-Term Efficacy in FAP-Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising peptide-based radiopharmaceuticals, 3BP-3940 and FAP-2286, which are at the forefront of targeting Fibroblast Activation Protein (FAP) for cancer therapy. Both agents, when chelated with radionuclides like Lutetium-177 (¹⁷⁷Lu), have shown potential in delivering targeted radiation to tumors. This document summarizes the available long-term efficacy data, details the experimental protocols of key studies, and visualizes the underlying biological and experimental frameworks.
Executive Summary
Both ³⁹⁴⁰Lu-3BP-3940 and ¹⁷⁷Lu-FAP-2286 have demonstrated encouraging preliminary results in clinical studies involving patients with advanced solid tumors. Notably, a study on ¹⁷⁷Lu-FAP-2286 in advanced lung cancer reported a median overall survival of 10 months and a progression-free survival of 6 months.[1] A separate first-in-human study involving ¹⁷⁷Lu-3BP-3940 in a diverse cohort of patients with advanced solid tumors reported a median overall survival of 9.0 months.[2][3] It is crucial to note that these findings originate from separate studies with different patient populations and trial designs, precluding a direct head-to-head comparison of efficacy. This guide aims to present the available data objectively to inform further research and development.
Data on Long-Term Efficacy
The following tables summarize the key long-term efficacy data from clinical studies of ¹⁷⁷Lu-3BP-3940 and ¹⁷⁷Lu-FAP-2286.
Table 1: Long-Term Efficacy of ¹⁷⁷Lu-3BP-3940 in Advanced Solid Tumors [2][4][5]
| Endpoint | Result | Patient Population | Study Details |
| Median Overall Survival (OS) | 9.0 months | 28 patients with various advanced metastatic cancers (pancreatic, breast, lung, esophagus, hepatocellular, colon, appendix, ovary, and bowel sarcoma) | First-in-human, single-center study. Patients had disease progression after previous treatments. |
| Tumor Response (after 1-5 cycles) | Complete Remission: 4%Partial Remission: 14%Mixed Pattern: 11%Stable Disease: 11%Progressive Disease: 32% | 28 patients with various advanced metastatic cancers | Treatment response was evaluated according to RECIST and EORTC criteria. |
Table 2: Long-Term Efficacy of ¹⁷⁷Lu-FAP-2286 in Advanced Lung Cancer [1]
| Endpoint | Result | Patient Population | Study Details |
| Median Overall Survival (OS) | 10 months | 9 patients with advanced lung cancer | Single-center prospective study. |
| Median Progression-Free Survival (PFS) | 6 months | 9 patients with advanced lung cancer | Efficacy was assessed using RECIST 1.1 and PERCIST 1.0 criteria. |
| Overall Response Rate | 77.78% | 9 patients with advanced lung cancer | Includes partial metabolic response and stable metabolic disease. |
Experimental Protocols
¹⁷⁷Lu-3BP-3940 First-in-Human Study Methodology
This study aimed to evaluate the feasibility, safety, and preliminary efficacy of peptide-targeted radionuclide therapy (PTRT) using ¹⁷⁷Lu, ⁹⁰Y, and ²²⁵Ac labeled this compound in patients with end-stage cancers.[2][4][5]
-
Patient Selection: The study enrolled 28 patients (and later expanded to 88) with advanced metastatic cancers who had disease progression after conventional treatments.[2][4] Pre-treatment PET/CT imaging with ⁶⁸Ga-3BP-3940 was performed to confirm tumor uptake.[2][4]
-
Dosing and Administration: The cumulative activity for ¹⁷⁷Lu was 12.6 ± 11.5 GBq (up to 43.1 GBq).[2] The radiopharmaceutical was administered intravenously.
-
Efficacy Assessment: Treatment response was evaluated using RECIST (Response Evaluation Criteria in Solid Tumors) and EORTC (European Organisation for Research and Treatment of Cancer) criteria.[2] Overall survival was calculated from the start of PTRT using Kaplan-Meier survival analysis.[2][4]
-
Safety Assessment: Toxicity was graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v. 5.0.[2][4]
LuMIERE Phase 1/2 Trial of ¹⁷⁷Lu-FAP-2286 (NCT04939610)
The LuMIERE study is a multicenter, open-label, non-randomized trial designed to investigate the safety, tolerability, pharmacokinetics, dosimetry, and preliminary activity of ¹⁷⁷Lu-FAP-2286 in patients with advanced solid tumors.[6][7][8][9]
-
Patient Selection: Eligible patients are adults with advanced or metastatic solid tumors that are refractory to or have progressed following prior treatment, with no satisfactory alternative treatment options.[10] Patients are selected for treatment based on FAP expression confirmed by ⁶⁸Ga-FAP-2286 PET/CT imaging.[6][7]
-
Study Design: The study consists of two phases:
-
Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D), patients receive escalating doses of ¹⁷⁷Lu-FAP-2286 (ranging from 3.7 to 9.25 GBq) administered intravenously every 6 weeks for a maximum of 6 cycles.[7][11]
-
Phase 2 (Dose Expansion): To evaluate the safety and efficacy of ¹⁷⁷Lu-FAP-2286 at the RP2D. In this phase, the dosing schedule is every 4 weeks.[7]
-
-
Efficacy Assessment: The primary endpoint for Phase 2 is the objective response rate (ORR).[8] Disease status is assessed every 6 weeks using RECIST v1.1.[7]
-
Safety Assessment: Safety and tolerability are monitored throughout the study.
Visualizing the Science
FAP-Targeted Radionuclide Therapy Signaling Pathway
Fibroblast Activation Protein (FAP) is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many solid cancers. This makes it an attractive target for delivering localized radiation to the tumor while sparing healthy tissues.
Caption: Mechanism of FAP-targeted radionuclide therapy.
Generalized Experimental Workflow for a Theranostic Trial
The clinical evaluation of theranostic agents like ³⁹⁴⁰Lu-3BP-3940 and ¹⁷⁷Lu-FAP-2286 follows a structured workflow to ensure patient safety and to assess therapeutic efficacy.
Caption: A typical workflow for a clinical trial of a FAP-targeted theranostic agent.
References
- 1. Efficacy and Safety Evaluation of 177Lu-FAP-2286 in the Treatment of Advanced Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Full Text [thieme-connect.com]
- 6. fredhutch.org [fredhutch.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. theranostictrials.org [theranostictrials.org]
- 9. stopcancernyc.org [stopcancernyc.org]
- 10. LuMIERE: A Phase 1/2, Multicenter, Open-label, Non-randomized Study to Investigate Safety and Tolerability, Pharmacokinetics, Dosimetry, and Preliminary Activity of [177Lu]Lu-FAP-2286 in Patients with an Advanced Solid Tumor | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 11. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Navigating the Disposal of 3BP-3940: A Guide to Safe and Compliant Practices
Absence of a specific disposal protocol for the investigational peptide 3BP-3940 necessitates a comprehensive approach rooted in established best practices for chemical and radiopharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department and adhering to all applicable local, state, and federal regulations. This guide provides a procedural framework to ensure the safe handling and disposal of this compound and associated waste.
Key Characteristics of this compound for Disposal Consideration
A thorough risk assessment is the first step in determining the appropriate disposal pathway. The following table summarizes key characteristics of this compound relevant to this assessment.
| Characteristic | Description | Disposal Implication |
| Chemical Nature | This compound is a peptide-based inhibitor of Fibroblast Activation Protein (FAP).[1][2] | As a peptide, it is a chemical substance that requires disposal as chemical waste. Specific hazards would be outlined in a Safety Data Sheet (SDS), which should be consulted if available. |
| Radiolabeling | Commonly labeled with radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for imaging and therapeutic applications.[1] | If radiolabeled, all waste must be handled and disposed of as radioactive waste in accordance with the institution's radiation safety program and regulations. |
| Formulation | May be prepared in various buffers and solutions for experimental use. | The entire waste mixture, including solvents and buffers, must be considered in the disposal plan. Incompatible chemicals must not be mixed in the same waste container.[3] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines a general approach to the disposal of this compound. This should be adapted to align with your institution-specific protocols.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Non-Radioactive this compound Waste:
-
Radiolabeled this compound Waste:
-
All waste generated from work with radiolabeled this compound must be segregated into designated radioactive waste containers.
-
Follow your institution's radiation safety manual for specific instructions on segregating radioactive waste by isotope and form (e.g., solid, liquid, sharps).
-
Do not mix radioactive waste with non-radioactive chemical waste.[4]
-
3. Container Management:
-
Use containers that are chemically compatible with the waste.[5]
-
Keep waste containers securely closed except when adding waste.[3]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical names of all components (including this compound and any solvents), and the approximate percentages of each. For radioactive waste, use the appropriate radiation symbols and labels.
4. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6]
-
The rinsate must be collected and disposed of as hazardous chemical waste.[6]
-
After thorough rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[3][6]
5. Waste Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Ensure secondary containment for all liquid waste to prevent spills.[3]
-
Contact your institution's EHS department to request a pickup for the hazardous waste.[7]
-
For radioactive waste, follow your institution's procedures for decay-in-storage or collection by the radiation safety office.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets before handling or disposing of any chemical or radioactive material.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 3BP-3940
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds like 3BP-3940 is paramount. This guide provides essential procedural information for the personal protective equipment (PPE), operational handling, and disposal of this compound, with special consideration for its use in radiolabeling applications.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its non-radiolabeled form, standard laboratory chemical safety protocols should be followed. For radiolabeled versions, such as with Gallium-68 ([68Ga]Ga-3BP-3940) or Lutetium-177 ([177Lu]Lu-3BP-3940), additional precautions to minimize radiation exposure are critical.
General Chemical Handling:
A generic safety data sheet suggests that for handling chemical compounds, the following PPE is recommended.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Splash goggles or safety glasses. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Full laboratory suit or gown. |
| Foot Protection | Closed-toe shoes or boots. |
| Respiratory | Dust respirator; a self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation, especially for large spills.[1] |
Handling Radiolabeled this compound:
The primary concern when working with radiolabeled this compound is radiation exposure. To mitigate this, automated manufacturing processes are highly recommended to keep operator exposure to a minimum.[2][3] These processes should be conducted in a controlled environment.
| Environment | Description |
| Hot Cell | A shielded containment chamber for handling radioactive materials. |
| Class C/A Environment | The reaction should take place in a Class C environment, with formulation in a closed Class A isolator to ensure sterility and containment.[3][4] |
Operational Plans and Handling
Automated Synthesis:
Research highlights the use of automated, cassette-based modules for the radiolabeling of this compound.[3][4] This approach is advantageous for ensuring reproducible production and minimizing radiation dose to personnel.[2][3]
Experimental Protocol for Radiolabeling:
Detailed methodologies for the automated radiolabeling of this compound with 68Ga and 177Lu have been described.[2][3][5]
-
[68Ga]Ga-3BP-3940: The process involves reacting this compound at 85°C.[3][5]
-
[177Lu]Lu-3BP-3940: This also involves a reaction temperature of 85°C for 30 minutes.[2][3][5]
It is crucial to consult the specific experimental protocols for detailed parameters, including precursor amounts, buffer solutions, and quality control measures.[3][5]
Disposal Plan
Waste materials, including any unused this compound and contaminated consumables, must be disposed of in accordance with federal, state, and local environmental control regulations.[1] For radiolabeled waste, specific institutional and national guidelines for radioactive waste disposal must be strictly followed.
Logical Workflow for Handling this compound
The following diagram illustrates the general workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent FAP-targeting peptide for theranostics - production, validation and first in human experience with Ga-68 and Lu-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
